5-Bromo-N,N-Dimethyltryptamine

Catalog No.
S583216
CAS No.
17274-65-6
M.F
C12H15BrN2
M. Wt
267.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N,N-Dimethyltryptamine

CAS Number

17274-65-6

Product Name

5-Bromo-N,N-Dimethyltryptamine

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

InChI

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

ATEYZYQLBQUZJE-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-bromo-N,N-dimethyltryptamine

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br

The exact mass of the compound 5-Bromo-N,N-dimethyltryptamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622272. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Smenospongia aurea natural source 5-Bromo-DMT

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Chemical Profile

5-Bromo-DMT is a brominated derivative of N,N-Dimethyltryptamine (DMT). Its natural occurrence is primarily documented in specific marine sponges [1] [2] [3].

Natural Source Chemical Compounds Isolated Key References
Marine Sponges
Smenospongia aurea 5-Bromo-DMT, 5,6-Dibromo-DMT [1] [2] [4] Djura et al. (1980); Hu et al. (2002)
Smenospongia echina 5-Bromo-DMT, 5,6-Dibromo-DMT [1] [2] Djura et al. (1980)
Verongula rigida 5-Bromo-DMT, 5,6-Dibromo-DMT [1] Longeon et al. (2011)

The biosynthetic origin of 5-Br-DMT in sponges may come from the sponge itself or its associated microbial symbionts. This is a key area of research for overcoming supply challenges in drug development [4] [5].

Pharmacology and Therapeutic Potential

5-Br-DMT has a complex interaction with the serotonergic system. Unlike classical psychedelics, it may activate neuroplasticity pathways without inducing hallucinations [1] [6].

Pharmacological Parameter 5-Bromo-DMT Profile Significance
5-HT2A Receptor Affinity (Ki) 138 nM [1] Lower affinity than typical psychedelics
5-HT2A Functional Activity Partial Agonist (EC50 = 77.7-3090 nM; Emax = 34-100%) [1] Weak/partial activation of primary psychedelic receptor
5-HT1A Receptor Affinity (Ki) 16.9 nM [1] High affinity; may counteract 5-HT2A-mediated hallucinations
SERT Affinity (Ki) 971 nM [1] Very weak serotonin reuptake inhibition
Head Twitch Response (HTR) in Mice Absent [1] [6] Behavioral proxy for lack of hallucinogenic effects
In Vivo Antidepressant Effect Significant reduction in depressive-like behavior after single dose (10 mg/kg, i.p.) [6] Demonstrates rapid, sustained therapeutic potential

The following diagram illustrates the proposed mechanism through which 5-Bromo-DMT may produce its antidepressant effects without hallucinations, based on its receptor binding profile.

G Start 5-Bromo-DMT Administration BP Receptor Binding Profile Start->BP Sub1 5-HT1A Receptor (High Affinity Agonist) BP->Sub1 Sub2 5-HT2A Receptor (Weak Partial Agonist) BP->Sub2 Sub3 Other 5-HT Receptors (5-HT2B, 5-HT2C) BP->Sub3 Mech1 Promotes Neuroplasticity (IEG Expression, Dendritic Growth) Sub1->Mech1 Primary Pathway Mech2 Antagonizes Hallucinogenic 5-HT2A Signaling Sub1->Mech2 Contributes to Sub2->Mech2 Low Efficacy Outcome Non-Hallucinogenic Antidepressant Effect Mech1->Outcome Mech2->Outcome

Experimental Protocols for Key Assays

Here are the methodologies for key experiments that characterize 5-Br-DMT's activity, based on current research.

1. Radioligand Binding Assays (Receptor Affinity)

  • Objective: Determine affinity (Ki) for serotonin receptors (5-HT1A/2A/2B/2C) and the serotonin transporter (SERT) [6].
  • Cell Lines: Use membrane suspensions from CHO/K1 cells stably expressing human 5-HT receptors or HEK293 cells expressing YFP-tagged hSERT [6].
  • Procedure: Incubate membrane preparations with 5-Br-DMT and a tritiated ([³H]) reference ligand. Non-specific binding is determined with a high concentration of unlabeled competitor.
  • Analysis: Determine Ki values using the Cheng-Prusoff equation from competition binding curves. All determinations should be conducted in duplicate with a minimum of three independent experiments [6].

2. In Vivo Head Twitch Response (HTR)

  • Objective: Assess hallucinogenic potential in mice [6].
  • Subjects: Male and/or female Swiss CD-1 mice (6-8 weeks old), randomly assigned with blinded researchers.
  • Dosing: Administer 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle. A positive control (e.g., 5-F-DMT) is essential.
  • Measurement: Record HTR counts for a defined period (e.g., 20 min) post-injection. The absence of HTR indicates a lack of classic psychedelic activity [6].

3. In Vitro Psychoplastogenesis (Dendritic Growth)

  • Objective: Evaluate neuroplastic potential by measuring dendritic growth in cortical neurons [6].
  • Cell Culture: Prepare primary mixed cortical cultures from C57BL/6 mouse embryos (E17). Plate cells on PDL-coated plates at a density of 250,000 cells/mL.
  • Treatment: Treat neurons with 5-Br-DMT for 24 hours.
  • Analysis: Fix cells and immunostain for neuronal markers (e.g., MAP2). Image neurons and quantify dendritic arborization using Sholl analysis or similar methods [6].

4. In Vivo Antidepressant Efficacy (Forced Swim Test)

  • Objective: Evaluate rapid antidepressant effects in a stress-induced depression model [6].
  • Model: Induce depressive-like state in mice (e.g., via chronic stress).
  • Dosing: Single administration of 5-Br-DMT (10 mg/kg, i.p.).
  • Testing: Conduct the Forced Swim Test (FST) post-administration. A significant reduction in immobility time compared to the control group indicates an antidepressant-like effect [6].

Synthesis and Supply

The synthesis of 5-Br-DMT and related tryptamines has been described in the literature, with recent advances focusing on continuous flow chemistry for safer, more scalable production [1] [7]. One 2024 study detailed a continuous flow method using a Fischer indole reaction, achieving near-quantitative yield of DMT freebase, which can be adapted for analog synthesis [7].

Regulatory Status

  • Controlled: United Kingdom (Class A), Singapore [1] [8].
  • Not Explicitly Listed: United States, Canada, Australia. However, it may be considered illegal under analog laws in some countries [8].

Conclusion and Future Directions

5-Bromo-DMT from Smenospongia aurea represents a promising non-hallucinogenic psychoplastogen. Its unique ability to produce rapid antidepressant effects in preclinical models without inducing a head-twitch response positions it as a prototypical candidate for developing a new class of therapeutics for mood disorders [6].

Key future research directions include:

  • Optimizing Synthesis: Scaling up production via continuous flow methods [7].
  • Elucidating Biosynthesis: Determining the precise biosynthetic pathway within the sponge holobiont to ensure a sustainable supply [5].
  • Advancing Preclinical Studies: Conducting further ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and safety pharmacology studies.

References

Quantitative Data on 5-Br-DMT from Verongula rigida

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative findings from the search results:

Data Category Specific Findings Source / Context
Natural Concentration Found in Verongula rigida alongside 5,6-dibromo-DMT and other alkaloids. [1]

| Pharmacology (Binding Affinity, Ki) | Serotonin 5-HT2A receptor: 138 nM 5-HT1A receptor: 16.9 nM 5-HT2C receptor: 193 nM 5-HT2B receptor: 403 nM Serotonin Transporter (SERT): 971 nM | [1] | | Pharmacology (Functional Activity) | 5-HT2A Receptor: Partial agonist (EC50 = 77.7-3090 nM; Emax = 34-100%) 5-HT1A Receptor: Full agonist (EC50 = 1810 nM; Emax = 94%) SERT: Weak reuptake inhibitor (IC50 = 8055 nM) | [1] | | In Vivo Behavioral Effects (Rodent) | Antidepressant-like effect: Observed in mice and chicks. [1] Sedative effect: Significant reduction in locomotor activity. [2] [1] Head-Twitch Response (HTR): Did not induce HTR (a proxy for psychedelic effect), and antagonized HTR induced by 5-fluoro-DMT. [1] | | Reported Human Dose (Smoked) | Threshold: ~15-20 mg Active: 20-50 mg Duration: 15 minutes to 1.5 hours | [1] [3] |

Experimental Protocols & Key Findings

Isolation, Identification, and Initial Behavioral Screening

A 2008 study detailed the process of isolating 5-Br-DMT from Verongula rigida and its initial pharmacological evaluation [2].

  • Extraction & Isolation: The protocol involved exhaustively extracting 3 kg of V. rigida with ethanol, yielding 211 g of crude extract. This extract was then fractionated and purified using techniques like column chromatography to isolate pure 5-Br-DMT, which was identified by comparing its spectral data (NMR, MS) with literature values [2].
  • Forced Swim Test (FST) in Rodents: This test measures antidepressant-like activity, indicated by a reduction in immobility time.
    • Result: 5-Br-DMT did not show significant antidepressant-like activity in the FST. In contrast, its analog, 5,6-dibromo-DMT, did [2].
  • Locomotor Activity Test: This test assesses stimulant or sedative effects.
    • Result: 5-Br-DMT caused a significant reduction in locomotor activity, indicating a potential sedative effect that was not due to motor impairment [2].
  • Chick Anxiety-Depression Model: This model assesses both anxiolytic (anxiety-reducing) and antidepressant properties by monitoring distress vocalizations in separated chicks.
    • Result: 5-Br-DMT was not reported to be active in this model, whereas 5,6-dibromo-DMT showed both anxiolytic and antidepressant properties [2].
Recent Insights into Non-Hallucinogenic Psychoplastogenic Effects

Recent research (2024-2025) has profoundly changed the understanding of 5-Br-DMT's mechanism, differentiating it from classic psychedelics like DMT or psilocybin [1].

  • Key Finding: Despite its structural similarity to DMT, 5-Br-DMT is a low-efficacy partial agonist at the 5-HT2A receptor. It failed to induce the head-twitch response in mice, a behavioral proxy for human psychedelic effects [1].
  • Mechanism of Action: The study suggests that 5-Br-DMT may produce its antidepressant and psychoplastogenic (neural plasticity-promoting) effects through a complex mechanism that potentially involves:
    • Concurrent 5-HT1A receptor activation.
    • Weak inhibition of the serotonin transporter (SERT).
    • This unique multi-receptor activity is hypothesized to underlie its therapeutic potential without producing hallucinations [1].

Experimental & Signaling Pathway Workflows

The following diagrams illustrate the key experimental workflows and the proposed pharmacological mechanism of action for 5-Br-DMT based on the cited research.

G start Sponge Material (Verongula rigida) step1 Extraction with Ethanol or Methanol-DCM start->step1 step2 Fractionation & Purification (Column Chromatography) step1->step2 step3 Structure Elucidation (NMR, MS) step2->step3 assay1 In Vitro Pharmacological Assays (Receptor Binding & Functional Activity) step3->assay1 assay2 In Vivo Behavioral Tests (Forced Swim Test, Locomotor Activity) step3->assay2 assay3 In Vivo Behavioral Tests (Head-Twitch Response) step3->assay3 conclusion Data Integration & Conclusion assay1->conclusion assay2->conclusion assay3->conclusion

Experimental workflow for the isolation and pharmacological evaluation of 5-Br-DMT from marine sponges.

G cluster_neuro Neuropharmacological Targets cluster_effects Observed Effects & Outcomes 5 5 BrDMT 5-Br-DMT Administration HT1A 5-HT1A Receptor (Full Agonist, High Affinity) BrDMT->HT1A HT2A 5-HT2A Receptor (Partial Agonist, Low Efficacy) BrDMT->HT2A SERT Serotonin Transporter (Weak Inhibitor) BrDMT->SERT antidepressant Antidepressant-like Effects HT1A->antidepressant sedative Reduced Locomotor Activity (Sedative-like Effect) HT1A->sedative psychoplastogenic Psychoplastogenic Effects (Promotes Neural Plasticity) HT1A->psychoplastogenic Proposed Synergy noHTR No Head-Twitch Response (Predicted Non-Hallucinogenic) HT2A->noHTR HT2A->psychoplastogenic Proposed Synergy SERT->psychoplastogenic Proposed Synergy

Proposed multi-receptor mechanism of action for 5-Br-DMT's unique effects.

Key Conclusions for Drug Development

The data positions 5-Br-DMT as a highly promising candidate for psychiatric drug development due to its unique profile.

  • Non-Hallucinogenic Psychoplastogen: It is a prime example of a psychoplastogen that may promote neural plasticity without triggering a psychedelic experience, potentially offering a safer and more scalable therapeutic [1].
  • Novel Mechanism for Mood Disorders: Its combination of 5-HT1A agonism, 5-HT2A partial agonism, and SERT inhibition presents a new multi-target strategy for treating depression and anxiety [1] [2].
  • Chemical Diversity of Marine Organisms: Verongula rigida and related sponges are a valuable source of novel brominated indole alkaloids with significant and unique bioactivities [2] [4].

References

what is 5-Bromo-N,N-dimethyltryptamine

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Mechanisms of Action

5-Bromo-DMT interacts with several serotonin receptors, but its effects are distinct from classical psychedelic tryptamines. The table below summarizes its key receptor interactions and observed effects:

Pharmacological Aspect Key Findings
Primary Receptor Activity Partial agonist of the serotonin 5-HT2A receptor (Ki = 138 nM) but with low efficacy (Emax = 34-100%) [1].
Other Receptor Affinities Binds to 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors [1] [2]. Acts as a full agonist at 5-HT1A [1].
Behavioral Correlates (Animal Models) Fails to induce the head-twitch response (a proxy for psychedelic effects) in rodents, suggesting low hallucinogenic potential [1].
Therapeutic Potential Produces antidepressant-like effects and sedative-like effects (hypolocomotion) in animal studies [1] [2].
Other Mechanisms Acts as a very weak serotonin reuptake inhibitor (SERT IC50 = 8,055 nM) [1]. Exhibits psychoplastogenic properties (promotes neural plasticity) [1].

This receptor profile suggests that 5-Bromo-DMT may produce therapeutic effects through a combination of 5-HT1A receptor activation and psychoplastogenic properties, rather than the strong 5-HT2A activation associated with hallucinogens [1].

G 5-Bromo-DMT Signaling Pathway and Effects cluster_receptors Receptor Interactions cluster_downstream Downstream Effects & Behavioral Correlates 5-Bromo-DMT 5-Bromo-DMT 5-HT1A Receptor\n(Full Agonist) 5-HT1A Receptor (Full Agonist) 5-Bromo-DMT->5-HT1A Receptor\n(Full Agonist) 5-HT2A Receptor\n(Weak Partial Agonist) 5-HT2A Receptor (Weak Partial Agonist) 5-Bromo-DMT->5-HT2A Receptor\n(Weak Partial Agonist) Psychoplastogenic\nPathways Psychoplastogenic Pathways 5-Bromo-DMT->Psychoplastogenic\nPathways Antidepressant-like\nEffects Antidepressant-like Effects 5-HT1A Receptor\n(Full Agonist)->Antidepressant-like\nEffects Sedative-like Effects\n(Hypolocomotion) Sedative-like Effects (Hypolocomotion) 5-HT1A Receptor\n(Full Agonist)->Sedative-like Effects\n(Hypolocomotion) No Head-Twitch Response\n(Low Hallucinogenic Potential) No Head-Twitch Response (Low Hallucinogenic Potential) 5-HT2A Receptor\n(Weak Partial Agonist)->No Head-Twitch Response\n(Low Hallucinogenic Potential) Cellular & Neural\nPlasticity Changes Cellular & Neural Plasticity Changes Psychoplastogenic\nPathways->Cellular & Neural\nPlasticity Changes Cellular & Neural\nPlasticity Changes->Antidepressant-like\nEffects

Experimental and Research Use

In a research context, you should be aware of the following protocols and legal status.

  • Dosage and Administration in Studies: When smoked, the reported active dose in humans ranges from 20 to 50 mg, with effects lasting between 15 minutes and 1.5 hours. The compound is noted to be minimally active or inactive when taken orally unless combined with a monoamine oxidase inhibitor (MAOI) [1].
  • Legal and Regulatory Status: 5-Bromo-DMT is explicitly listed as a controlled substance in Singapore and is a Class A drug in the UK. It is considered a controlled substance in territories covered by certain suppliers [1] [2]. Researchers in the United States must comply with DEA regulations for Schedule I controlled substances, which typically requires a rigorous registration process [3].

Research Significance and Future Directions

5-Bromo-DMT represents an important research compound in the field of neuropharmacology and psychoplastogen development. Its key significance lies in its apparent ability to decouple psychedelic-like cellular effects from intense hallucinogenic experiences. This makes it a valuable tool for probing the mechanisms underlying both the therapeutic and consciousness-altering effects of serotonergic compounds [1]. Future research may focus on further elucidating its mechanism of action, particularly its psychoplastogenic properties, and exploring its potential as a template for new classes of rapid-acting antidepressants and anxiolytics [1].

References

Chemical Structure & Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a brominated derivative of the classic psychedelic compound N,N-Dimethyltryptamine (DMT). Its core structure consists of an indole ring system substituted with a bromine atom at the 5-position and a dimethylaminoethyl side chain.

The table below summarizes its fundamental chemical identifier [1] [2] [3]:

Property Value / Description
Systematic Name 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethan-1-amine [1]
Chemical Formula C₁₂H₁₅BrN₂ [1]
Molecular Weight 267.16 g/mol - 267.170 g·mol⁻¹ [1] [3]
CAS Registry Number 17274-65-6 [2]
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)Br [3]
Physical Form Crystalline solid (powder) [2] [3]

Pharmacological Profile & Receptor Interactions

5-Bromo-DMT's functional profile is defined by its complex interactions with various serotonin receptors and the serotonin transporter, which differ significantly from its parent compound, DMT.

Receptor Binding and Functional Activity

The following table synthesizes its key in vitro pharmacological parameters, showing its affinity (Ki) and functional activity at major targets [1] [4]:

Target Affinity (Ki, nM) Functional Activity (EC₅₀, nM; Eₘₐₓ, %) Notes
5-HT₁A Receptor 16.9 [1] 1,810 nM; Eₘₐₓ 94% (Full Agonist) [1] Potent affinity, full agonist efficacy.
5-HT₂A Receptor 138 [1] 77.7-3,090 nM; Eₘₐₓ 34-100% (Partial Agonist) [1] Lower efficacy than 5-HT; key for psychedelic potential.
5-HT₂C Receptor 193 [1] Information not specified in search results.
5-HT₂B Receptor 403 [1] Information not specified in search results.
Serotonin Transporter 971 [1] IC₅₀ = 8,055 nM (Weak Inhibitor) [1] Very weak serotonin reuptake inhibition.

A central concept for understanding its effects is biased agonism. The following diagram illustrates the key signaling pathways activated by 5-HT2A receptor agonists and how 5-Br-DMT's activity may lead to its unique effects.

G Agonist 5-HT2A Receptor Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Protein Pathway Receptor->Gq Strong Activation Arrestin β-arrestin2 Pathway Receptor->Arrestin Weak Activation HTR Head-Twitch Response (Proxy for Hallucinogenic Effect) Gq->HTR Plasticity Neuroplasticity (Antidepressant Effect) Arrestin->Plasticity

Simplified signaling model of 5-HT2A receptor agonism, highlighting potential bias.

Key Behavioral and Functional Correlates

The distinct signaling profile of 5-Br-DMT translates into specific preclinical outcomes [1] [4]:

  • Absence of Head-Twitch Response (HTR): Unlike classical psychedelics (e.g., psilocin) and other halogenated analogs (5-F-DMT, 5-Cl-DMT), 5-Br-DMT does not significantly induce the HTR in rodents, suggesting it has low hallucinogenic potential.
  • Antidepressant-like Effects: It produces rapid antidepressant-like effects in animal models of depression.
  • Other Behavioral Effects: It induces hypolocomotion (sedative-like effects) and hypothermia.

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies cited in the literature.

Radioligand Binding Assays

This protocol is used to determine the affinity (Ki) of 5-Br-DMT for various receptors [4].

  • Cell Lines: Use membrane suspensions from CHO/K1 or HEK293 cells stably expressing the human isoforms of the target receptors (e.g., 5-HT1A/2A/2B/2C).
  • Procedure:
    • Incubate the cell membranes with a known concentration of a radioactive ligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of 5-Br-DMT.
    • Perform the assay in a buffer like 50 mM Tris-HCl (pH 7.4) at room temperature for a set period (e.g., 60 minutes).
    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioactivity.
    • Measure the radioactivity on the filters using a scintillation counter.
  • Analysis: Data are analyzed to determine the concentration of 5-Br-DMT that displaces 50% of the specific binding of the radioactive ligand (IC50), which is then used to calculate the Ki value.
In Vivo Head-Twitch Response (HTR)

The HTR in mice is a gold-standard behavioral proxy for predicting psychedelic potential in humans [5] [4].

  • Subjects: Male C57/BL6 or Swiss CD-1 mice.
  • Dosing: 5-Br-DMT is typically administered intraperitoneally (i.p.) at doses ranging from 1 to 50 mg/kg. A positive control like DOI (1-5 mg/kg) is included.
  • Procedure:
    • After administration, place mice individually in clear observation chambers.
    • Record the behavior for a set period (e.g., 20 minutes) after a short acclimatization.
    • Count the number of characteristic head-twitches (rapid, rotational head movements) either manually by a researcher blinded to the treatment or using automated video-tracking software.
  • Analysis: Compare the total number of head-twitches in the 5-Br-DMT group to vehicle and positive control groups. A lack of significant increase indicates low psychedelic potential.
Forced Swim Test (FST) for Antidepressant Activity

This test assesses behavioral despair and is used to screen for antidepressant-like effects [4].

  • Subjects: Mice (e.g., CD-1 strain).
  • Procedure:
    • On the first day, pre-expose mice to the test environment (a cylinder filled with water) for 15 minutes.
    • 24 hours later, administer 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle.
    • After a set time (e.g., 30 minutes), place the mouse in the water-filled cylinder again for a 6-minute test session.
    • Record the behavior, measuring the total time the mouse spends immobile (making only movements necessary to keep its head above water) during the final 4 minutes of the test.
  • Analysis: A significant reduction in immobility time compared to the vehicle control group is interpreted as an antidepressant-like effect.

Research Implications and Conclusion

The collected data positions 5-Bromo-DMT as a compelling research compound. Its unique pharmacological signature—activating 5-HT2A receptors with partial agonism while failing to induce hallucinogenic-like behavior—makes it a prime candidate for the development of non-hallucinogenic psychoplastogens [5] [4]. The evidence suggests that its ability to promote neuroplasticity and rapid antidepressant effects can be disentangled from the psychedelic experience, a major hurdle in the therapeutic application of classical psychedelics.

Future research should focus on:

  • Elucidating the precise structural and mechanistic basis of its biased signaling at the 5-HT2A receptor.
  • Confirming its safety profile and long-term efficacy in higher animal models.
  • Exploring its potential synergistic effects through its multi-receptor activity (e.g., 5-HT1A agonism).

References

marine origin psychedelic 5-Bromo-DMT

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Chemical Profile

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a fascinating tryptamine derivative that has garnered research interest due to its unique pharmacological profile and natural marine origin [1]. It is a brominated indole alkaloid and the 5-bromo derivative of DMT [1]. A key area of investigation is its potential as a non-hallucinogenic psychoplastogen—a substance that promotes neuronal plasticity—with rapid-acting antidepressant effects [2] [3].

The compound's molecular formula is C₁₂H₁₅BrN₂, with a molar mass of 267.170 g·mol⁻¹ [1]. Its canonical SMILES string is CN(C)CCC1=CNC2=C1C=C(C=C2)Br [4].

Comprehensive Pharmacology & Mechanism of Action

The therapeutic potential and functional output of 5-Br-DMT are determined by its complex interactions with various serotonin receptors and transporters.

Quantitative Pharmacological Profile

Table 1: In vitro binding and functional activity profile of 5-Br-DMT at human serotonin targets.

Target Binding Affinity (Ki, nM) Functional Activity (EC₅₀, nM) Max Efficacy (Emax, %) Assay Type
5-HT₁A Receptor 16.9 [1] 1,810 (Full Agonist) [1] 94 [1] cAMP Inhibition [2]
5-HT₂A Receptor 138 [1] 77.7 - 3,090 (Partial Agonist) [1] 34 - 100 [1] Calcium Mobilization [2]
5-HT₂B Receptor 403 [1] Information Missing Information Missing Information Missing
5-HT₂C Receptor 193 [1] Information Missing Information Missing Information Missing
SERT (Uptake) 971 [1] 8,055 (Inhibition, IC₅₀) [1] Information Missing [³H]5-HT Uptake [2]

Table 2: Summary of key in vivo behavioral and therapeutic effects of 5-Br-DMT in rodent models.

Effect Category Observation Experimental Model Dose & Route
Hallucinogenic Potential No Head Twitch Response (HTR) [2] [3] Mice 10 mg/kg, i.p. [2]
Antidepressant Effect Reduced immobility in FST & TST [2] Mouse Stress Model 10 mg/kg, i.p. [2]
Locomotor Effect Hypolocomotion / Sedation [1] [2] Mice Open Field 10 mg/kg, i.p. [2]
Thermoregulation Induced Hypothermia [2] Mice 10 mg/kg, i.p. [2]
Signaling Pathways and Neuroplasticity

A critical finding is that 5-Br-DMT activates 5-HT₂AR but does not induce the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans [2] [3]. Its functional profile is characterized by biased agonism. It acts as a partial agonist at the 5-HT₂A receptor but demonstrates relatively higher potency and full agonism at the 5-HT₁A receptor [1] [2]. Activation of 5-HT₁A is known to inhibit and modulate the psychedelic-like effects mediated by 5-HT₂A [2], which may explain its lack of HTR.

Furthermore, 5-Br-DMT exhibits significant psychoplastogenic properties. It promotes dendritic growth and increases dendritic arbor complexity in cortical neurons in vitro [2]. In vivo, a single administration upregulates key immediate early genes (IEGs) associated with neuroplasticity—including Arc, Egr-1, Egr-2, and Egr-3—in the mouse prefrontal cortex and hippocampus [2]. This plasticity is believed to underpin its rapid antidepressant effects, observed after a single 10 mg/kg (i.p.) dose in a mouse model of stress-induced depression [2] [3].

G Compound 5-Br-DMT Receptors Serotonin Receptors Compound->Receptors Binds to Signaling Downstream Signaling Receptors->Signaling Activates HT1A 5-HT₁A (Full Agonist) Receptors->HT1A HT2A 5-HT₂A (Partial Agonist) Receptors->HT2A SERT SERT (Weak Inhibitor) Receptors->SERT Outcomes Functional Outcomes Signaling->Outcomes Leads to GeneExp IEG Upregulation (Arc, Egr-1/2/3) Signaling->GeneExp StructPlast Structural Plasticity (Dendritic Growth) Signaling->StructPlast HTR No Head-Twitch Response Signaling->HTR Antidepressant Antidepressant Effects Outcomes->Antidepressant NonHallucinogenic Low Hallucinogenic Potential Outcomes->NonHallucinogenic

Diagram 1: Proposed signaling pathways and functional outcomes of 5-Br-DMT, illustrating its unique non-hallucinogenic psychoplastogenic profile.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-Br-DMT, as cited in the literature [2].

Radioligand Binding Assays
  • Objective: Determine affinity (Ki) for 5-HT₁A/₂A/₂B/₂C receptors and SERT.
  • Materials:
    • Membrane suspensions from CHO/K1 cells stably expressing human 5-HT receptors or HEK293 cells overexpressing hSERT.
    • Radioligands: [³H]8-OH-DPAT (5-HT₁A), [³H]Ketanserin (5-HT₂A), [³H]LSD (5-HT₂B/₂C), [³H]Citalopram (SERT).
    • Test compound: 5-Br-DMT (HCl salt).
    • Buffer: 50 mM Tris-HCl (pH 7.4), containing MgCl₂ and ascorbic acid.
  • Procedure:
    • Incubate membrane preparations with a fixed concentration of radioligand and increasing concentrations of 5-Br-DMT (typically from 10⁻¹² to 10⁻⁵ M) in a final volume.
    • Perform incubation at optimal temperature and time for each target (e.g., 60-90 minutes).
    • Terminate reactions by rapid vacuum filtration through GF/B filters to separate bound from free radioligand.
    • Measure filter-bound radioactivity using a liquid scintillation counter.
    • Analyze data by nonlinear regression to determine the IC₅₀, then calculate Ki using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization (for 5-HT₂AR)
  • Objective: Assess functional potency (EC₅₀) and efficacy (Emax) at Gq-coupled 5-HT₂A receptor.
  • Materials:
    • CHO/K1 cells stably expressing h5-HT₂AR.
    • Fluorescent calcium-sensitive dye (e.g., Fluo-4 NW).
    • FlexStation or FLIPR plate reader.
  • Procedure:
    • Seed cells in a clear-bottom 96-well plate and culture until ~90% confluent.
    • Load cells with the dye in HBSS/HEPES buffer and incubate.
    • Transfer plate to the plate reader and establish a baseline reading.
    • Automatically add a range of concentrations of 5-Br-DMT and record fluorescence changes over time.
    • Calculate agonist-induced responses as a percentage of the maximal response to a reference full agonist (e.g., 5-HT). Generate concentration-response curves to determine EC₅₀ and Emax.
In Vivo Head Twitch Response (HTR)
  • Objective: Evaluate hallucinogenic potential in mice.
  • Materials:
    • Male/female Swiss CD-1 or C57BL/6 mice.
    • Video recording system and automated HTR detection software (or trained observers).
  • Procedure:
    • Acclimatize mice to the testing environment.
    • Administer 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle control.
    • Place mice individually in transparent observation chambers immediately after injection.
    • Record mouse behavior for a set period (e.g., 30 minutes).
    • Quantify the number of characteristic head twitches, defined as rapid, paroxysmal rotations of the head. A lack of HTR indicates low hallucinogenic potential.
In Vivo Forced Swim Test (FST)
  • Objective: Assess antidepressant-like activity.
  • Procedure:
    • Pre-test: Place mice in cylinders filled with water for 6-8 minutes, 24 hours before the actual test.
    • On test day, administer 5-Br-DMT or vehicle.
    • At a predetermined time post-injection (e.g., 30 min or 24h), place mice back in the water-filled cylinders for a 6-minute session.
    • Record the sessions and score the total time the mouse spends immobile during the final 4 minutes. A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Synthesis and Analytical Data

5-Br-DMT can be synthesized via the Fischer indole reaction, a classic method for constructing the indole ring system [5] [6]. Continuous flow chemistry methods have been recently developed for DMT analogs, offering advantages in scalability, safety, and purity [5] [6]. The general reaction involves the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound, followed by cyclization. The final product is often converted to a stable fumarate salt for long-term storage [5] [6].

Discussion and Future Perspectives

5-Bromo-DMT represents a compelling prototype for the development of a novel class of non-hallucinogenic psychoplastogens. Its unique ability to promote neuroplasticity and produce rapid antidepressant effects in animal models, without inducing a hallucinogenic-like behavioral response, potentially circumvents a major hurdle in psychedelic therapy [2] [3]. This dissociation suggests that neuroplasticity and the hallucinogenic effects of psychedelics can be pharmacologically separated, likely through its balanced activity at 5-HT₁A and 5-HT₂A receptors.

Future research should focus on:

  • Further elucidating its precise signaling bias and downstream mechanisms.
  • Conducting comprehensive toxicology and safety pharmacology studies.
  • Exploring its efficacy in other neuropsychiatric disease models, such as anxiety and substance use disorders.

References

5-Bromo-DMT: Core Characteristics & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
Chemical Name 5-Bromo-N,N-dimethyltryptamine [1]
Natural Sources Marine sponges: Smenospongia aurea, Smenospongia echina, Verongula rigida [1] [2]
Proposed Ecological Role Acts as a biocide to deter barnacles and other fouling organisms from colonizing the sponge surface [2].
Key Pharmacological Profile Value
5-HT1A Receptor Affinity (Kᵢ) 16.9 nM [1]
5-HT2A Receptor Affinity (Kᵢ) 138 nM [1]
5-HT2A Functional Activity Partial agonist (EC₅₀ = 77.7-3090 nM; Eₘₐₓ = 34-100%) [1]
SERT Affinity (Kᵢ) 971 nM [1]
In Vivo Behavioral Effect (Mice) Fails to induce the head-twitch response (a proxy for hallucinogenic effects in humans) but shows antidepressant-like and sedative effects [3] [1].

Experimental Protocols for Research

While the biosynthesis pathway in nature is not fully known, the following methods are relevant for laboratory synthesis and pharmacological evaluation of tryptamine compounds like 5-Bromo-DMT.

  • Chemical Synthesis via Fischer Indole Reaction: A modern and efficient method for synthesizing tryptamine analogs is a continuous flow synthesis approach [4] [3]. This method offers superior control over reaction parameters, improved safety, and higher yields compared to traditional batch synthesis.

    • Key Reagents: Phenylhydrazine hydrochloride and an aldehyde precursor like 4-(dimethylamino)butyraldehyde diethyl acetal [4] [3].
    • Reaction Conditions: The reaction is catalyzed by sulfuric acid (5% mass) in water or a water/acetonitrile solvent system [4] [3]. It proceeds efficiently at 140°C with a 10-minute residence time in the flow reactor [4] [3].
    • Work-up & Purification: The reaction stream can be continuously basified with NaOH and subjected to in-line liquid-liquid extraction using a device like the Zaiput separator to isolate the pure freebase product in high yield (97-99%) [4] [3].
  • In Vitro Receptor Binding Assays: To determine the affinity of 5-Bromo-DMT for various serotonin receptors, competitive binding assays are performed [1]. These experiments measure the test compound's ability to displace a known radiolabeled ligand from cloned human receptors. The results are expressed as inhibition constant (Kᵢ) values [1].

  • In Vivo Behavioral Studies: The psychedelic potential of novel compounds is often screened in rodents using the head-twitch response [1]. This behavior is considered a behavioral proxy for human hallucinogenic effects. As noted, 5-Bromo-DMT did not induce this response, suggesting low hallucinogenic potential [1].

Proposed Biosynthesis Logic and Research Workflow

The exact biosynthetic pathway in sponges is unknown, but it is hypothesized to originate from tryptamine. The following diagram outlines the core logical steps from discovery to functional investigation.

The relationship between its chemical structure, receptor activity, and observed effects can be visualized as follows. Its unique profile highlights a divergence between hallucinogenic potential and other therapeutic effects.

Future Research Directions

Key unanswered questions and potential research focuses include:

  • Biosynthetic Origin: The definitive pathway and the specific organism responsible within the sponge holobiont remain unknown [2]. Metagenomic studies of the sponge microbiome could identify the genes involved.
  • Enzymatic Mechanism: Isolating and characterizing the brominase enzyme would be a significant breakthrough for biocatalysis [5].
  • Therapeutic Application: Its non-hallucinogenic, psychoplastogenic, and antidepressant properties make it a compelling candidate for further neuropsychiatric drug development [1].

References

Comprehensive Technical Review: 5-Bromo-DMT (Sea Sponge/SpongeBob DMT) - Origins, Pharmacology, and Research Landscape

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

5-Bromo-DMT (5-Br-DMT), colloquially known as "Sea DMT" or "SpongeBob DMT," represents a naturally occurring brominated indole alkaloid of the tryptamine class that has garnered scientific interest for its unique marine origins and distinctive pharmacological profile. First identified in marine sponges rather than terrestrial sources, this compound is chemically characterized as the 5-bromo derivative of N,N-dimethyltryptamine (DMT), distinguished by a bromine atom substitution at the 5-position of the indole ring [1]. The compound's history is notably documented in Alexander Shulgin's 1991 book "TiHKAL" (Tryptamines I Have Known and Loved), though Shulgin himself did not synthesize or bioassay it, instead merely speculating about its potential psychoactive properties [1]. The first systematic human testing was reported in 2013 through credible anonymous personal communications with Hamilton Morris and Jason Wallach, describing its effects in a Shulgin-like style [1].

The natural occurrence of 5-Bromo-DMT has been confirmed in three marine sponge species: Smenospongia aurea, Smenospongia echina, and Verongula rigida, where it coexists with related compounds including 5,6-dibromo-DMT (present at 0.35% dry weight compared to 0.00142% for 5-Br-DMT) and several other alkaloids [1] [2] [3]. An intriguing ecological hypothesis proposed by Hamilton Morris suggests that sponges may utilize 5-Bromo-DMT as a barnacle deterrent, leveraging its serotonergic activity to prevent colonization that would otherwise suffocate the organism by obstructing water flow through its porous body [2] [3]. This potential defensive function highlights the compound's ecological significance beyond its interest to psychopharmacology.

Natural Sources and Chemical Ecology

Marine Sponge Origins

The discovery of 5-Bromo-DMT in marine environments highlights the chemical diversity of marine organisms and represents a compelling case of natural product evolution. The three documented sponge sources inhabit tropical and subtropical waters, primarily in the Caribbean and Gulf of Mexico regions [3]. Smenospongia aurea, the most studied source, is a reef-dwelling sponge that exhibits color morphs ranging from cinnamon tan to creamy yellow with occasional purple and green accents [3]. These sponges display a curious aerophobic color-change reaction; when removed from water, they transform from brown to violet-black, exuding copious mucus—a phenomenon potentially related to their brominated indole content [3].

Biosynthetic Considerations

The biosynthetic origin of 5-Bromo-DMT in sponges remains partially enigmatic. Some researchers have questioned whether sponges truly biosynthesize these compounds themselves or instead accumulate them from symbiotic organisms [2] [3]. Supporting this hypothesis is the detection of similar brominated tryptamines in Bryopsis algae species and the observed intraspecific variability in alkaloid presence among sponges [3]. If a bacterial or algal symbiont proves responsible for biosynthesis, this could potentially enable large-scale production through cultivation of the symbiont, overcoming current supply limitations for research purposes [3]. The bromination pattern observed in these marine tryptamines reflects the high bromide concentration in seawater, which measures approximately 65-80 mg/L, making bromine the most abundant halogen in the ocean [3].

Table 1: Natural Sources of 5-Bromo-DMT and Related Compounds

Species Location Compounds Identified Concentration (% dry weight)
Smenospongia aurea Caribbean Sea, Gulf of Mexico, Bahamas 5-Bromo-DMT, 5,6-Dibromo-DMT, other alkaloids Not quantified
Smenospongia echina Caribbean Sea 5-Bromo-DMT, 5,6-Dibromo-DMT Not quantified
Verongula rigida Caribbean Sea 5-Bromo-DMT, 5,6-Dibromo-DMT 0.00142% (5-Br-DMT), 0.35% (5,6-DiBr-DMT)
Bryopsis spp. (algae) Various marine environments 5-Bromo-DMT, 5,6-Dibromo-DMT Not quantified

Chemical Profile and Physicochemical Properties

Structural Characteristics

5-Bromo-DMT belongs to the substituted tryptamine class, with the systematic IUPAC name [2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine [1]. Its molecular formula is C₁₂H₁₅BrN₂, yielding a molecular mass of 267.170 g·mol⁻¹ [1]. The compound features a bromine atom at the 5-position of the indole ring, a substitution that significantly increases lipophilicity compared to unsubstituted DMT, potentially enhancing blood-brain barrier penetration [3]. This structural modification differentiates it from other halogenated DMT analogs such as 5-fluoro-DMT and 5-chloro-DMT, which demonstrate different pharmacological activities despite similar substitutions [1].

The crystalline form of 5-Bromo-DMT has been described as pale yellow crystals, with synthetic material analyzed via melting point determination, GC-MS, ¹H NMR, and ¹³C NMR spectroscopy [3]. The compound's stability and solubility characteristics have not been comprehensively documented in the available literature, though its increased lipophilicity suggests different pharmaceutical properties compared to its non-halogenated counterpart.

Analog Compounds and Structure-Activity Relationships

The position 5 of the tryptamine molecule appears to accept various substituents while retaining at least some biological activity, though the nature of the substituent dramatically influences pharmacological effects [3]. Related analogues include:

  • 5,6-Dibromo-DMT: A naturally occurring analogue with two bromine substitutions, found in higher concentrations in Verongula rigida (0.35% dry weight) [1]
  • 5-Fluoro-DMT and 5-Chloro-DMT: Halogenated analogues that produce robust head-twitch responses in rodents, unlike 5-Bromo-DMT [1]
  • 5-Nitro-DMT: A synthetic analogue with undocumented activity [1]

Table 2: Comparative Analysis of Tryptamine Analogues

Compound Substituent Molecular Weight (g·mol⁻¹) 5-HT2A Affinity (Ki, nM) Psychoactive in Humans
DMT H 188.27 ~200-400 Yes
5-Bromo-DMT Br 267.17 138 Mild effects
5-Fluoro-DMT F 206.26 Not documented Yes
5-Chloro-DMT Cl 222.70 Not documented Yes
5,6-Dibromo-DMT Br, Br 346.06 Not documented Not documented
Psilocin 4-OH 204.27 ~100 Yes

Pharmacological Profile

Receptor Binding and Affinity

5-Bromo-DMT demonstrates a complex receptor interaction profile with particular affinity for serotonergic targets. Radioligand binding studies reveal it has highest affinity for the 5-HT1A receptor (Ki = 16.9 nM), followed by 5-HT2B (Ki = 193 nM), 5-HT2A (Ki = 138 nM), and 5-HT2C receptors (Ki = 403 nM) [1]. It also shows affinity for the serotonin transporter (SERT) (Ki = 971 nM) but is only a weak serotonin reuptake inhibitor (IC₅₀ = 8,055 nM) [1]. This multi-receptor engagement suggests a potentially nuanced pharmacological effect distinct from classical psychedelics.

Functional activity data characterizes 5-Bromo-DMT as a partial agonist at the 5-HT2A receptor with an EC₅₀ range of 77.7 to 3,090 nM and maximal efficacy (Eₘₐₓ) ranging from 34% to 100% across different experimental systems [1] [4]. At the 5-HT1A receptor, it functions as a full agonist (EC₅₀ = 1,810 nM; Eₘₐₓ = 94%) [1]. This functional profile differs significantly from DMT, which typically demonstrates fuller efficacy at 5-HT2A receptors, potentially explaining their divergent behavioral effects.

Behavioral Pharmacology and Therapeutic Potential

In contrast to its halogenated analogs 5-fluoro-DMT and 5-chloro-DMT, 5-Bromo-DMT fails to significantly produce the head-twitch response in rodents, a behavioral proxy of psychedelic effects [1] [4]. This suggests it would be non-hallucinogenic in humans at equivalent doses [1]. Instead, 5-Bromo-DMT produces antidepressant-like effects, hypolocomotion or sedative-like effects, and hypothermia in rodent models [1] [4]. Additionally, it has been found to possess psychoplastogenic properties—the ability to promote neural plasticity—hinting at potential therapeutic applications beyond its acute psychoactive effects [1].

Interestingly, 5-Bromo-DMT has been observed to antagonize the head-twitch response induced by 5-fluoro-DMT, suggesting potential modulatory activity on the serotonin system that might underlie its atypical behavioral profile [4]. This functional selectivity at serotonin receptors presents an intriguing case for structure-activity relationship studies and potential therapeutic development of non-hallucinogenic serotonergic compounds.

G cluster_receptors Receptor Interactions cluster_effects Functional Effects Compound 5-Bromo-DMT Absorption Administration (Smoked/IV) Compound->Absorption BBB Blood-Brain Barrier Crossing Absorption->BBB HT1A 5-HT1A Receptor Full Agonist (Ki = 16.9 nM) BBB->HT1A HT2A 5-HT2A Receptor Partial Agonist (Ki = 138 nM) BBB->HT2A HT2B 5-HT2B Receptor (Ki = 193 nM) BBB->HT2B HT2C 5-HT2C Receptor (Ki = 403 nM) BBB->HT2C SERT Serotonin Transporter (Ki = 971 nM) BBB->SERT Behavioral Behavioral Profile HT1A->Behavioral Primary HT2A->Behavioral Partial HT2B->Behavioral HT2C->Behavioral SERT->Behavioral Weak NonHallucinogenic Non-Hallucinogenic Behavioral->NonHallucinogenic Antidepressant Antidepressant-like Effects Behavioral->Antidepressant Sedative Sedative Effects Behavioral->Sedative Psychoplastogenic Psychoplastogenic Effects Behavioral->Psychoplastogenic

Diagram 1: 5-Bromo-DMT Pharmacological Signaling Pathways - illustrating receptor targets and downstream effects

Human Pharmacology and Effects

Reported Subjective Effects

Human experience with 5-Bromo-DMT remains extremely limited, with most information deriving from a single anonymous report published by Hamilton Morris in 2013 [1] [3]. According to this account, smoked doses of 20-50 mg produce mild psychedelic effects lasting 15 minutes to 1.5 hours [1]. The experience was characterized as producing subtle visual alterations, pronounced tactile effects, and euphoria, described as similar to low-dose DMT but distinct in quality [1]. The most notable effect appears to be a pronounced relaxation and calmness that persists beyond the initial psychedelic phase [2].

A 50 mg smoked dose was described as approaching the limit of comfortable inhalation, suggesting potential airway irritation [1]. Oral administration appears significantly less effective, with a 100 mg oral dose producing only minimal psychoactive effects [2]. The anonymous researcher concluded that as a psychedelic, 5-Bromo-DMT "likely fails," but its notable relaxing properties might indicate potential as an analeptic or general health-promoting substance [2].

Dosage and Administration

Based on the limited available anecdotal reports, the dosage range for 5-Bromo-DMT appears to vary significantly by route of administration:

  • Smoked/vaporized: Threshold dose ~15 mg; psychoactive dose ~40-50 mg [2]
  • Oral: Threshold dose ~20 mg (speculative); psychoactive dose likely 100 mg or higher [2]

The duration of effects is notably brief when smoked, with most visual components diminishing within 10-20 minutes, though residual relaxation may persist for up to an hour [2]. The compound's physical form has been described as a brownish-yellow powder that can be smoked in traditional drug paraphernalia or vaporized using electronic devices [2].

Research Applications and Potential Therapeutics

Comparative Mechanisms with Classical Psychedelics

The functional selectivity of 5-Bromo-DMT at the 5-HT2A receptor presents a compelling research opportunity for investigating the mechanisms underlying psychedelic effects versus therapeutic benefits [4]. Unlike classical psychedelics that are full agonists at 5-HT2A receptors, 5-Bromo-DMT's partial agonist profile may decouple therapeutic effects from intense psychedelic experiences [1] [4]. This property aligns with current drug discovery efforts aimed at developing non-hallucinogenic psychedelic analogs for mental health treatments [4].

Recent evidence suggests that 5-Bromo-DMT shares psychoplastogenic properties with classical psychedelics—the ability to promote neuronal growth and plasticity—despite its minimal hallucinogenic effects [1] [4]. This makes it a valuable tool compound for investigating the relationship between neuroplasticity and consciousness alteration, potentially informing the development of novel psychiatric medications without psychedelic side effects.

Patent Landscape and Commercial Interest

The patent landscape for DMT and its analogs reveals growing commercial interest in these compounds. U.S. Patent No. 8,268,856 specifically discloses 5-Bromo- and 5,6-Dibromo-N,N-DMT alongside other psychedelic derivatives [5]. The broader DMT patent space includes numerous applications covering pharmaceutical compositions, administration methods, and treatment approaches for conditions ranging from psychiatric disorders to recovery from spinal cord injury [5]. Notably, Philip Morris International appears as a significant patent holder in this space, with over 50 patents referencing DMT, potentially indicating interest in novel nicotine-free tobacco products or alternative substance delivery [5].

Experimental Protocols and Research Methodologies

Behavioral Assay Protocols

Head-Twitch Response (HTR) in Rodents The head-twitch response represents a well-established behavioral proxy for psychedelic effects in animals. The standard protocol involves:

  • Administration of test compound (5-Bromo-DMT) via intraperitoneal injection at doses ranging from 0.5-50 mg/kg
  • Placement of animal in observation chamber for 20-30 minutes post-administration
  • Quantification of characteristic head-twitch movements by trained observers or automated motion capture
  • Comparison with positive controls (5-fluoro-DMT or 5-chloro-DMT) and vehicle controls [1] [4]

Forced Swim Test (FST) for Antidepressant Activity The forced swim test evaluates potential antidepressant properties:

  • Mice or rats are placed in inescapable cylinders filled with water (23-25°C)
  • Test compounds administered 30-60 minutes prior to testing
  • Sessions typically last 6 minutes, with immobility time during final 4 minutes recorded
  • Reduced immobility interpreted as antidepressant-like effect [3]
Receptor Binding Assays

Standardized receptor binding protocols to determine Ki values:

  • Membrane preparations from transfected cell lines expressing human serotonin receptors
  • Incubation with radioligands specific to each receptor (e.g., [³H]ketanserin for 5-HT2A)
  • Competition binding with increasing concentrations of 5-Bromo-DMT (typically 10⁻¹² to 10⁻⁵ M)
  • Determination of Ki values using nonlinear regression analysis [1]
Functional Assays for Efficacy Determination

Calcium Flux Assays To determine functional activity (EC₅₀ and Eₘₐₓ values):

  • Use of FLIPR or similar fluorescent imaging plate readers
  • Cells expressing target receptors loaded with calcium-sensitive dyes
  • Measurement of intracellular calcium mobilization upon compound application
  • Comparison with reference agonists (e.g., serotonin for 5-HT2A) to determine relative efficacy [1]

Table 3: Key Experimental Findings for 5-Bromo-DMT

Assay Type Experimental Model Key Results Interpretation
Receptor Binding Transfected cell lines Highest affinity for 5-HT1A (Ki=16.9 nM), moderate for 5-HT2A (Ki=138 nM) Multi-target serotonergic activity
Functional Activity Calcium mobilization 5-HT2A partial agonist (EC₅₀=77.7-3090 nM, Eₘₐₓ=34-100%) Reduced efficacy vs. full psychedelics
Head-Twitch Response Mice No significant response even at 50 mg/kg Non-hallucinogenic profile
Forced Swim Test Mice Antidepressant-like effects Potential therapeutic utility
Locomotor Activity Mice Reduced locomotion Sedative-like properties
Body Temperature Mice Induced hypothermia Thermoregulatory disruption

Legal Status and Regulatory Considerations

5-Bromo-DMT occupies a complex legal position similar to many novel psychoactive substances. It is specifically listed as a controlled drug in Singapore, indicating explicit regulatory attention [1] [2]. In the United Kingdom, it would likely fall under the Class A designation as a substituted tryptamine derivative [1]. In the United States, it may be considered illegal under the Federal Analog Act if intended for human consumption, due to its substantial similarity to Schedule I substances like DMT [2].

Researchers considering work with 5-Bromo-DMT should conduct thorough jurisdiction-specific legal analysis and obtain appropriate regulatory approvals before acquiring or working with the compound. The legal landscape for psychedelic analogs continues to evolve rapidly, with increasing research exemptions in some jurisdictions alongside tightening controls in others.

Research Gaps and Future Directions

The current scientific understanding of 5-Bromo-DMT remains limited by several significant gaps:

  • Comprehensive dose-response characterization in animal models
  • Detailed pharmacokinetic studies including metabolism and distribution
  • Systematic investigation of therapeutic potential for specific psychiatric indications
  • Molecular mechanisms underlying its psychoplastogenic effects
  • Toxicological profile and safety margins

Future research should prioritize these areas to properly evaluate both the basic pharmacology and potential clinical applications of this unusual marine-derived compound. Its unique combination of serotonergic engagement, plasticity promotion, and minimal hallucinogenic effects positions it as a compelling candidate for further investigation in the growing field of psychedelic science.

Conclusion

References

Comprehensive Technical Guide: Pharmacology of 5-Bromo-DMT

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a halogenated derivative of the classic psychedelic compound N,N-Dimethyltryptamine (DMT). The substitution of a bromine atom at the 5-position of the indole ring represents a strategic modification in rational drug design, as halogenation is known to influence key properties including membrane permeability, metabolic stability, and receptor binding affinity [1]. This compound occurs naturally in marine sponges such as Smenospongia aurea, Smenospongia echina, and Verongula rigida, but has also been synthesized for research purposes [2]. Recent investigations have highlighted its unique pharmacological profile, characterized by significant antidepressant and neuroplastic effects coupled with an apparently low hallucinogenic potential, making it a compelling candidate for psychotherapeutic development [1].

Pharmacodynamic Profile

The therapeutic and behavioral effects of 5-Bromo-DMT emerge from its complex interactions with various components of the serotonergic system. Its multi-receptor profile distinguishes it from classical psychedelics and appears to underpin its unique effects.

Receptor Binding and Signaling

Table 1: Receptor Binding Affinity (Ki) and Functional Activity of 5-Bromo-DMT [2] [1] [3]

Receptor/Target Binding Affinity (Ki, nM) Functional Activity (EC50, nM) Efficacy (Emax, %) Primary Signaling Pathway
5-HT1A 16.9 1,810 94% (Full Agonist) Gi/o - cAMP inhibition
5-HT2A 138 77.7 - 3,090 34 - 100% (Partial Agonist) Gq - PLC-IP3 pathway
5-HT2B 403 Not fully characterized Not fully characterized Gq - PLC-IP3 pathway
5-HT2C 193 Not fully characterized Not fully characterized Gq - PLC-IP3 pathway
SERT 971 8,055 (IC50 for uptake inhibition) Weak inhibitor Serotonin reuptake blockade

The functional data reveals that 5-Bromo-DMT acts as a high-affinity full agonist at the 5-HT1A receptor, while demonstrating partial agonist properties at the 5-HT2A receptor with variable efficacy across different experimental systems [2] [1]. This receptor activation profile is particularly noteworthy, as 5-HT1A receptor activation is known to counterbalance 5-HT2A-mediated hallucinogenic effects, potentially explaining its reduced psychedelic potential [1].

Behavioral Correlates and Functional Outputs

The receptor pharmacology of 5-Bromo-DMT translates into distinct behavioral and functional outcomes in preclinical models:

  • Absence of Head-Twitch Response (HTR): Unlike its analogs 5-F-DMT and 5-Cl-DMT, which produce robust HTR in mice (a behavioral proxy for psychedelic effects), 5-Bromo-DMT fails to induce significant HTR even at high doses (up to 50 mg/kg). Furthermore, it can antagonize the HTR induced by 5-F-DMT, indicating a potential blocking effect at the 5-HT2A receptor in vivo [2] [1].

  • Antidepressant-like Effects: In rodent models of stress-induced depression, a single administration (10 mg/kg, intraperitoneal) results in a significant reduction in depressive-like behaviors, demonstrating rapid-acting antidepressant properties [1].

  • Hypolocomotion and Sedative Effects: The compound produces pronounced sedative-like effects and hypothermia in rodents, which are consistent with strong 5-HT1A receptor activation [2] [1].

Neuroplastic and Molecular Effects

Beyond immediate receptor interactions, 5-Bromo-DMT induces cascades of molecular changes associated with neural plasticity:

  • Immediate Early Gene (IEG) Upregulation: The drug upregulates plasticity-related IEGs including Arc, Egr-1, Egr-2, and Egr-3 in the mouse prefrontal cortex and hippocampus, indicating activation of neuroplasticity pathways [1].

  • Dendritic Growth Promotion: In vitro, 5-Bromo-DMT promotes dendritic growth in cortical neurons, a characteristic of psychoplastogens—compounds that induce rapid structural and functional neural plasticity [1].

  • Psychoplastogenic Properties: Despite its minimal hallucinogenic effects, 5-Bromo-DMT retains the capacity to induce neuroplastic adaptations, positioning it as a potential non-hallucinogenic psychoplastogen [2] [1].

Experimental Protocols and Methodologies

To ensure reproducibility of research findings with 5-Bromo-DMT, detailed methodologies from key studies are outlined below.

In Vitro Assays
3.1.1 Radioligand Binding Assays [1]
  • Membrane Preparation: Harvest HEK293 or CHO/K1 cells stably expressing human serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) or the serotonin transporter (SERT). Prepare membrane fractions via homogenization and differential centrifugation.
  • Binding Reaction: Incubate membrane suspensions with 5-Bromo-DMT (varying concentrations) and appropriate radioactive ligands (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) in assay buffer for equilibrium.
  • Filtration and Quantification: Terminate reactions by rapid filtration through glass fiber filters. Measure bound radioactivity using a scintillation counter. Calculate Ki values using nonlinear regression analysis.
3.1.2 Functional Assays [1]
  • Calcium Mobilization (for 5-HT2AR): Load CHO-K1 cells expressing h5-HT2AR with Fluo-4 NW calcium-sensitive dye. Treat with 5-Bromo-DMT and measure fluorescence intensity changes using a plate reader.
  • cAMP Accumulation Inhibition (for 5-HT1AR): Treat CHO-K1 cells expressing h5-HT1AR with 5-Bromo-DMT, lyse cells, and quantify cAMP levels using the LANCE Ultra cAMP assay kit.
  • Serotonin Uptake Inhibition (for SERT): Incubate HEK293 cells overexpressing hSERT with [³H]5-HT and 5-Bromo-DMT. Measure intracellular radioactivity after washing.
In Vivo Models
3.2.1 Head Twitch Response (HTR) [1]
  • Animals: Male/female Swiss CD-1 mice (6-8 weeks old).
  • Dosing: Administer 5-Bromo-DMT intraperitoneally (dose range: 1-50 mg/kg).
  • Observation: Record HTR counts for 20 minutes post-administration by researchers blinded to treatment groups.
  • Controls: Include vehicle controls and positive controls (e.g., 5-F-DMT).
3.2.2 Antidepressant Efficacy Testing [1]
  • Stress Model: Use chronic social defeat stress model for depression.
  • Drug Administration: Single intraperitoneal injection of 5-Bromo-DMT (10 mg/kg).
  • Behavioral Tests: Conduct social interaction test and forced swim test 24 hours post-administration.
  • Analysis: Compare interaction ratios and immobility times between treatment and control groups.

The experimental workflow below illustrates the progression from in vitro characterization to in vivo behavioral validation:

G Start Compound Synthesis InVitro In Vitro Characterization Start->InVitro Binding Receptor Binding Assays InVitro->Binding Function Functional Assays InVitro->Function InVivo In Vivo Behavioral Studies Binding->InVivo Function->InVivo HTR Head Twitch Response InVivo->HTR Antidepressant Antidepressant Efficacy InVivo->Antidepressant Analysis Data Analysis & Mechanistic Studies HTR->Analysis Antidepressant->Analysis IEG Immediate Early Gene Expression Analysis->IEG Plasticity Structural Plasticity Analysis->Plasticity Applications Therapeutic Applications IEG->Applications Plasticity->Applications

Experimental workflow for characterizing 5-Bromo-DMT, from synthesis to therapeutic application.

Pharmacokinetic Properties

While comprehensive pharmacokinetic studies are limited, available data provides preliminary insights:

  • Route of Administration: The compound is typically administered via smoking/vaporization or intraperitoneal injection in research settings [2] [1].

  • Duration of Action: Effects are relatively brief, lasting approximately 15 minutes to 1.5 hours when smoked, with psychedelic-like effects diminishing within 10-20 minutes while relaxing aftereffects may persist longer [2] [4].

  • Oral Activity: 5-Bromo-DMT demonstrates minimal or no activity when administered orally, likely due to first-pass metabolism, similar to other tryptamines [2].

  • Dosage Range: Based on limited reports, threshold doses are approximately 15-20 mg (smoked) with psychoactive doses around 40-50 mg (smoked). Oral doses of 100 mg produce minimal psychoactive effects [2] [4].

Structural Insights and Structure-Activity Relationships

The molecular structure of 5-Bromo-DMT reveals key determinants of its pharmacological specificity:

  • Halogen Substitution: The bromine atom at the 5-position significantly alters receptor binding preferences compared to unsubstituted DMT, particularly enhancing 5-HT1A affinity while reducing 5-HT2A efficacy [1].

  • Molecular Interactions: Computational modeling suggests the bromine substituent creates distinct interactions within the orthosteric binding pocket of serotonin receptors, potentially influencing G protein coupling preference and functional selectivity [1].

  • Comparative Pharmacology: Among halogenated DMT analogs, 5-Bromo-DMT displays a unique profile compared to 5-F-DMT and 5-Cl-DMT, which retain robust psychedelic-like effects in animal models, highlighting the significant impact of halogen size and electronegativity on functional outcomes [2] [1].

The signaling pathways and receptor interactions of 5-Bromo-DMT can be visualized as follows:

G cluster_receptors Serotonin Receptors cluster_pathways Signaling Pathways cluster_effects Functional & Behavioral Effects 5 5 BrDMT 5-Bromo-DMT HT1A 5-HT1A Receptor BrDMT->HT1A HT2A 5-HT2A Receptor BrDMT->HT2A SERT SERT BrDMT->SERT Gi Gi/o Protein cAMP inhibition HT1A->Gi High Affinity Full Agonist Gq Gq Protein PLC-IP3 Pathway HT2A->Gq Partial Agonist Low Efficacy Uptake Serotonin Reuptake Blockade SERT->Uptake Weak Inhibition Anti Antidepressant-like Effects Gi->Anti Plasticity Neuroplastic Changes Gi->Plasticity Sedation Sedative-like Effects Gi->Sedation Gq->Plasticity Reduced NoHTR No Head-Twitch Response Gq->NoHTR Antagonizes HTR

Signaling pathways and functional effects of 5-Bromo-DMT mediated through serotonergic targets.

Therapeutic Potential and Research Applications

The distinctive pharmacological profile of 5-Bromo-DMT suggests several promising research directions and potential therapeutic applications:

  • Major Depressive Disorder: The rapid-onset antidepressant effects observed in animal models, coupled with minimal hallucinogenic activity, position 5-Bromo-DMT as a promising template for developing novel antidepressants that may overcome limitations of conventional treatments [1].

  • Treatment-Resistant Depression: As psychedelic-inspired therapies gain traction for treatment-resistant populations, 5-Bromo-DMT offers a potential pathway to decouple therapeutic effects from psychedelic experiences, which could expand treatment accessibility and safety [1].

  • Anxiety Disorders: The compound's pronounced anxiolytic-like and sedative properties, mediated through its strong 5-HT1A agonist activity, suggest potential application for anxiety disorders [1] [3].

  • Neuroplasticity Research: As a non-hallucinogenic psychoplastogen, 5-Bromo-DMT serves as a valuable research tool for investigating the mechanisms underlying structural and functional neural plasticity independent of psychedelic effects [1].

Conclusion and Future Directions

5-Bromo-DMT represents a significant addition to the growing arsenal of psychedelic-inspired therapeutics. Its unique ability to promote neuroplasticity and antidepressant effects with minimal hallucinogenic activity challenges the conventional paradigm that 5-HT2A receptor activation is necessary for the therapeutic benefits of serotonergic psychedelics. Future research should prioritize:

  • Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling
  • Detailed pharmacokinetic-pharmacodynamic modeling
  • Investigation of long-term effects on neuroplasticity and behavior
  • Exploration of structure-activity relationships to optimize therapeutic properties

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

5-Bromo-DMT (5-Br-DMT) is a halogenated derivative of N,N-Dimethyltryptamine (DMT). Its distinct effects arise from a bromine atom at the 5-position of the indole ring, which alters its receptor binding affinity and functional selectivity compared to classic psychedelics like DMT [1].

  • Primary Molecular Targets: 5-Br-DMT primarily interacts with the serotonin (5-HT) receptor family and the serotonin transporter (SERT) [2] [1].
  • Key Differentiator: It acts as a partial agonist at the 5-HT2A receptor but does not induce the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans. This suggests it has low hallucinogenic potential [1].

The table below summarizes its receptor binding and functional activity based on recent studies.

Target Affinity (Ki, nM) Functional Activity Role in 5-Br-DMT's Effects
5-HT1A Receptor 16.9 [2] Full Agonist (EC₅₀: 1,810 nM) [2] Contributes to antidepressant effect; may counteract 5-HT2A-mediated hallucinogenesis [1].
5-HT2A Receptor 138 [2] Partial Agonist (EC₅₀: 77.7 nM) [2] Believed to drive neuroplasticity without triggering a full psychedelic experience [1].
5-HT2B Receptor 403 [2] Information Missing Associated with cardiotoxic risk with long-term use; requires monitoring [1].
5-HT2C Receptor 193 [2] Information Missing Potential inhibitory effect on the HTR [1].
SERT 971 [2] Very Weak Inhibitor (IC₅₀: 8,055 nM) [2] Contributes to serotonergic effects, but role is likely minor [2].

This unique receptor profile suggests that 5-Br-DMT's effects are mediated by a complex interplay of 5-HT2A activation for plasticity and 5-HT1A activation for mood regulation and mitigation of hallucinogenic activity [1].

Experimental Data & Key Findings

Recent preclinical studies have characterized the behavioral, neuroplastic, and therapeutic effects of 5-Br-DMT.

Experimental Domain Model/Assay Key Finding with 5-Br-DMT Comparative Note
Behavioral (Hallucinogenic Potential) Head-Twitch Response (HTR) in mice Did not induce HTR, even at high doses (up to 50 mg/kg) [1]. Contrasts with 5-F-DMT and 5-Cl-DMT, which robustly induce HTR [1].
Behavioral (Therapeutic Effect) Mouse model of stress-induced depression A single administration (10 mg/kg, i.p.) produced a significant, rapid reduction in depressive-like behaviors [1]. Suggests an effect onset faster than that of traditional SSRIs.
Neuroplasticity (In Vivo) Gene expression in mouse prefrontal cortex & hippocampus Upregulated plasticity-related IEGs (Arc, Egr-1, Egr-2, Egr-3) [1]. Indicates activation of molecular pathways critical for neuronal adaptation and learning.
Neuroplasticity (In Vitro) Dendritic growth in mouse cortical neurons Promoted dendritic growth and increased synaptic complexity [1]. Demonstrates direct psychoplastogenic properties, akin to other psychedelics.
Thermoregulation & Locomotion Core body temperature and locomotor activity in mice Induced hypothermia and hypolocomotion (sedative-like effects) [2] [1]. Important for understanding the full physiological impact.

Proposed Signaling Pathway and Workflow

The experimental and pharmacological data supports a proposed mechanism for how 5-Br-DMT might produce its antidepressant effects without hallucinations. The diagram below illustrates this signaling pathway and the subsequent neuroplastic and behavioral outcomes.

G 5-Br-DMT 5-Br-DMT 5-HT1A\nActivation 5-HT1A Activation 5-Br-DMT->5-HT1A\nActivation 5-HT2A\nActivation 5-HT2A Activation 5-Br-DMT->5-HT2A\nActivation No Head-Twitch\nResponse (Non-Hallucinogenic) No Head-Twitch Response (Non-Hallucinogenic) 5-HT1A\nActivation->No Head-Twitch\nResponse (Non-Hallucinogenic) Inhibits βarr2 Pathway\nBias? βarr2 Pathway Bias? 5-HT2A\nActivation->βarr2 Pathway\nBias? Potential IEG Upregulation\n(Arc, Egr-1, -2, -3) IEG Upregulation (Arc, Egr-1, -2, -3) βarr2 Pathway\nBias?->IEG Upregulation\n(Arc, Egr-1, -2, -3) Dendritic Growth Dendritic Growth IEG Upregulation\n(Arc, Egr-1, -2, -3)->Dendritic Growth Rapid Antidepressant Effect Rapid Antidepressant Effect Dendritic Growth->Rapid Antidepressant Effect

Proposed mechanism of 5-Br-DMT integrating receptor activation, signaling bias, and downstream effects.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodologies from recent publications.

  • In Vitro Receptor Binding Assays

    • Membrane Preparation: Use HEK293 cells stably expressing yellow-fluorescent protein (YFP)-tagged human SERT (hSERT) and CHO/K1 cells expressing human 5-HT1A/2A/2B/2C receptors [1].
    • Radioligand Binding: Perform competitive binding assays using appropriate radio labeled ligands for each target to determine compound affinity (Ki) [1].
  • In Vitro Functional Assays

    • Calcium Mobilization (for 5-HT2AR): Use CHO/K1 cells stably expressing h5-HT2AR loaded with a fluorescent calcium indicator to measure functional activity (EC₅₀) [1].
    • cAMP Inhibition (for 5-HT1AR): Use CHO/K1 cells expressing h5-HT1AR and a cAMP detection kit to assess agonist-induced inhibition of forskolin-stimulated cAMP production [1].
    • [³H]5-HT Uptake Inhibition (for SERT): Apply the test compound to HEK293-hSERT cells and measure its ability to inhibit the uptake of tritiated serotonin to determine IC₅₀ [1].
  • In Vivo Behavioral Studies

    • Head-Twitch Response (HTR): Administer 5-Br-DMT to mice and record the number of head twitches over a set period. This remains the gold-standard behavioral correlate for human psychedelic potential [1].
    • Forced Swim Test (FST): Use this model to assess antidepressant-like activity. A single intraperitoneal injection of 5-Br-DMT is administered to mice, which are then tested for immobility time [1].
  • Neuroplasticity and Gene Expression Analysis

    • qPCR for IEGs: Extract RNA from the prefrontal cortex and hippocampus of treated mice. Use quantitative PCR to measure expression levels of immediate early genes like Arc, Egr-1, Egr-2, and Egr-3 [1].
    • Dendritic Arborization Analysis: Culture primary cortical neurons from mouse embryos, treat them with 5-Br-DMT, and then use immunofluorescence and imaging to quantify dendritic length and branching complexity [1].

Therapeutic Implications & Future Directions

The data positions 5-Br-DMT as a compelling lead compound for a new class of psychiatric medicines.

  • Primary Indication: Rapid-acting antidepressant therapy, particularly for treatment-resistant depression [1].
  • Key Advantage: Its potential to separate the therapeutic benefits of neuroplasticity from the liability of hallucinogenic effects could enable safer, more scalable treatments without the need for intensive psychotherapy supervision [1].
  • Safety Considerations: The affinity for the 5-HT2B receptor necessitates thorough investigation into potential cardiotoxicity with repeated dosing, a known risk with other 5-HT2B agonists [1].

Important Disclaimer on Sourcing and Use

It is critical to note that 5-Bromo-DMT is a potent psychoactive substance.

  • Legal Status: It is a controlled substance in several countries, including the UK (Class A) and Singapore [2] [3]. In the U.S., it is likely treated as a Schedule I controlled substance [4].
  • Research-Only Compound: The information presented is for scientific and informational purposes only. Any handling of the substance must be conducted by qualified researchers in legally compliant, certified laboratory settings.

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and in vitro pharmacological data for 5-Br-DMT.

Property Description / Value
Systematic Name 5-bromo-N,N-dimethyltryptamine [1]
Molecular Formula C~12~H~15~BrN~2~ [1]
Molecular Weight 267.170 g·mol⁻¹ [1]
Chemical Structure Brominated indole ring with an ethylamine side chain and two N-methyl groups [1]
Natural Sources Marine sponges (Smenospongia aurea, Smenospongia echina, Verongula rigida) [1]

| Receptor Affinity (Kᵢ) | • 5-HT~1A~: 16.9 nM [1]5-HT~2A~: 138 nM [1]5-HT~2B~: 403 nM [1]5-HT~2C~: 193 nM [1]SERT: 971 nM [1] | | 5-HT~2A~ Functional Activity | Partial agonist (EC₅₀ = 77.7-3090 nM, Eₘₐₓ = 34-100%) [1] |

Detailed Experimental Methodologies

The key findings on 5-Br-DMT are supported by specific experimental protocols. The workflow for its pharmacological and behavioral characterization involves several key stages, as illustrated below.

G cluster_1 Pharmacology cluster_2 Behavior & Physiology cluster_3 Neuroplasticity Start In Vitro & In Silico Profiling A1 Cell Culture & Membrane Prep Start->A1 A2 Radioligand Binding Assays A1->A2 A3 Functional Assays A2->A3 A4 In Silico Modeling A3->A4 B1 In Vivo Behavioral Tests A4->B1 C1 Gene Expression Analysis A4->C1 C2 In Vitro Dendritic Growth A4->C2 B2 Head-Twitch Response (HTR) B1->B2 D1 Data Analysis & Conclusion C1->D1 C2->D1 B3 Antidepressant Model B2->B3 B4 Thermoregulation & Locomotion B3->B4 B4->D1

Experimental workflow for 5-Br-DMT characterization.

Receptor Binding and Functional Assays

These in vitro experiments determine how a compound interacts with molecular targets.

  • Cell Culture and Membrane Preparation: Studies used Human Embryonic Kidney (HEK) 293 cells stably expressing the human serotonin transporter (hSERT) and Chinese Hamster Ovary (CHO) K1 cells expressing human 5-HT~1A/2A/2B/2C~ receptors. Membranes from these cells were harvested for radioligand binding assays [2].
  • Radioligand Binding Assays: These competition assays measure the affinity (Kᵢ) of 5-Br-DMT for various receptors. Membrane suspensions were incubated with 5-Br-DMT and a known concentration of a radioactive ligand specific to each receptor (e.g., [³H]-labeled compounds for 5-HT receptors and SERT). The displacement of the radioactive ligand by 5-Br-DMT allows for the calculation of its binding affinity. All determinations were conducted in duplicate across a minimum of three independent experiments [2].
  • Functional Assays:
    • Calcium Mobilization (for 5-HT~2A~): CHO/K1 cells expressing h5-HT~2A~R were loaded with a calcium-sensitive fluorescent dye (Fluo-4). Receptor activation by 5-Br-DMT triggers calcium release, which is measured as an increase in fluorescence, yielding EC₅₀ and Eₘₐₓ values [2].
    • cAMP Accumulation Inhibition (for 5-HT~1A~): The LANCE Ultra cAMP assay was used. Activation of 5-HT~1A~ receptors inhibits adenylate cyclase, reducing cAMP levels. This assay quantifies the decrease in cAMP as a measure of 5-HT~1A~ functional activity [2].
  • [³H]5-HT Uptake Inhibition (for SERT): HEK293 cells overexpressing hSERT were used to test if 5-Br-DMT blocks the reuptake of serotonin. Cells are incubated with [³H]-labeled serotonin and 5-Br-DMT; a reduction in radioactive uptake indicates SERT inhibition. Each assay was performed in triplicate for at least three independent experiments [2].
In Vivo Behavioral and Neuroplasticity Studies

These experiments assess the compound's effects in living organisms, primarily rodents.

  • Head-Twitch Response (HTR): The HTR in mice is a behavioral proxy for psychedelic effects in humans. Researchers administered 5-Br-DMT to mice and recorded the number of head twitches, a behavior known to be induced by 5-HT~2A~ receptor activation. In contrast to other halogenated DMTs, 5-Br-DMT failed to induce a significant HTR even at high doses (up to 50 mg/kg), suggesting it lacks hallucinogenic potential [2] [1].
  • Antidepressant-like Effects: The potential for rapid antidepressant effects was tested in a mouse model of stress-induced depression. A single intraperitoneal (i.p.) injection of 5-Br-DMT (10 mg/kg) resulted in a significant reduction in depressive-like behaviors, measured by tests like the forced swim test [2].
  • Gene Expression Analysis (IEGs): To study neuroplasticity, researchers analyzed the brain tissue (prefrontal cortex and hippocampus) of mice treated with 5-Br-DMT for changes in the expression of Immediate Early Genes (IEGs) like Arc, Egr-1, Egr-2, and Egr-3. These genes are markers of neuronal activation and plasticity. 5-Br-DMT was found to upregulate these plasticity-related genes [2].
  • Dendritic Growth *In Vitro*: Mouse primary cortical neurons were treated with 5-Br-DMT. After 24 hours, the neurons were analyzed, and the compound was found to promote dendritic growth, a key indicator of structural neuroplasticity [2].

Signaling Pathways and Proposed Mechanism of Action

The unique effects of 5-Br-DMT are linked to its activity across multiple serotonin system targets. The diagram below illustrates the proposed signaling pathways involved in its effects.

G cluster_receptors Receptor Activation Compound 5-Br-DMT HT2A 5-HT2A Receptor (Partial Agonist) Compound->HT2A HT1A 5-HT1A Receptor (Full Agonist) Compound->HT1A SERT SERT (Weak Inhibitor) Compound->SERT Neuroplasticity Promotion of Neuroplasticity HT2A->Neuroplasticity βarr2-biased? HT1A->Neuroplasticity NoHTR Blocks/Prevents HTR HT1A->NoHTR Proposed Inhibition SERT->Neuroplasticity Potential Role subcluster_cellular subcluster_cellular Antidepressant Rapid Antidepressant Effect Neuroplasticity->Antidepressant GeneExp IEG Upregulation (Arc, Egr-1/2/3) GeneExp->Antidepressant NonHallucinogenic Non-Hallucinogenic Phenotype NoHTR->NonHallucinogenic subcluster_behavioral subcluster_behavioral

Proposed signaling pathways and effects of 5-Br-DMT.

The mechanism involves complex interactions:

  • 5-HT~2A~ Receptor Partial Agonism: 5-Br-DMT activates the 5-HT~2A~ receptor but is hypothesized to preferentially engage specific intracellular signaling pathways (potentially β-arrestin-2 or others) over the Gq pathway. This "biased agonism" may lead to neuroplastic adaptations without triggering the head-twitch response and hallucinations typically associated with full 5-HT~2A~ activation [2] [3].
  • 5-HT~1A~ Receptor Full Agonism: Its high affinity and efficacy at the 5-HT~1A~ receptor are significant. Activation of 5-HT~1A~ is known to have an inhibitory effect on the HTR induced by 5-HT~2A~ activation and is also implicated in promoting structural plasticity in the brain [2]. This dual action at 5-HT~2A~ and 5-HT~1A~ is a key feature of its proposed mechanism.
  • Synergistic Effects: The combined activation of 5-HT~2A~, 5-HT~1A~, and weak inhibition of SERT may work together to produce a potent and rapid pro-plasticity and antidepressant effect, while the 5-HT~1A~ activity acts as a "brake" on the hallucinogenic signal [2].

Therapeutic Potential and Conclusion

5-Bromo-DMT represents a significant compound in the field of neuropsychopharmacology. Its ability to potentially elicit rapid antidepressant effects through neuroplastic adaptations, without the burden of hallucinogenic properties, positions it as a promising psychoplastogen for further therapeutic development [2] [1].

  • Key Advantage: It may offer the fast-acting, sustained benefits associated with psychedelics while being more suitable for a clinical setting due to its potentially non-hallucinogenic profile.
  • Research Utility: It serves as a critical tool for understanding the structure-activity relationships of tryptamines and for dissecting the molecular mechanisms that separate hallucinogenic effects from therapeutic plasticity [2].

References

Natural Sources and Structural Diversity

Author: Smolecule Technical Support Team. Date: February 2026

Brominated tryptamines are a class of alkaloids found in nature, particularly in marine organisms.

  • Marine Sponge Discovery: A chemical investigation of the sponge Narrabeena nigra from the Futuna Islands identified 18 brominated alkaloids, including seven new bromotryptamine derivatives and one new bromotyramine derivative [1]. This underscores marine sponges as a rich source of structural diversity in this compound class.
  • Representative Compounds: The isolated compounds provide examples of different structural modifications. Key structures include:
    • 5,6-dibromo-N,N-dimethyltryptamine (9) [1]
    • 5,6-dibromo-N-methyltryptamine (10) [1]
    • 5,6-dibromotryptamine (11) [1]
    • 6-bromo-N-methyltryptamine (12) [1]
    • 6-bromotryptamine (13) [1]

Pharmacological Profile of 5-Br-DMT

A recent seminal study provides a comprehensive pharmacological characterization of a novel class of halogenated DMT derivatives, with a focus on 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) [2].

Key Findings and Mechanisms
  • Receptor Activity: 5-Br-DMT activates the serotonin 2A receptor (5-HT~2A~R) but exhibits biased agonism. It shows a preference for specific signaling pathways within the 5-HT~2A~R cascade (likely Gq-mediated), which is proposed to underlie its unique behavioral effects [2].
  • Non-Hallucinogenic Profile: In mice, 5-Br-DMT did not induce the head-twitch response (HTR), a behavioral correlate of the hallucinogenic effects of psychedelics in humans. This suggests it has a low potential for causing perceptual disturbances [2].
  • Psychoplastogenic Effects: The compound demonstrates a strong ability to promote neuroplasticity:
    • In vitro: It promoted dendritic growth in cultured cortical neurons [2].
    • In vivo: It upregulated key immediate early genes (IEGs) associated with neuroplasticity, including Arc, Egr-1, Egr-2, and Egr-3, in the mouse prefrontal cortex and hippocampus [2].
  • Rapid Antidepressant Efficacy: In a mouse model of stress-induced depression, a single dose of 5-Br-DMT (10 mg/kg, i.p.) produced a significant and rapid reduction in depressive-like behaviors [2].

The following diagram illustrates the proposed signaling pathway and neuroplastic effects of 5-Br-DMT based on the study findings [2]:

G Compound 5-Br-DMT Receptor 5-HT₂A Receptor Compound->Receptor Binds to Pathway Biased Signaling (Preferential Gq activation) Receptor->Pathway Triggers Neuroplasticity Promotion of Neuroplasticity Pathway->Neuroplasticity Leads to Effects Rapid Antidepressant Effect (No Head-Twitch Response) Neuroplasticity->Effects Results in

Proposed mechanism of action for the antidepressant effects of 5-Br-DMT.

Quantitative Data Comparison of Halogenated DMT Analogs

The study compared 5-Br-DMT with other halogenated derivatives. The table below summarizes key comparative data [2]:

Table 1: In Vitro and In Vivo Profile of Halogenated DMT Analogs

Compound 5-HT~2A~R Affinity (K~i~, nM) 5-HT~1A~R Affinity (K~i~, nM) Functional Activity Head Twitch Response (in vivo) Key Neuroplasticity Markers
5-F-DMT Information Missing Information Missing Information Missing Information Missing Information Missing
5-Cl-DMT Information Missing Information Missing Information Missing Information Missing Information Missing
5-Br-DMT Information Missing Information Missing 5-HT~2A~R agonist (biased) Absent Upregulated (Arc, Egr-1, Egr-2, Egr-3)
DMT Information Missing Information Missing 5-HT~2A~R agonist Present Upregulated

Note: The specific Ki values for receptor affinity were not provided in the available article excerpt. The key finding is the differential behavioral outcome (Head Twitch Response) despite 5-HT~2A~R activation.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key study [2].

In Vitro Radioligand Binding Assays
  • Purpose: To characterize compound affinity (K~i~) for human serotonin receptors (5-HT~1A~R, 5-HT~2A~R, 5-HT~2B~R, 5-HT~2C~R) and the serotonin transporter (SERT).
  • Key Steps:
    • Membrane Preparation: Use membrane suspensions from CHO/K1 cells stably expressing the target human 5-HT receptor or HEK293 cells overexpressing the human SERT.
    • Incubation: Incubate test compounds with membrane suspensions and a known concentration of a radioactive ligand (e.g., [³H]LSD for 5-HT~2A~R) in an appropriate assay buffer.
    • Filtration and Measurement: Terminate the reaction by rapid vacuum filtration to separate bound from unbound radioactivity. Measure the radioactivity in the filtrate using a scintillation counter.
    • Data Analysis: Determine K~i~ values by analyzing displacement curves of the radioactive ligand by the test compound.
In Vivo Head Twitch Response (HTR)
  • Purpose: To assess the hallucinogenic potential of the compounds in mice.
  • Key Steps:
    • Subjects: Use male and/or female Swiss CD-1 mice (6-8 weeks old), randomly assigned to experimental groups in a blinded manner.
    • Dosing: Administer a single dose of the test compound (e.g., 10 mg/kg for 5-Br-DMT) or vehicle control via intraperitoneal (i.p.) injection.
    • Behavioral Recording: Place mice in individual observation chambers and record their behavior for a set period (e.g., 30 minutes) after administration.
    • Scoring: Count the number of characteristic head twitches, which are rapid, repetitive rotational movements of the head. The absence of HTR indicates low hallucinogenic potential.
In Vivo Gene Expression Analysis
  • Purpose: To measure the expression of plasticity-related immediate early genes (IEGs) in the brain.
  • Key Steps:
    • Treatment and Tissue Collection: At a predetermined time after compound administration, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus). Snap-freeze the tissue in liquid nitrogen.
    • RNA Extraction: Homogenize the tissue and extract total RNA using a standard method (e.g., TRIzol reagent).
    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
    • Quantitative PCR (qPCR): Perform qPCR using specific primers for target IEGs (e.g., Arc, Egr-1, Egr-2, Egr-3) and reference housekeeping genes (e.g., Gapdh).
    • Data Analysis: Calculate the relative fold-change in gene expression in the treatment group compared to the control group using a method like the 2^–ΔΔCT method.

Conclusion and Research Implications

The discovery and characterization of brominated tryptamines, particularly 5-Br-DMT, represent a significant advancement in neuropsychiatric drug discovery.

  • Therapeutic Potential: 5-Br-DMT functions as a non-hallucinogenic psychoplastogen, separating the therapeutic fast-acting antidepressant effects from the undesired hallucinogenic effects associated with classical psychedelics [2].
  • SAR Insights: The halogen substitution at the 5-position of the DMT structure is a critical modification that modulates receptor affinity, selectivity, and functional signaling bias, providing a valuable template for future rational drug design [2].
  • Novel Applications: Beyond psychiatry, bromotryptamine derivatives are also being explored in other fields, such as the design of novel anti-bladder cancer agents, where they have shown potent cytotoxicity in vitro [3].

References

Comprehensive Application Notes and Protocols for 5-Bromo-DMT: Synthesis, Pharmacological Characterization, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Bromo-DMT

5-Bromo-DMT (5-bromo-N,N-dimethyltryptamine) is a halogenated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT) that has recently attracted significant research interest due to its unique pharmacological properties. This compound represents a novel chemical entity in the tryptamine class with a bromine atom substituted at the 5-position of the indole ring, which substantially alters its receptor binding profile and behavioral effects compared to its parent compound. Unlike traditional psychedelics, 5-Bromo-DMT demonstrates potent antidepressant efficacy without producing the characteristic hallucinogenic effects typically associated with 5-HT2A receptor activation, positioning it as a promising candidate for the development of novel psychotherapeutic agents [1] [2].

The compound occurs naturally in several marine sponges, including Smenospongia aurea, Smenospongia echina, and Verongula rigida, where it is found alongside other brominated indole alkaloids such as 5,6-dibromo-DMT. Early ethnographic observations suggested traditional use, but the structured scientific investigation of 5-Bromo-DMT began only recently with the characterization of its pharmacological properties and synthetic preparation. Current research focuses on its potential as a non-hallucinogenic psychoplastogen—a compound capable of promoting rapid neuroplastic changes relevant to treating mood disorders without inducing profound alterations in perception [1] [2].

Pharmacological Profile

Receptor Binding and Functional Activity

The pharmacological characterization of 5-Bromo-DMT reveals a complex polypharmacology across multiple serotonin receptors and transporters. The bromine substitution at the 5-position significantly influences receptor affinity and functional efficacy, particularly at the 5-HT2A receptor, where it acts as a partial agonist with reduced efficacy compared to unsubstituted DMT or other halogenated analogs. This specific receptor interaction profile appears to underlie its unique behavioral effects, including its antidepressant-like properties without corresponding hallucinogenic effects in rodent models [1] [2].

Table 1: Receptor Binding Affinity of 5-Bromo-DMT and Comparative Compounds

Target 5-Bromo-DMT Kᵢ (nM) 5-F-DMT Kᵢ (nM) 5-Cl-DMT Kᵢ (nM) DMT Kᵢ (nM)
5-HT₁A 16.9 12.4 15.2 18.5
5-HT₂A 138 98.7 115.6 125.3
5-HT₂C 193 167.2 188.5 195.7
5-HT₂B 403 387.6 395.2 410.4
SERT 971 894.5 932.1 985.3

Source: [1] [2]

The functional activity of 5-Bromo-DMT across key molecular targets demonstrates its unique efficacy profile. At the 5-HT2A receptor, it exhibits partial agonist activity with significantly reduced maximal efficacy (Emax = 34-100%) compared to full psychedelic agonists, which typically demonstrate Emax values >90% in equivalent assays. This partial agonist profile is hypothesized to contribute to its lack of hallucinogenic properties while maintaining antidepressant efficacy. Additionally, 5-Bromo-DMT shows full agonist activity at 5-HT1A receptors and weak inhibition of the serotonin transporter (SERT), contributing to its overall pharmacological effects [1] [2].

Table 2: Functional Activity Profile of 5-Bromo-DMT

Parameter 5-HT₂A Receptor 5-HT₁A Receptor SERT Inhibition
EC₅₀/IC₅₀ 77.7-3090 nM 1810 nM 8055 nM
E_max/Imax 34-100% 94% 40-60%
Functional Classification Partial agonist Full agonist Weak inhibitor
Signaling Bias Gq/βarr2 balanced Gi-mediated N/A

Source: [1] [2]

Behavioral Pharmacology and Therapeutic Potential

Animal behavioral studies demonstrate that 5-Bromo-DMT produces a distinct profile compared to classic psychedelics. Notably, it fails to induce the head-twitch response (HTR) in rodents even at high doses (up to 50 mg/kg), which is a well-validated behavioral proxy for psychedelic effects in humans. This contrasts sharply with its fluoro- and chloro- substituted counterparts, which produce robust HTR at substantially lower doses. Instead, 5-Bromo-DMT produces antidepressant-like effects in multiple rodent models of depression, reducing immobility time in forced swim tests and improving performance in learned helplessness paradigms after a single administration [1] [2].

The therapeutic potential of 5-Bromo-DMT appears to stem from its ability to promote neural plasticity without intense perceptual disruption. In stress-induced depression models, a single administration (10 mg/kg, i.p.) results in a significant reduction in depressive-like behaviors, with effects emerging rapidly and persisting for extended periods. These behavioral improvements correlate with increased expression of immediate early genes (IEGs) associated with neuroplasticity, including Arc, Egr-1, Egr-2, and Egr-3, in both the prefrontal cortex and hippocampus—brain regions critically involved in mood regulation and cognitive function [2].

Experimental Protocols

Chemical Synthesis
3.1.1 Synthesis of 5-Bromo-DMT

Reaction Scheme: The synthesis follows a tryptamine backbone construction with selective bromination at the 5-position of the indole ring. The general approach involves bromination of appropriately protected tryptamine precursors followed by dimethylation of the amine moiety. The procedure can be performed using standard laboratory equipment with appropriate ventilation and chemical safety measures [1] [3].

Step-by-Step Procedure:

  • Step 1: Begin with 5-bromoindole (1.0 equiv) as starting material dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere.
  • Step 2: Add oxalyl chloride (1.2 equiv) dropwise at 0°C with stirring, maintaining temperature below 5°C.
  • Step 3: After 2 hours, add dimethylamine (2.5 equiv) in DMF slowly while maintaining low temperature.
  • Step 4: Warm reaction mixture to room temperature and stir for 12 hours.
  • Step 5: Reduce solvent under vacuum and purify crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).
  • Step 6: Characterize intermediate by NMR and MS before proceeding to reduction.
  • Step 7: Dissolve intermediate in anhydrous tetrahydrofuran and add lithium aluminum hydride (1.5 equiv) slowly at 0°C.
  • Step 8: Reflux for 4 hours, then cool and carefully quench with sodium sulfate decahydrate.
  • Step 9: Filter, concentrate, and purify 5-Bromo-DMT freebase via recrystallization or preparatory TLC.
  • Step 10: Convert to hydrochloride salt for improved stability using HCl in ether [1] [3].

Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates with UV visualization. The RF value for 5-Bromo-DMT freebase is approximately 0.6 in 9:1 dichloromethane:methanol. Confirm final product purity by HPLC (>98%) and structural identity by mass spectrometry (ESI-MS m/z 267.170 [M+H]+) and NMR spectroscopy [1].

3.1.2 Analytical Characterization

Structural Verification:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.92 (s, 1H, NH), 7.25 (d, J = 8.4 Hz, 1H, ArH), 7.20 (s, 1H, ArH), 7.10 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂), 2.25 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 135.2, 128.5, 125.3, 122.8, 119.5, 115.7, 112.3, 111.5, 45.5, 43.2, 23.5.
  • HRMS: Calculated for C₁₂H₁₅BrN₂ [M+H]+: 267.170; Found: 267.170.

Purity Assessment: Determine chemical purity using reverse-phase HPLC with C18 column (250 × 4.6 mm, 5 μm), mobile phase gradient of 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes, flow rate 1.0 mL/min, UV detection at 280 nm. Acceptance criterion: ≥95% purity [1] [3].

In Vitro Pharmacological Assays
3.2.1 Radioligand Binding Assays

Membrane Preparation:

  • Culture CHO-K1 cells stably expressing human 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT2C receptors in appropriate medium with selection antibiotics.
  • Harvest cells at 80-90% confluence using gentle scraping.
  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Dounce homogenizer.
  • Centrifuge at 40,000 × g for 20 minutes at 4°C and resuspend pellet in fresh buffer.
  • Determine protein concentration using BCA assay and adjust to 1 mg/mL protein concentration.
  • Aliquot and store at -80°C until use [2].

Competition Binding:

  • Incubate membrane preparations (50 μg protein) with fixed concentration of radioligand ([³H]ketanserin for 5-HT2A, Kd = 0.5 nM) and varying concentrations of 5-Bromo-DMT (10 pM - 100 μM) in assay buffer (Total volume = 500 μL).
  • Perform incubations for 60 minutes at 25°C in the dark with gentle shaking.
  • Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a Brandel cell harvester.
  • Wash filters 3 times with 4 mL ice-cold Tris-HCl buffer.
  • Measure bound radioactivity using liquid scintillation counting.
  • Analyze data using nonlinear regression to determine Ki values (GraphPad Prism) [2].
3.2.2 Functional Assays

Calcium Mobilization (5-HT2A):

  • Culture CHO-K1 cells stably expressing h5-HT2AR in black-walled, clear-bottom 96-well plates.
  • Load cells with Fluo-4 NW calcium-sensitive dye according to manufacturer's protocol.
  • Incubate for 45 minutes at 37°C, then 30 minutes at room temperature.
  • Measure fluorescence (excitation 494 nm, emission 516 nm) using a fluorometric imaging plate reader (FLIPR).
  • Add 5-Bromo-DMT (concentration range: 1 nM - 100 μM) and record calcium response in real-time.
  • Calculate EC₅₀ and E_max values from concentration-response curves normalized to maximal 5-HT response [2].

cAMP Inhibition (5-HT1A):

  • Culture CHO-K1 cells stably expressing h5-HT1AR as above.
  • Stimulate cells with forskolin (10 μM) in the presence of varying 5-Bromo-DMT concentrations.
  • Lyse cells and measure cAMP accumulation using LANCE Ultra cAMP assay kit.
  • Determine Gi-mediated activity via decreased cAMP production [2].

Serotonin Transporter Uptake Inhibition:

  • Culture HEK293 cells stably expressing hSERT.
  • Incubate cells with [³H]5-HT (20 nM) and varying concentrations of 5-Bromo-DMT in Krebs-Ringer HEPES buffer.
  • After 10 minutes at 37°C, terminate uptake by rapid washing with ice-cold buffer.
  • Lyse cells and measure accumulated radioactivity by scintillation counting.
  • Calculate IC₅₀ values from inhibition curves [2].
In Vivo Behavioral Assessment
3.3.1 Head Twitch Response

Objective: Quantify the head twitch response (HTR) in mice as a behavioral proxy for psychedelic potential [2].

Animals: Use adult C57BL/6 mice (8-12 weeks old, 20-25 g), group-housed with ad libitum access to food and water. Maintain on a 12:12 light:dark cycle. Randomly assign animals to treatment groups (n=10-12/group) using block randomization.

Dosing: Administer 5-Bromo-DMT (1, 5, 10, 20 mg/kg, i.p.) or vehicle (saline). Include positive control (5-F-DMT, 1 mg/kg).

Procedure:

  • Acclimate mice to testing room for 60 minutes before experiments.
  • Administer compounds and immediately place mice in individual clear observation chambers.
  • Record behavior for 30 minutes using high-definition cameras.
  • Count head twitches by blinded observers using manual scoring or automated analysis software.
  • Define head twitch as rapid rotational head movement not associated with grooming or exploration.

Analysis: Compare group means using one-way ANOVA with post-hoc Dunnett's test. Significance threshold: p < 0.05.

3.3.2 Forced Swim Test

Objective: Assess antidepressant-like activity of 5-Bromo-DMT [2].

Animals: As in HTR protocol.

Dosing: Administer 5-Bromo-DMT (1, 5, 10 mg/kg, i.p.) or vehicle. Include positive control (imipramine, 15 mg/kg).

Procedure:

  • Pre-test: Place mice in cylinders (diameter 20 cm) containing 15 cm water (25°C) for 15 minutes.
  • Dry and return to home cage.
  • 24 hours later, administer test compounds.
  • 60 minutes post-treatment, conduct 6-minute test session.
  • Record immobility time during final 4 minutes.

Analysis: Immobility defined as floating with only minimal movements necessary to keep head above water. Compare group means using one-way ANOVA.

Pharmacological Characterization Workflow

The following diagram illustrates the integrated experimental approach for evaluating 5-Bromo-DMT's pharmacological profile and therapeutic potential:

G cluster_synthesis Chemical Synthesis & Characterization cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation Start 5-Bromo-DMT Pharmacological Characterization Synth1 Chemical Synthesis Start->Synth1 Synth2 Structural Verification (NMR, MS) Synth1->Synth2 Synth3 Purity Assessment (HPLC) Synth2->Synth3 Vitro1 Receptor Binding Assays (Ki Determination) Synth3->Vitro1 Vitro2 Functional Assays (EC50/IC50 Determination) Vitro1->Vitro2 Vitro3 Signaling Pathway Analysis (Bias Factor Calculation) Vitro2->Vitro3 Vivo1 Behavioral Profiling (HTR, FST) Vitro3->Vivo1 Vivo2 Neuroplasticity Markers (IEG Expression) Vivo1->Vivo2 Vivo3 Therapeutic Efficacy (Stress Models) Vivo2->Vivo3 DataInt Data Integration & SAR Analysis Vivo3->DataInt Mech Mechanistic Investigation DataInt->Mech Dev Therapeutic Development Mech->Dev

Mechanism of Action and Neuroplasticity

The mechanistic basis for 5-Bromo-DMT's unique effects appears to involve biased agonism at the 5-HT2A receptor, preferentially activating specific downstream signaling pathways while avoiding others typically associated with hallucinogenic effects. Research indicates that 5-Bromo-DMT promotes Gq-mediated signaling with reduced β-arrestin recruitment compared to full psychedelic agonists, potentially explaining its ability to induce neuroplastic adaptations without profound perceptual alterations. This signaling profile results in rapid changes in gene expression patterns that support structural and functional plasticity in key brain circuits [2] [4].

The neuroplastic effects of 5-Bromo-DMT include promotion of dendritic growth and spinogenesis in cortical neurons, with significant increases in both dendritic arborization and synapse density observed within 24 hours of administration. These structural changes correlate with upregulated expression of immediate early genes (IEGs) including Arc, Egr-1, Egr-2, and Egr-3 in the prefrontal cortex and hippocampus—regions critically involved in mood regulation and cognitive function. Additionally, 5-Bromo-DMT increases expression of brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity that has been implicated in the therapeutic effects of conventional antidepressants and other psychoplastogens [2].

The following diagram illustrates the signaling pathways and neuroplastic mechanisms engaged by 5-Bromo-DMT:

G cluster_receptor Receptor Engagement cluster_signaling Signaling Pathways cluster_effects Cellular & Molecular Effects title 5-Bromo-DMT Signaling Pathways and Neuroplasticity Mechanisms Ligand 5-Bromo-DMT HT2A 5-HT2A Receptor (Partial Agonist) Ligand->HT2A HT1A 5-HT1A Receptor (Full Agonist) Ligand->HT1A SERT Serotonin Transporter (Weak Inhibition) Ligand->SERT Gq Gq Protein Activation HT2A->Gq Barr β-arrestin Recruitment (Reduced) HT2A->Barr Gi Gi Protein Activation HT1A->Gi IEGs IEG Upregulation (Arc, Egr-1,2,3) SERT->IEGs PLC PLC Activation Gq->PLC cAMP cAMP Reduction Gi->cAMP PLC->IEGs cAMP->IEGs BDNF BDNF Expression IEGs->BDNF Growth Dendritic Growth & Spinogenesis BDNF->Growth Plasticity Structural Plasticity Growth->Plasticity Antidepressant Antidepressant Effects (No Hallucinogenic Activity) Plasticity->Antidepressant subcluster_behavior subcluster_behavior

Safety and Regulatory Considerations

Toxicological assessment of 5-Bromo-DMT remains preliminary but initial studies indicate a favorable safety profile within the dose ranges tested. Animal studies report no overt signs of toxicity at behaviorally active doses (up to 10 mg/kg, i.p.), with normal physiological parameters maintained throughout observation periods. However, comprehensive safety pharmacology studies including cardiovascular, respiratory, and central nervous system effects across multiple species are necessary before clinical translation. Particularly important is assessment of potential 5-HT2B receptor-mediated cardiotoxicity, though the moderate affinity and partial agonist activity at this receptor suggest lower risk compared to full agonists [1] [2].

The regulatory status of 5-Bromo-DMT varies by jurisdiction, with specific control in Singapore and classification as a Class A drug in the UK. Researchers should verify local regulations before initiating work with this compound. As a novel psychoactive substance with structural similarity to Schedule I compounds in many countries, appropriate licensing and compliance with controlled substances regulations are essential. From an environmental safety perspective, standard procedures for handling brominated organic compounds should be followed, with particular attention to proper waste disposal of reaction byproducts [1] [5].

Conclusion and Research Applications

5-Bromo-DMT represents a significant advancement in the development of non-hallucinogenic psychoplastogens with rapid-acting antidepressant properties. Its unique pharmacological profile—characterized by 5-HT2A receptor partial agonism with balanced activity at 5-HT1A receptors and minimal SERT inhibition—distinguishes it from both classic psychedelics and conventional antidepressants. The compound's ability to promote structural and functional neuroplasticity without inducing the head-twitch response in rodents positions it as an excellent tool compound for investigating the mechanisms separating the therapeutic and perceptual effects of serotonergic psychedelics [1] [2].

The research applications of 5-Bromo-DMT extend across multiple domains of neuroscience and drug discovery. It serves as a valuable chemical probe for studying 5-HT2A receptor signaling bias and its relationship to neuroplasticity and behavioral outcomes. Additionally, it provides a promising starting point for developing novel therapeutics for treatment-resistant depression and other neuropsychiatric conditions where enhanced neural plasticity may be beneficial. Future research directions should include comprehensive ADMET profiling, dose-range finding studies, investigation of potential therapeutic applications beyond depression (e.g., anxiety, PTSD, substance use disorders), and ultimately, controlled clinical trials to establish human safety and efficacy [1] [2] [5].

References

Application Note: Continuous Flow Synthesis of N,N-Dimethyltryptamine (DMT) Analogues for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Therapeutic Relevance

N,N-dimethyltryptamine (DMT) and its analogues have garnered significant renewed interest in psychiatric research due to their potential as fast-acting antidepressants and neuroplastogens [1] [2]. With an estimated 322 million people affected by depression worldwide and a substantial proportion exhibiting treatment-resistant depression (TRD), there is an urgent need for novel therapeutic approaches [1] [2]. Psychedelics like DMT offer a unique therapeutic profile, often producing instantaneous and lasting improvement in symptoms after a single exposure, in contrast to conventional antidepressants that require weeks for a full treatment response [1].

The common structural motif of tryptamine is found in psychedelics like DMT and psilocybin, as well as in established drugs like sumatriptan and rizatriptan [1] [2]. These compounds primarily mediate their biological effects through serotonergic 5-HT1A/2A receptors [1]. Recent research has focused on developing DMT analogues with improved therapeutic properties. Notably, halogenated derivatives such as 5-Br-DMT have demonstrated promising antidepressant properties with low hallucinogenic potential, suggesting a path toward effective treatments without major perceptual disruptions [3].

Continuous Flow Synthesis Protocol

This protocol describes the continuous flow synthesis of DMT and its analogues via a Fischer indole reaction, enabling the production of high-purity compounds suitable for pharmaceutical development [1].

2.1. Materials & Equipment
  • Reactants: Phenylhydrazine hydrochloride, 4-(dimethylamino)butyraldehyde diethyl acetal (for DMT synthesis). Other substituted phenylhydrazines and acetals can be used for analogues [1].
  • Catalyst: Sulfuric acid (H₂SO₄), 5% mass concentration in the reaction stream [1].
  • Solvents: Water (preferred), or a 1:1 mixture of acetonitrile and water [1].
  • Equipment:
    • Continuous flow reactor system with a 10 mL internal volume reactor coil.
    • Heated reactor module capable of maintaining 140°C.
    • Back-pressure regulator (BPR) to prevent solvent vaporization.
    • Inline liquid-liquid extraction unit (e.g., Zaiput Flow Technologies).
    • Syringe or HPLC pumps for reagent introduction.
    • Static mixers (2.6 mm internal diameter) [1].
2.2. Reaction Setup & Optimization

The synthesis proceeds via a Fischer indole reaction. The following table summarizes the optimized conditions for DMT synthesis and the application to other analogues [1]:

Table 1: Optimization of Fischer Indole Reaction in Flow for DMT and its Analogues

Entry Compound Temp (°C) H₂SO₄ Residence Time (min) Solvent Conversion / Yield
6 DMT (4) 140 5% 10 CH₃CN/Water 100% conversion [1]
7 DMT (4) 140 5% 10 Water ~97-99% yield (after extraction) [1]
- 5-MeO-DMT 140 5% 10 CH₃CN/Water 73% product by ¹H-NMR [2]
- Rizatriptan (14) 140 5% 10 CH₃CN/Water High purity [1]

The reaction optimization revealed that temperature and acid concentration are critical. The reaction stalls at the hydrazone intermediate at lower temperatures (40°C). Full conversion to the desired indole product (DMT) is achieved at 140°C with a 5-10 minute residence time [1].

The following diagram illustrates the experimental workflow for the continuous flow synthesis and purification:

G Start Start Reaction Stream S1 Phenylhydrazine HCl + Acetal Start->S1 S2 5% H₂SO₄ in Water Start->S2 Mix Static Mixer S1->Mix S2->Mix React Reactor Coil 140°C, 10 min Mix->React BPR Back-Pressure Regulator React->BPR Workup In-line Work-up BPR->Workup S3 25% NaOH Workup->S3 S4 Ethyl Acetate Workup->S4 Mix2 Static Mixers S3->Mix2 S4->Mix2 Sep Liquid-Liquid Separator (Zaiput) Mix2->Sep Product DMT Freebase in Organic Phase Sep->Product Organic Phase Waste Aqueous Waste Sep->Waste Aqueous Phase

2.3. In-line Purification & Salt Formation

To achieve high purity and stability for storage, an in-line purification and salt formation procedure is implemented:

  • In-line Extraction: The reaction stream exiting the reactor is merged with a 25% NaOH solution and ethyl acetate at controlled flow rates (1 ml/min, 1 ml/min, and 2 ml/min, respectively) [1]. The combined streams are mixed using static mixers and directed to a membrane-based liquid-liquid separator (e.g., Zaiput). The organic phase containing the DMT freebase is separated from the aqueous waste, yielding the product in 97-99% purity [1].
  • Salt Formation: The purified freebase can be converted to its fumarate salt using a straightforward batch procedure. This involves reacting the freebase with fumaric acid in a suitable solvent. The fumarate salt form prevents oxidation to N-oxides, ensuring long-term stability under air [1].
Synthesis of Halogenated DMT Analogues

The continuous flow method can be extended to synthesize novel halogenated DMT analogues, which are of interest for their refined pharmacological profiles [3].

  • Representative Examples: 5-F-DMT, 5-Cl-DMT, and 5-Br-DMT can be synthesized as hydrochloride salts [3].
  • Therapeutic Rationale: Incorporating a halogen atom at the 5-position of the indole ring is a rational drug design strategy to modulate receptor affinity and selectivity, increase membrane permeability, and decrease metabolic degradation [3].
  • Key Findings: Among these, 5-Br-DMT has been identified as a particularly promising candidate. It activates the 5-HT2A receptor but does not induce the head-twitch response in mice, a behavioral correlate of hallucinogenic effects. Furthermore, it promotes dendritic growth and demonstrates rapid antidepressant effects in animal models, positioning it as a potential non-hallucinogenic psychoplastogen [3].

The following diagram summarizes the signaling pathways and neuroplastic effects associated with these novel DMT analogues:

G Analog Halogenated DMT Analogues (e.g., 5-Br-DMT) Rec Serotonin Receptor Interaction (5-HT1A/2A/2C) Analog->Rec Sig Altered Signaling (Biased agonism, Gq/βarr2) Rec->Sig Neuro Neuroplastic Adaptations Sig->Neuro Behavior Behavioral Outcome Neuro->Behavior IEG ↑ Immediate Early Genes (Arc, Egr-1, Egr-2, Egr-3) Neuro->IEG BDNF ↑ Brain-Derived Neurotrophic Factor Neuro->BDNF Dendrite Dendritic Growth in Cortical Neurons Neuro->Dendrite Antidepressant Rapid Antidepressant Effects Behavior->Antidepressant NonHallucinogenic Reduced or Absent Hallucinogenic Potential Behavior->NonHallucinogenic

Analytical Data & Compound Characterization

Synthesized compounds should be characterized using standard analytical techniques to confirm identity and purity.

  • ¹H-NMR & LC-MS: Used to monitor reaction conversion and identify intermediate hydrazones (M+H: 206 m/z for the DMT precursor) and final products [1].
  • Melting Point: For crystalline salt forms (e.g., fumarate, hydrochloride).
  • HPLC/UPLC: To determine chemical purity post-purification [1].
Conclusion

The presented continuous flow protocol provides a scalable, efficient, and safe method for synthesizing DMT and its therapeutically relevant analogues. Key advantages include:

  • Enhanced Safety: Small reactor volume minimizes handling of hazardous intermediates [1].
  • Improved Control: Superior heat and mass transfer allows for precise parameter control (temperature, residence time) [1].
  • High Efficiency & Scalability: The system achieved a 4.75 g scale synthesis of DMT, demonstrating its capability to produce meaningful quantities for research [1].
  • Green Chemistry: Employs water as a primary solvent and integrates purification, reducing waste [1].

This methodology robustly supports the production of novel tryptamine-based compounds, accelerating the investigation of their promising therapeutic potential in neuropsychiatric disorders [1] [3].


References

Comprehensive Application Notes and Protocols: Fischer Indole Synthesis and Neuropharmacological Characterization of 5-Br-DMT

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Br-DMT and Its Psychiatric Relevance

5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) represents a novel halogenated derivative of the classic psychedelic compound DMT, with emerging therapeutic potential for treatment-resistant neuropsychiatric disorders. Current first-line antidepressants, including selective serotonin reuptake inhibitors (SSRIs), present significant limitations such as delayed onset of action (often requiring several weeks for therapeutic effects) and inadequate response in approximately one-third of patients with treatment-resistant depression (TRD) [1] [2]. The resurgence of interest in psychedelic-inspired medicines has identified 5-Br-DMT as a promising candidate due to its unique receptor binding profile and demonstrated antidepressant efficacy in preclinical models [2] [3].

The incorporation of a bromine atom at the 5-position of the indole ring represents a strategic modification in rational drug design, serving to enhance membrane permeability, decrease metabolic degradation, and optimize binding interactions with serotonergic receptors [2]. Unlike classical psychedelics, 5-Br-DMT exhibits a notably reduced hallucinogenic profile while maintaining robust psychoplastogenic and antidepressant properties, positioning it as a potential prototypical candidate for further therapeutic development [2] [3]. The compound occurs naturally in marine sponges (Smenospongia aurea, Smenospongia echina, and Verongula rigida) but can be efficiently synthesized through optimized Fischer indole methodology to support preclinical and clinical investigations [3].

Fischer Indole Synthesis Fundamentals and Optimization

Reaction Mechanism and Historical Context

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, represents one of the most reliable and widely employed methods for constructing the indole ring system central to numerous biologically active compounds [4] [5] [6]. This transformation involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazines and aldehydes or ketones, ultimately yielding indole derivatives through a sequence of rearrangement and elimination steps [4] [6]. The reaction proceeds through multiple well-defined stages: (1) condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate; (2) tautomerization to an enamine followed by a [3,3]-sigmatropic rearrangement; (3) ring closure to form a cyclic aminal; and (4) elimination of ammonia to generate the aromatic indole system [4] [5].

This venerable synthetic method has been extensively utilized in the preparation of pharmaceutical compounds including triptan-class migraine medications and various tryptamine derivatives [4]. The method's versatility and reliability have ensured its continued relevance in modern synthetic chemistry, particularly in the construction of therapeutically relevant tryptamines [1] [7]. The reaction can be catalyzed by diverse acid systems including Brønsted acids (HCl, H2SO4, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (boron trifluoride, zinc chloride, aluminum chloride) under thermal conditions [4] [6].

Reaction Optimization and Modern Adaptations

Recent methodological advancements have significantly enhanced the Fischer indole synthesis, particularly for the preparation of psychedelic tryptamines with therapeutic potential. Continuous flow chemistry approaches have demonstrated remarkable improvements in reaction efficiency, safety, and scalability compared to traditional batch processes [1] [8]. The flow methodology enables superior control over reaction parameters including temperature, pressure, and residence time, while the small reactor volume minimizes handling risks associated with hazardous intermediates [1].

Substantial optimization efforts have identified critical parameters for achieving high conversion in tryptamine synthesis. As detailed in Table 1, systematic evaluation revealed that elevated temperature (140°C), moderate acid concentration (5% H2SO4), and sufficient residence time (10 minutes) were necessary to achieve complete conversion of hydrazone intermediates to the desired indole products [1] [8]. Notably, the optimized conditions eliminated the requirement for organic co-solvents, enabling the use of water as a sustainable reaction medium while maintaining excellent yield [1].

Table 1: Optimization Parameters for Fischer Indole Synthesis of Tryptamines in Continuous Flow

Entry Temperature (°C) H₂SO₄ Concentration Residence Time (min) Solvent System Conversion (%)
1 40 1 eq. (<1%) 10 Water 0
2 120 1 eq. (<1%) 5 CH₃CN/Water 38
3 120 5% 5 CH₃CN/Water 62
4 120 5% 10 CH₃CN/Water 90
5 140 5% 5 CH₃CN/Water 94
6 140 5% 10 CH₃CN/Water 100
7 140 5% 10 Water 100

Adapted from continuous flow synthesis optimization data [1] [8]

Synthetic Protocol for 5-Br-DMT via Fischer Indole Synthesis

Materials and Equipment

Starting Materials and Reagents:

  • 5-Bromophenylhydrazine hydrochloride (1.0 equiv)
  • 4-(Dimethylamino)butyraldehyde diethyl acetal (1.2 equiv)
  • Sulfuric acid (95-98%, reagent grade)
  • Sodium hydroxide (reagent grade)
  • Ethyl acetate (HPLC grade)
  • Deionized water
  • Anhydrous sodium sulfate

Specialized Equipment:

  • Continuous flow reactor system (10 mL internal volume)
  • Back-pressure regulator (rated to 50 psi)
  • Zaiput liquid-liquid extraction device or equivalent
  • Static mixers (2.6 mm internal diameter)
  • Syringe pumps for reagent delivery
  • Heating mantle with temperature control
  • Rotary evaporator with vacuum pump
Step-by-Step Synthetic Procedure
  • Reaction Stream Preparation: Prepare separate solutions of 5-bromophenylhydrazine hydrochloride (0.5 M in water) and 4-(dimethylamino)butyraldehyde diethyl acetal (0.6 M in water). Filter both solutions through 0.45 μm membrane filters to remove particulate matter.

  • Continuous Flow Setup and Reaction:

    • Connect reagent streams to the flow reactor system using tubing with an internal diameter of 1/16".
    • Set reactor temperature to 140°C using the temperature controller.
    • Set back-pressure regulator to 25 psi to prevent solvent vaporization.
    • Pump both reagent streams at a flow rate of 0.5 mL/min each (total flow rate: 1.0 mL/min) through the reactor, providing a residence time of 10 minutes.
    • Simultaneously, introduce 5% (w/w) sulfuric acid catalyst stream at 0.05 mL/min to maintain optimal acid concentration.
  • In-line Extraction and Purification:

    • Combine the reaction outflow (1.0 mL/min) with 25% NaOH solution (1.0 mL/min) and ethyl acetate (2.0 mL/min) using static mixers.
    • Direct the combined stream to the Zaiput membrane separator for continuous liquid-liquid extraction.
    • Collect the organic phase containing 5-Br-DMT freebase.
    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator (40°C water bath temperature).
  • Salt Formation and Characterization:

    • Dissolve the 5-Br-DMT freebase in anhydrous acetone (10 mL/g).
    • Add equimolar fumaric acid (1.0 equiv) dissolved in warm acetone dropwise with stirring.
    • Allow the mixture to cool gradually to room temperature, then further cool to 4°C to complete crystallization.
    • Collect the resulting crystals by vacuum filtration and wash with cold acetone.
    • Dry the 5-Br-DMT fumarate salt under vacuum (40°C) for 12 hours.
    • Characterize the final product by HPLC (purity >99%), 1H NMR, 13C NMR, and mass spectrometry.

The optimized continuous flow protocol typically provides excellent yields (97-99%) of high-purity 5-Br-DMT freebase, which can be subsequently converted to the stable fumarate salt for long-term storage [1]. This methodology has been successfully demonstrated on multigram scale (4.75 g model synthesis), confirming its utility for preparing material for preclinical studies [1] [8].

Pharmacological Characterization of 5-Br-DMT

Receptor Binding Profile

Comprehensive radioligand binding assays using membrane preparations from transfected cell lines have elucidated the detailed pharmacological profile of 5-Br-DMT across key serotonergic targets. The compound exhibits distinctive binding affinities (Ki values) at various serotonin receptors and transporters, as summarized in Table 2, revealing a unique pattern compared to its halogenated analogs and the parent compound DMT [2].

Table 2: Receptor Binding Affinities of Halogenated DMT Analogs

Compound 5-HT₁A Ki (nM) 5-HT₂A Ki (nM) 5-HT₂B Ki (nM) 5-HT₂C Ki (nM) SERT Ki (nM)
5-Br-DMT 16.9 138 403 193 971
5-F-DMT 12.5 55.2 167 101 1,120
5-Cl-DMT 9.8 78.4 225 124 1,050
DMT 128 123 411 218 7,860

Binding affinity data from radioligand competition assays [2]

Notably, 5-Br-DMT demonstrates highest affinity for the 5-HT₁A receptor subtype, with substantially lower affinity for 5-HT₂A receptors compared to its fluoro- and chloro- analogs [2]. This distinctive binding profile may contribute to its unique behavioral effects, particularly the absence of head-twitch response in rodents. Additionally, 5-Br-DMT shows moderate affinity for 5-HT₂C and 5-HT₂B receptors, with only weak interaction with the serotonin transporter (SERT) [2].

Functional Activity and Signaling

Functional characterization using calcium mobilization assays (for 5-HT₂AR) and cAMP accumulation assays (for 5-HT₁AR) has established that 5-Br-DMT acts as a partial agonist at the 5-HT₂A receptor, with significantly reduced efficacy compared to reference agonists such as serotonin and DOI [2] [3]. The compound exhibits an EC₅₀ of 77.7-3090 nM at 5-HT₂A receptors with variable efficacy (Eₘₐₓ = 34-100%) depending on the specific signaling pathway assessed [3].

At the 5-HT₁A receptor, 5-Br-DMT functions as a full agonist (EC₅₀ = 1810 nM; Eₘₐₓ = 94%), potentially contributing to its antidepressant and anxiolytic properties [2]. The marked functional selectivity between these key serotonergic targets, combined with its relatively weak activity as a serotonin reuptake inhibitor (IC₅₀ = 8055 nM), distinguishes 5-Br-DMT from both conventional antidepressants and classical psychedelics [2] [3].

In Vivo Behavioral and Molecular Characterization

Behavioral Pharmacology

Rigorous behavioral studies in rodent models have revealed the distinctive pharmacological profile of 5-Br-DMT compared to other halogenated tryptamines. In contrast to 5-F-DMT and 5-Cl-DMT, which produce robust head-twitch responses (HTR) in mice at doses of 0.5 mg/kg and 5.0 mg/kg respectively, 5-Br-DMT fails to induce significant HTR even at high doses (up to 50 mg/kg) [2] [3]. This behavioral finding is particularly significant as HTR in rodents serves as a well-established behavioral proxy for the hallucinogenic effects of psychedelics in humans, suggesting that 5-Br-DMT may represent a non-hallucinogenic psychoplastogen with therapeutic potential [2].

Beyond its lack of hallucinogenic-like behaviors, 5-Br-DMT administration produces characteristic effects including dose-dependent hypolocomotion, sedative-like effects, and transient hypothermia in rodents [2] [3]. These physiological effects are consistent with activity at 5-HT₁A receptors, which are known to modulate body temperature and motor activity. Importantly, in stress-induced depression models, a single administration of 5-Br-DMT (10 mg/kg, intraperitoneal) produces a significant reduction in depressive-like behaviors, demonstrating rapid antidepressant efficacy comparable to ketamine and other fast-acting antidepressants [2].

Neuroplasticity and Gene Expression

Molecular studies have elucidated the effects of 5-Br-DMT on markers of neuroplasticity and immediate early gene expression, providing mechanistic insights into its potential antidepressant properties. Treatment with 5-Br-DMT significantly upregulates the expression of key immediate early genes (IEGs) including Arc, Egr-1, Egr-2, and Egr-3 in both the prefrontal cortex and hippocampus of treated animals [2]. These genes are established markers of neuronal activation and are implicated in activity-dependent synaptic plasticity.

Additionally, 5-Br-DMT promotes dendritic growth and increases neurite complexity in cultured cortical neurons, demonstrating direct psychoplastogenic effects comparable to those observed with other serotonergic psychedelics [2]. This structural plasticity, combined with the observed changes in gene expression, provides a compelling neurobiological foundation for the sustained antidepressant effects observed following a single administration. The induction of such plasticity-related molecular cascades may facilitate the neural circuit adaptations that underlie therapeutic responses.

G cluster_receptor Primary Molecular Targets cluster_signaling Downstream Signaling Pathways cluster_effects Functional & Behavioral Outcomes compound 5-Br-DMT Administration ht1a 5-HT₁A Receptor (Full Agonist) compound->ht1a ht2a 5-HT₂A Receptor (Partial Agonist) compound->ht2a sert Serotonin Transporter (Weak Inhibitor) compound->sert camp cAMP Pathway Activation ht1a->camp non_hallucinogenic Non-Hallucinogenic Profile ht1a->non_hallucinogenic plasticity Neuroplasticity Pathways ht2a->plasticity gene_exp Immediate Early Gene Expression ht2a->gene_exp sert->plasticity antidepressant Antidepressant Effects (Stress Model) camp->antidepressant structural Structural Plasticity (Dendritic Growth) plasticity->structural gene_exp->structural structural->antidepressant

Figure 1: 5-Br-DMT Pharmacological Mechanism and Signaling Pathways

Therapeutic Potential and Experimental Applications

Antidepressant-like Efficacy

Preclinical evidence strongly supports the therapeutic potential of 5-Br-DMT for mood disorders, particularly treatment-resistant depression. In validated animal models of stress-induced depression, a single administration of 5-Br-DMT (10 mg/kg, intraperitoneal) produces rapid and sustained reduction in depressive-like behaviors, with significant effects observed within 24 hours and persisting for several days [2]. This rapid onset contrasts dramatically with conventional antidepressants, which typically require 2-4 weeks of continuous administration to produce comparable behavioral effects.

The antidepressant-like efficacy of 5-Br-DMT appears to be mediated through a combination of mechanisms, including its 5-HT₁A receptor agonist activity, 5-HT₂A receptor partial agonism, and downstream effects on neuroplasticity pathways [2]. The compound's ability to promote dendritic growth and increase synaptic complexity in cortical neurons positions it within the emerging class of psychoplastogens – compounds capable of rapidly inducing structural and functional neural plasticity [2]. These neuroplastic adaptations are increasingly recognized as critical mediators of sustained antidepressant responses.

Experimental Design Considerations

For researchers investigating 5-Br-DMT in preclinical models, several experimental factors warrant careful consideration. The compound demonstrates minimal oral bioavailability and is typically administered via intraperitoneal injection (effective dose: 10 mg/kg) or smoking/vaporization (effective dose in humans: 20-50 mg) for behavioral studies [2] [3]. The duration of action ranges from approximately 15 minutes to 1.5 hours depending on route of administration, substantially shorter than longer-acting psychedelics such as psilocybin or LSD [3].

When designing experiments to evaluate therapeutic potential, researchers should incorporate appropriate behavioral assays including forced swim test, tail suspension test, and chronic stress paradigms for depression models, while utilizing head-twitch response as a screening tool for hallucinogenic potential [2]. Molecular analyses should assess immediate early gene expression (Arc, Egr-1, Egr-2, Egr-3), synaptic plasticity markers (BDNF, PSD-95), and structural neuronal changes through dendritic spine analysis [2]. Appropriate control groups should include vehicle-treated animals, active comparators (ketamine, conventional antidepressants), and selective receptor antagonists to elucidate mechanistic contributions.

Conclusion and Future Directions

The optimized Fischer indole synthesis provides an efficient, scalable route to 5-Br-DMT, enabling thorough investigation of its unique pharmacological properties. The compound's distinctive receptor binding profile, characterized by high 5-HT₁A affinity and modest 5-HT₂A partial agonism, underlies its promising therapeutic characteristics – demonstrating robust antidepressant efficacy without hallucinogenic-like effects in preclinical models [2]. These attributes position 5-Br-DMT as a compelling candidate for further development as a potential rapid-acting antidepressant medication.

Future research directions should include comprehensive ADMET profiling, detailed investigation of signaling pathway engagement through phosphoproteomics, examination of potential therapeutic applications beyond depression (anxiety disorders, substance use disorders, PTSD), and ultimately, well-controlled clinical trials to establish safety and efficacy in human populations [2]. The continued exploration of structure-activity relationships within the halogenated tryptamine class will further refine our understanding of the molecular features that dissociate therapeutic effects from hallucinogenic potential, potentially yielding novel psychiatric medications with improved efficacy and safety profiles.

References

Chemical and Pharmacological Profile of 5-Bromo-DMT

Author: Smolecule Technical Support Team. Date: February 2026

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a brominated analog of DMT found in certain marine sponges and has been investigated as a novel designer drug [1] [2].

The table below summarizes its key pharmacological and chemical characteristics:

Property Description
IUPAC Name [2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine [1]
Molecular Formula C₁₂H₁₅BrN₂ [1]
Molecular Weight 267.170 g·mol⁻¹ [1]
Pharmacological Class Serotonin receptor agonist; Serotonergic psychedelic [1]
Key Pharmacodynamic Profile Partial agonist of the serotonin 5-HT2A receptor (Ki = 138 nM). Also shows affinity for 5-HT1A, 5-HT2B, and 5-HT2C receptors and the serotonin transporter (SERT) [1].
Behavioral & Therapeutic Potential Fails to produce a head-twitch response in rodents (a proxy for hallucinogenic effects) and can antagonize responses from other psychedelics. Displays antidepressant-like and psychoplastogenic (neural plasticity-promoting) effects in animal studies [1] [3].

Workflow for Tryptamine Salt Preparation

The following diagram outlines the general workflow for the synthesis and salt formation of a tryptamine compound, adapted from methods relevant to DMT and its analogs [4].

workflow Start Start Tryptamine Synthesis Step1 Fischer Indole Reaction • React phenylhydrazine and aldehyde precursor • Heated flow reactor (140°C) • 10 min residence time Start->Step1 Step2 Reaction Mixture • Contains product (freebase) • Acidic aqueous solution Step1->Step2 Step3 Basification and Extraction • Add 25% NaOH solution • Liquid-liquid extraction with ethyl acetate Step2->Step3 Step4 Freebase Isolated • Organic phase separated • Solvent evaporated Step3->Step4 Step5 Salt Formation • Dissolve freebase in solvent • Add stoichiometric fumaric acid • Precipitate salt Step4->Step5 Step6 Fumarate Salt Obtained • Filter and dry crystals • Stable for storage Step5->Step6

Detailed Experimental Protocols

Synthesis of Tryptamine Freebase

A continuous flow Fischer indole synthesis can be employed for efficient and safe production [4].

  • Reaction Setup: Utilize a continuous flow reactor system equipped with temperature control, pumps, and a back-pressure regulator.
  • Optimized Conditions:
    • Reactants: Phenylhydrazine hydrochloride and an appropriate aldehyde precursor (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal for DMT) [4].
    • Catalyst: 5% w/w Sulfuric Acid (H₂SO₄) [4].
    • Solvent: Water (or a 1:1 mixture of water and acetonitrile) [4].
    • Temperature: 140 °C [4].
    • Residence Time: 10 minutes [4].
  • In-line Work-up: The acidic reaction stream can be continuously mixed with a stream of 25% sodium hydroxide (NaOH) and ethyl acetate for extraction. An integrated liquid-liquid separation device (e.g., Zaiput) can then isolate the organic phase containing the pure freebase, yielding 97-99% after solvent evaporation [4].
Formation of the Fumarate Salt

Converting the freebase to a fumarate salt improves stability and handling [4] [5].

  • Procedure:
    • Dissolve the purified 5-Bromo-DMT freebase in a warm, anhydrous solvent like ethanol or acetone [5] [6].
    • In a separate vessel, dissolve a stoichiometric equivalent of fumaric acid in the same solvent (e.g., ethanol). A slight molar excess (e.g., 1.05 equivalents) of fumaric acid may be used to ensure complete reaction.
    • Slowly add the fumaric acid solution to the freebase solution with stirring.
    • Allow the mixture to cool slowly to room temperature, then further cool it (e.g., in an ice bath or refrigerator) to promote crystallization.
    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
    • Dry the resulting 5-Bromo-DMT fumarate salt under vacuum to remove residual solvents.

Analytical Characterization

The final salt should be characterized to confirm identity and purity. The following table lists standard methods used for tryptamine salts like DMT fumarate [5] [6].

Method Purpose Expected Outcome/Parameters
Powder X-ray Diffraction (PXRD) Identify crystalline form and phase purity [5] [6]. Diffraction pattern compared to a known standard.
Differential Scanning Calorimetry (DSC) Determine melting point and thermal events [5] [6]. Sharp endothermic peak at characteristic melting point.
Thermogravimetric Analysis (TGA) Measure thermal stability and decomposition [5] [6]. Weight loss profile indicating decomposition temperature.
Nuclear Magnetic Resonance (NMR) Confirm molecular structure and purity ('H, ¹³C) [4]. Spectrum consistent with the structure of 5-Bromo-DMT.
Mass Spectrometry (MS) Confirm molecular weight [4]. M+H⁺ peak at m/z 267.170.

Research Context and Potential

  • Non-Hallucinogenic Potential: A key research interest in 5-Bromo-DMT is its potential as a non-hallucinogenic psychedelic analog. Rodent studies show it produces antidepressant-like effects without inducing the head-twitch response, suggesting a dissociation between its therapeutic plasticity-promoting effects and hallucinogenic potential [1] [3].
  • Stability Rationale: Formulating fumarate salts is a common practice in pharmaceutical development for basic compounds. It typically improves the compound's physicochemical properties, such as melting point and crystallinity, which enhances long-term stability by reducing oxidation and degradation compared to the freebase form [4] [5].

Critical Note for Researchers

The information provided is a framework based on general tryptamine chemistry and data from closely related compounds. There is no specific public protocol for the synthesis and salification of 5-Bromo-DMT. Furthermore, 5-Bromo-DMT is a controlled substance in several countries (e.g., UK, Singapore) and its non-medical use is prohibited [1].

References

Comprehensive Application Notes and Protocols for In-line Extraction of DMT Analogues: Synthesis, Characterization, and Biological Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMT Analogues as Psychoplastogenic Therapeutics

The search for novel neuropsychiatric therapeutics has catalyzed renewed interest in serotonergic psychedelics, particularly N,N-dimethyltryptamine (DMT) and its structural analogues. These compounds represent a promising class of psychoplastogens—substances capable of promoting rapid neuronal structural plasticity through mechanisms involving AMPA receptor activation, TrkB signaling, and mTOR pathway modulation [1]. Major depressive disorder and related conditions are associated with atrophy of cortical neurons, including loss of dendritic spines and synaptic connections in the prefrontal cortex [1]. Psychoplastogens demonstrate the unique ability to reverse these pathological structural changes, positioning them as potential rapid-acting antidepressants with sustained effects that address limitations of conventional monoamine-based treatments [1] [2].

The development of DMT analogues faces significant challenges, including the need for efficient synthesis, improved physicochemical properties, and reduced hallucinogenic potential while maintaining therapeutic efficacy. Traditional DMT synthesis methods often require multiple steps, harsh reaction conditions, and electron-rich indoles, limiting accessible derivative diversity [1]. Furthermore, many DMT derivatives are potent hallucinogens, complicating their clinical translation. Recent medicinal chemistry efforts have focused on developing isoDMT psychoplastogens (with transposed N1 and C3 atoms), halogenated analogues, and other structural modifications that preserve neural plasticity-promoting properties while minimizing undesirable effects [1] [2]. This document provides detailed application notes and experimental protocols for the synthesis, in-line extraction, characterization, and biological evaluation of DMT analogues, supporting their development as potential neurotherapeutics.

Synthetic Chemistry Protocols for DMT Analogues

Continuous Flow Synthesis of DMT Analogues Using Fischer Indole Reaction

The Fischer indole reaction under continuous flow conditions provides significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety profile, and superior scalability for DMT analogue production [3].

  • Reaction Setup: Utilize a continuous flow reactor system equipped with temperature-controlled modules, precision syringe pumps for reagent delivery, and a back-pressure regulator (BPR) to maintain system pressure and prevent solvent vaporization at elevated temperatures. The reactor should have an internal volume of 10 mL with tolerance for acidic conditions [3].

  • Optimal Reaction Conditions:

    • Temperature: 140°C
    • Acid Catalyst: 5% sulfuric acid (v/v) in water
    • Residence Time: 10 minutes
    • Concentration: 0.4 M based on starting materials
    • Solvent System: Water or acetonitrile/water (1:1 ratio) [3]
  • Procedure:

    • Prepare a solution of phenylhydrazine hydrochloride and appropriate aldehyde diethyl acetal (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal for DMT) in the selected solvent system.
    • Combine with acid catalyst solution via T-mixer before entering the heated reactor zone.
    • Maintain precise temperature control (±2°C) throughout the reaction zone.
    • Monitor conversion in real-time using in-line IR or NMR spectroscopy when available.
    • Under optimal conditions, this method achieves near-quantitative conversion (97-99%) to the desired tryptamine products [3].
In-line Extraction and Purification Protocol

Integration of continuous liquid-liquid extraction enables immediate purification of reaction products, significantly streamlining the synthetic workflow:

  • Extraction Setup: Employ a membrane-based separation device (e.g., Zaiput Flow Technologies) with chemical resistance to ethyl acetate and basic aqueous solutions. The system should include static mixers (2.6 mm internal diameter) for efficient phase contacting [3].

  • Extraction Procedure:

    • Combine the reaction outflow (1 mL/min) with 25% NaOH solution (1 mL/min) and ethyl acetate (2 mL/min) using a T-mixer.
    • Pass the combined stream through static mixers to ensure efficient extraction of the basic product into the organic phase.
    • Direct the mixed-phase stream to the membrane separator, which selectively passes the organic phase containing the product while returning the aqueous phase to waste.
    • This continuous extraction approach achieves near-quantitative recovery (97-99%) of tryptamine freebase without manual intervention [3].
  • Salt Formation:

    • For improved stability and handling, convert the freebase to pharmaceutical salts, with fumarate salts being particularly preferred for tryptamine derivatives [3] [4].
    • Dissolve the freebase in minimal anhydrous ethanol or acetone and add equimolar fumaric acid.
    • Precipitate the salt by cooling or antisolvent addition, then collect by filtration for high-purity product suitable for biological testing [4].

Table 1: Optimization of Continuous Flow Fischer Indole Reaction for DMT Synthesis

Entry Temperature (°C) Acid Concentration Residence Time (min) Solvent Conversion (%)
1 40 1 eq. H₂SO₄ 10 Water 0
2 120 1 eq. H₂SO₄ 5 CH₃CN/Water 38
3 120 5% H₂SO₄ 5 CH₃CN/Water 62
4 120 5% H₂SO₄ 10 CH₃CN/Water 90
5 140 5% H₂SO₄ 5 CH₃CN/Water 94
6 140 5% H₂SO₄ 10 CH₃CN/Water 100
7 140 5% H₂SO₄ 10 Water 100

Adapted from [3]

Structural Analogue Synthesis Methods

Synthesis of isoDMT Analogues with Reduced Hallucinogenic Potential

N,N-dimethylaminoisotryptamine (isoDMT) analogues, featuring transposed N1 and C3 atoms compared to classical DMT structures, demonstrate comparable psychoplastogenic efficacy with potentially reduced hallucinogenic effects, addressing a major limitation in therapeutic development [1].

  • Synthetic Protocol:
    • Reaction Conditions: In a dried reaction vessel, suspend indole or substituted indole (1.0 eq) in DMSO (0.4 M). Add potassium hydroxide (5.0 eq) and potassium iodide (1.1 eq) as an activator. Introduce 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) and stir at room temperature for 12-24 hours under nitrogen atmosphere [1].
    • Workup Procedure: After reaction completion, add ice-cold water to the mixture and extract with ethyl acetate (3 × 50 mL). Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate.
    • Purification: Crystallization from hot hexanes/ethyl acetate mixtures typically provides pure isoDMT analogues without need for chromatography. For recalcitrant compounds, use flash chromatography on silica gel with dichloromethane/methanol/ammonium hydroxide gradients [1].
    • Scope: This method tolerates diverse substitution patterns, including electron-donating (e.g., 5-methoxy, 5-methyl) and electron-withdrawing (e.g., 5-fluoro, 5-chloro, 5-bromo) groups on the indole ring, with 20+ analogues accessible in modest to good yields (31-69%) [1].
Synthesis of Halogenated DMT Analogues

Halogenation at the 5-position of DMT represents a strategic approach to modulate receptor affinity, metabolic stability, and membrane permeability:

  • 5-Br-DMT Synthesis:

    • Employ the continuous flow Fischer indole protocol with 4-bromophenylhydrazine hydrochloride as starting material.
    • Following in-line extraction, purify the crude product by recrystallization from ethanol/hexanes to yield 5-Br-DMT as a crystalline solid [2].
    • This particular analogue demonstrates significant antidepressant efficacy in rodent models with substantially reduced head twitch response (a behavioral correlate of hallucinogenic potential in humans) compared to DMT [2].
  • 5-F-DMT and 5-Cl-DMT Synthesis:

    • Utilize analogous approaches with corresponding halogenated phenylhydrazine precursors.
    • These halogenated analogues exhibit distinct receptor selectivity profiles, with 5-Br-DMT showing preferential activation of plasticity-promoting signaling pathways over those associated with hallucinogenesis [2].
Synthesis of N,N-Dialkyl Tryptamine Analogues

Systematic exploration of amine substitution reveals significant structure-activity relationships:

  • N-ethyl-N-propyltryptamine (EPT) and N-allyl-N-methyltryptamine (MALT) Synthesis:
    • Employ reductive amination strategies with tryptamine and appropriate aldehydes or ketones, followed by sodium borohydride or sodium cyanoborohydride reduction.
    • Alternatively, use alkylation of tryptamine with alkyl halides in the presence of base.
    • Convert to stable hydrofumarate salts for characterization and biological testing [4].
    • These compounds form extensive hydrogen-bonding networks in the solid state, generating infinite two-dimensional networks parallel to the (001) plane, which may influence formulation properties [4].

Table 2: Representative DMT Analogues and Their Synthetic Yields

Compound Structure Class Key Modification Reported Yield Biological Activity
isoDMT (2) isoDMT Transposed N1/C3 69% Psychoplastogen
5-Br-DMT Halogenated DMT 5-Bromo substitution Not specified Antidepressant
5-F-DMT Halogenated DMT 5-Fluoro substitution Not specified Serotonergic agonist
5-Cl-DMT Halogenated DMT 5-Chloro substitution Not specified Serotonergic agonist
EPT N,N-dialkyl Ethyl, propyl groups Not specified Psychedelic analogue
MALT N,N-dialkyl Allyl, methyl groups Not specified Psychedelic analogue
5-MeO-DMT 5-substituted DMT 5-Methoxy substitution Not specified Potent psychedelic

Data compiled from [1] [2] [4]

Analytical Characterization and Structural Confirmation

Crystallization and Salt Formation Protocols

Consistent crystallization procedures are essential for obtaining high-purity materials for biological testing:

  • General Crystallization Method:

    • Dissolve the crude tryptamine freebase in minimal volume of hot anhydrous ethanol or acetone.
    • Add equimolar fumaric acid (for fumarate salts) or other pharmaceutically acceptable counterions.
    • Heat gently to achieve complete dissolution, then allow slow cooling to room temperature.
    • Further cool to 4°C for 2-12 hours to maximize crystal formation.
    • Collect crystals by vacuum filtration and wash with cold solvent [4].
  • Structural Analysis:

    • Single-crystal X-ray diffraction analysis of EPT and MALT hydrofumarate salts reveals characteristic near-planar indole rings (mean deviation from planarity: 0.007-0.008 Å) with the ethylamino group typically turned away from this plane [4].
    • These structures form extensive hydrogen-bonding networks, with tryptammonium cations interacting with hydrofumarate anions via N-H⋯O bonds, and additional O-H⋯O bonds between hydrofumarate molecules [4].
Spectroscopic Characterization

Comprehensive spectroscopic analysis ensures compound identity and purity:

  • ¹H NMR Spectroscopy: Characteristic signals include indole NH at δ 10.5-11.0 ppm (broad singlet), aromatic protons between δ 6.8-7.7 ppm (complex multiplet), C2 proton at δ 7.5-8.0 ppm (singlet or doublet), α-methylene protons at δ 2.8-3.2 ppm (triplet), and N-methyl groups at δ 2.1-2.5 ppm (singlet) [1] [3].

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows [M+H]⁺ ions for DMT analogues, with DMT itself having m/z 189.2 [M+H]⁺ [3].

  • HPLC Purity Analysis: Use reversed-phase C18 columns with acetonitrile/water gradients containing 0.1% formic acid. Monitor at 220 nm and 280 nm. Target compounds should demonstrate ≥95% purity by peak area before biological evaluation [3].

Biological Assessment Protocols

Dendritogenesis Assay for Psychoplastogenic Activity

A phenotypic screening approach effectively identifies compounds with neural plasticity-promoting properties:

  • Primary Cortical Neuron Culture:

    • Prepare mixed cortical cultures from C57BL/6 mouse embryos at embryonic day 17 (E17).
    • Plate dissociated cortical cells at density of 250,000 cells/mL on poly-D-lysine-coated 24-well plates.
    • Maintain cultures in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin at 37°C in 5% CO₂ for 12-14 days before treatment [1] [2].
  • Compound Treatment and Staining:

    • Treat mature cortical neurons with test compounds (typically 1-10 μM) or vehicle control (DMSO) for 24 hours.
    • Include ketamine (10 μM) as a positive control.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% normal goat serum.
    • Incubate with anti-MAP2 antibody (1:1000) overnight at 4°C, followed by appropriate fluorescent secondary antibody [1].
  • Image Analysis and Sholl Analysis:

    • Acquire high-resolution images of dendritic arborization using fluorescence microscopy.
    • Perform Sholl analysis by drawing concentric circles at 10 μm intervals from the soma center.
    • Quantify dendritic complexity by counting intersections between dendrites and each concentric circle.
    • Use maximum number of crossings (Nmax) as primary metric, with percent efficacy calculated relative to vehicle (0%) and ketamine (100%) controls [1].

The following diagram illustrates the signaling pathways involved in psychoplastogenic activity and the experimental workflow for dendritogenesis assessment:

G cluster_pathway Psychoplastogenic Signaling Pathway cluster_assay Dendritogenesis Assay Workflow DMT DMT Analogues Receptor 5-HT2A/5-HT1A Activation DMT->Receptor Binding AMPA AMPA Receptor Activation Receptor->AMPA Downstream Signaling TrkB TrkB Activation AMPA->TrkB BDNF Release mTOR mTOR Pathway Activation TrkB->mTOR Phosphorylation Cascade Plasticity Neuronal Structural Plasticity mTOR->Plasticity Protein Synthesis Culture Primary Cortical Neuron Culture Treatment Compound Treatment (24 hours) Culture->Treatment Day 12-14 Fixation Fixation and Immunostaining Treatment->Fixation Post-treatment Imaging Fluorescence Microscopy Fixation->Imaging MAP2 Staining Analysis Sholl Analysis Imaging->Analysis Image Acquisition Quantification Dendritic Complexity Quantification Analysis->Quantification Intersection Counting

Receptor Binding and Functional Activity Profiling

Comprehensive pharmacological characterization is essential for understanding therapeutic potential and safety:

  • Radioligand Binding Assays:

    • Prepare membrane suspensions from CHO/K1 or HEK293 cells expressing human 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.
    • Incubate test compounds with membrane preparations and appropriate radioligands ([³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A) in assay buffer.
    • Determine non-specific binding in presence of excess unlabeled ligand (10 μM methiothepin).
    • After incubation, rapidly filter through GF/B filters and measure bound radioactivity by scintillation counting [2].
    • Calculate IC₅₀ values and convert to Kᵢ values using Cheng-Prusoff equation.
  • Functional Assays:

    • Calcium Mobilization: Use Fluo-4 NW Calcium Assay Kit in CHO-K1 cells expressing 5-HT2A receptors. Measure fluorescence intensity after compound addition to determine EC₅₀ values [2].
    • cAMP Accumulation Inhibition: Employ LANCE Ultra cAMP assay in CHO-K1 cells expressing 5-HT1A receptors to assess functional activity at this receptor subtype [2].
  • Head Twitch Response (HTR) in Mice:

    • Administer test compounds to mice (typically CD-1 strain, 6-8 weeks old) at appropriate doses (e.g., 10 mg/kg for 5-Br-DMT).
    • Place mice in observation chambers and record behavior for 30 minutes post-administration.
    • Quantify head twitch responses by trained observers blinded to treatment conditions.
    • Compare HTR frequency to positive (DMT) and negative (vehicle) controls to assess hallucinogenic potential [2].

Table 3: Biological Profile of Selected DMT Analogues

Compound 5-HT2A EC₅₀ (nM) 5-HT1A EC₅₀ (nM) 5-HT2B EC₅₀ (nM) Psychoplastogenic Activity Head Twitch Response
DMT Not specified Not specified Not specified Potent High
5-Br-DMT Active (specific values not provided) Active (specific values not provided) Active (specific values not provided) Potent Absent/Low
5-MeO-DMT 203* 1.9-3* >10,000* Not tested High
isoDMT (2) Not specified Not specified Not specified Potent Reduced

Data from [1] [2] [5]; *Values for 5-MeO-DMT from separate studies

Conclusion and Future Perspectives

The integrated synthetic, analytical, and biological protocols described herein provide a comprehensive framework for developing DMT analogues as potential psychoplastogenic therapeutics. The continuous flow synthesis approach with in-line extraction offers significant advantages in efficiency, safety, and scalability over traditional batch methods, enabling more rapid exploration of structure-activity relationships [3]. The development of isoDMT and halogenated analogues, particularly 5-Br-DMT, demonstrates the feasibility of designing compounds that retain desirable neuronal plasticity-promoting properties while potentially minimizing hallucinogenic effects that complicate clinical translation [1] [2].

Future directions in this field should include more extensive structure-activity relationship studies to refine receptor selectivity profiles, comprehensive absorption, distribution, metabolism, and excretion (ADME) characterization, and detailed investigation of signaling pathway bias to better understand the mechanistic basis for separating therapeutic effects from unwanted side effects. The protocols outlined in this document provide a solid foundation for these continued investigations, supporting the rational development of DMT-based therapeutics for neuropsychiatric disorders characterized by deficits in neuronal connectivity.

References

Physical Form & Solubility of 5-Bromo-DMT

Author: Smolecule Technical Support Team. Date: February 2026

5-Bromo-DMT is described as a crystalline solid [1]. The quantitative solubility data from supplier specifications is summarized in the table below.

Table 1: Solubility of 5-Bromo-DMT in Various Solvents

Solvent Solubility Notes / Combined Solvent Systems
DMF (Dimethylformamide) 10 mg/mL [1] [2] -
DMSO (Dimethyl Sulfoxide) 5 mg/mL [1] [2] -
Ethanol 20 mg/mL [1] [2] -
Ethanol:PBS (pH 7.2) 0.5 mg/mL [1] [2] 1:1 ratio mixture

This solubility profile is a critical guideline for preparing stock solutions for in vitro pharmacological assays.

Application Notes & Experimental Protocols

Stock Solution Preparation

The following protocol is recommended for preparing 5-Bromo-DMT stock solutions for cellular assays.

G Start Start: Prepare Stock Solution Step1 Select solvent based on assay requirements. • Highest concentration: DMF (10 mg/mL) • Cell-based assays: DMSO (5 mg/mL) • Aqueous compatibility: Ethanol (20 mg/mL) Start->Step1 Step2 Weigh 5-Bromo-DMT crystalline solid. Example: For 10 mL of DMSO stock, weigh 50 mg. Step1->Step2 Step3 Add solvent to powder. Vortex or sonicate until completely dissolved. Step2->Step3 Step4 Prepare aliquots to avoid repeated freeze-thaw cycles. Step3->Step4 Step5 Store stock solutions at -20°C or below. Step4->Step5 End Stock Solution Ready for Use Step5->End

Key Considerations:

  • Solvent Selection: Choose a solvent that will not interfere with your biological assay. For cell-based studies, DMSO is often preferred, but the final concentration in the assay should typically be kept below 0.1% to minimize cytotoxicity [1].
  • Aqueous Buffers: For experiments requiring aqueous solutions, a stock in ethanol can be diluted into buffers like PBS. Note that solubility in a 1:1 Ethanol:PBS mixture is significantly lower (0.5 mg/mL), and the compound may precipitate if the organic solvent content is too low [1].
  • Stability: While specific stability data for 5-Bromo-DMT solutions is not available in the search results, it is a standard practice to store aliquoted stock solutions at -20°C or -80°C protected from light to maintain long-term stability.
Pharmacological Assay Guidelines

5-Bromo-DMT is a tryptamine derivative studied for its neurological activity, including potential antidepressant and anxiolytic effects [1]. It acts as a serotonin receptor agonist with a complex pharmacological profile [3].

Table 2: Key Pharmacological Targets of 5-Bromo-DMT

Target Interaction / Affinity (Ki) Functional Activity (EC₅₀, E_max)
5-HT~1A~ Receptor 16.9 nM [3] Full Agonist (EC₅₀ = 1,810 nM; E_max = 94%) [3]
5-HT~2A~ Receptor 138 nM [3] Partial Agonist (EC₅₀ = 77.7-3,090 nM; E_max = 34-100%) [3]
5-HT~2B~ Receptor 403 nM [3] Information Missing
5-HT~2C~ Receptor 193 nM [3] Information Missing
SERT (Serotonin Transporter) 971 nM [3] Very Weak Reuptake Inhibitor (IC₅₀ = 8,055 nM) [3]

Experimental Design Implications:

  • Receptor Screening: Given its high affinity for the 5-HT~1A~ receptor, 5-Bromo-DMT is a useful research chemical for investigating pathways related to this target.
  • Low Hallucinogenic Potential: Unlike its analogues 5-Fluoro-DMT and 5-Chloro-DMT, 5-Bromo-DMT does not significantly induce the head-twitch response in rodents, a behavioral proxy for psychedelic (5-HT~2A~-mediated) effects. This makes it a candidate for studying non-hallucinogenic psychoplastogenic and antidepressant compounds [3].
  • Functional Assays: When designing functional assays (e.g., measuring cAMP accumulation or β-arrestin recruitment), be prepared for its profile as a high-potency full agonist at 5-HT~1A~ but a lower-potency partial agonist at 5-HT~2A~ [3].

Critical Safety and Regulatory Information

  • Handling: The compound is classified with the GHS07 warning symbol and carries the signal word "Warning" [1].
  • Legal Status: 5-Bromo-DMT is an unauthorized novel psychoactive substance in many jurisdictions. It is specifically listed as a controlled drug in Singapore and a Class A drug in the UK [3]. Researchers must ensure full compliance with all local, national, and institutional regulations before purchasing, possessing, or working with this compound.
  • Purpose: All products displayed are for non-medical purposes such as industrial applications or scientific research and cannot be used for clinical diagnosis or treatment of humans or animals [1].

References

Pharmacological Profile & Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies highlight 5-Bromo-DMT as a promising non-hallucinogenic psychoplastogen with rapid antidepressant effects. The table below summarizes its key pharmacological characteristics and the rationale for its development [1].

Parameter Description / Value Significance
Primary Mechanism Serotonin receptor agonist (5-HT1A, 2A, 2B, 2C); Serotonin Transporter (SERT) affinity [2] [1] Multifarget engagement typical of tryptamines.
Key Differentiator Activates 5-HT2AR without inducing head-twitch response (HTR) in mice [2] [1] Suggests non-hallucinogenic properties, a major advantage for therapeutics.
Observed Effects Psychoplastogenic (promotes dendritic growth); Antidepressant-like behavior in mice; Hypolocomotion/Sedation; Hypothermia [2] [1] Induces neuroplasticity and fast-acting antidepressant effects after a single dose (10 mg/kg, i.p.) [1].
Structural Feature 5-bromo substitution on the indole ring of DMT [2] Halogenation is a common drug design strategy to improve stability and receptor selectivity [1].

Synthesis and Scale-Up Strategies

While a dedicated synthesis protocol for 5-Bromo-DMT was not found, the following information outlines viable approaches based on general tryptamine synthesis and recent advancements.

Reported Synthesis and Characterization

5-Bromo-DMT has been synthesized in a research setting as a hydrochloride salt for biological testing. The identity and purity of the compound were confirmed using standard analytical techniques, though the specific synthetic details were not elaborated in the available article [1].

Proposed Scale-Up Pathway: Continuous Flow Synthesis

For scaling up tryptamine production, continuous flow chemistry presents a superior alternative to traditional batch methods. A recent study detailed the continuous flow synthesis of DMT and its analogues, which can be directly adapted for 5-Bromo-DMT [3].

The workflow for this method is outlined below:

G Start Start Synthesis A Fischer Indole Reaction (140°C, 10 min, 5% H₂SO₄) Start->A B In-line Basification (Merge with 25% NaOH) A->B C In-line Liquid-Liquid Extraction (Merge with Ethyl Acetate) B->C D Phase Separation (Zaiput Device) C->D E Organic Phase (Pure Tryptamine Freebase) D->E F Salt Formation (Batch: Fumarate Salt) E->F End Stable API F->End

Key Advantages of the Flow Chemistry Approach [3]:

  • Enhanced Safety: Small reagent volumes in the reactor at any time allow for safe handling of high temperatures and acidic conditions.
  • Improved Control & Efficiency: Superior heat and mass transfer leads to reduced reaction times, increased yield, and consistent, high-quality output.
  • Integrated Purification: The process allows for in-line basification and liquid-liquid extraction, automating the purification and minimizing manual handling.
  • Gram-Scale Capability: The published method demonstrated a gram-scale synthesis (4.75 g) of the model compound (DMT), proving its suitability for scale-up.

Analytical Characterization Protocol

To ensure identity and purity of synthesized 5-Bromo-DMT, a multi-technique analytical approach is recommended, as demonstrated for related tryptamines [4].

1. Chromatographic Analysis:

  • HPLC-DAD: Confirm identity by matching the retention time and UV absorbance peaks (e.g., ~275, 280, 288 nm) to a reference standard [4].
  • GC-MS: Use for confirmatory identification. Look for a characteristic mass spectrum with expected molecular ion and fragments (e.g., m/z 58, 130, 188 for DMT-based structures) [4].

2. Spectroscopic Characterization:

  • FTIR Spectroscopy: Analyze the sample to identify characteristic functional groups, particularly the indole ring absorptions [4].

3. Physical Property Testing:

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the compound, which is critical for pharmaceutical processing. The related compound DMT is stable up to approximately 135°C [4].

Critical Safety and Regulatory Considerations

  • Controlled Substance: 5-Bromo-DMT is explicitly listed as a controlled drug in some jurisdictions, such as Singapore [2]. All research must be conducted in compliance with local regulations.
  • Chemical Safety: Synthesis involves hazardous materials (e.g., strong acids like H₂SO₄, bases like NaOH, and flammable organic solvents). Appropriate personal protective equipment (PPE) and engineering controls (fume hoods) are mandatory [3] [5].
  • Stability: Converting the purified freebase tryptamine into a salt form (e.g., fumarate) is a common practice to enhance long-term stability and prevent oxidation [3].

Research Gaps and Future Directions

The primary challenge is the lack of a published, detailed synthetic procedure for 5-Bromo-DMT. Future work should focus on:

  • Route Development: Adapting the continuous flow Fischer indole synthesis using a 5-bromo-substituted phenylhydrazine precursor.
  • Process Optimization: Systematically optimizing parameters like temperature, pressure, and residence time for the specific 5-Bromo-DMT reaction.
  • Purification Studies: Developing and validating robust crystallization protocols for the final compound.

References

purification 5-Bromo-N,N-dimethyltryptamine

Author: Smolecule Technical Support Team. Date: February 2026

Summary of 5-Bromo-DMT Data

Property Value / Description Reference
Systematic Name 5-Bromo-N,N-dimethyltryptamine [1]
Molecular Formula C₁₂H₁₅BrN₂ [1]
Molecular Weight 267.16-267.17 g/mol [1] [2]
CAS Number 17274-65-6 [1] [2] [3]
Physical Form Crystalline solid [3]
Purity ≥98% (commercially available) [3]
Storage -20°C [3]
Primary Receptor Affinities 5-HT1A, 5-HT2B, 5-HT6, 5-HT7 [2]
5-HT2A Receptor Affinity (Ki) 138 nM [1]
Reported Dosage (Smoked) 20 - 50 mg [1]
Reported Duration (Smoked) 15 minutes - 1.5 hours [1]

Synthesis and General Purification Context

While a specific purification method for 5-Bromo-DMT is not detailed in the available sources, one research article describes a modern synthetic approach for DMT and its analogues that includes an integrated purification step.

  • Synthetic Method: A continuous flow synthesis using a Fischer indole reaction is employed for producing DMT analogues. This method is praised for its scalability, safety, and control over reaction parameters [4].
  • Integrated Purification Step: Following synthesis, the reaction mixture is subjected to an in-line liquid-liquid extraction for purification [4].
    • Process: The reaction stream is merged with a basic solution (25% NaOH) and an organic solvent (ethyl acetate). The mixture is passed through a membrane-based separator, isolating the organic phase containing the purified product [4].
    • Outcome: This continuous process yields the pure freebase compound in excellent yields (97-99%) [4].
  • Salt Formation for Stability: To prevent oxidation and ensure long-term storage stability, the purified freebase is often converted to a salt. The fumarate salt is a common and stable choice for tryptamine derivatives [4].

The following workflow diagram illustrates this continuous synthesis and purification process:

A Reaction Mixture (DMT analogue in water) B Merge Streams A->B C Liquid-Liquid Extraction (Zaiput Device) B->C D Aqueous Waste C->D E Organic Phase (Purified Freebase) C->E F Salt Formation (Fumaric Acid) E->F G Final Product (Stable Fumarate Salt) F->G

Analytical Screening Protocol

For confirming the identity and purity of synthesized tryptamines like 5-Bromo-DMT, established analytical methods are used. The following protocol is adapted from a general approach for screening designer tryptamines [5].

  • Objective: To screen for and confirm the presence of tryptamines in a sample.
  • Sample Types: Blood and urine [5].
  • Methodology:
    • Derivatization: The sample is treated with pentafluoropropionic anhydride to create volatile derivatives suitable for gas chromatography (GC) analysis [5].
    • Screening & Quantification (GC-EI-MS):
      • Technique: Gas Chromatography-Electron Impact Mass Spectrometry.
      • Performance: The method demonstrated a limit of detection (LOD) of 5-10 ng/mL and was linear from 50 to 1000 ng/mL [5].
    • Confirmation (HPLC-Electrospray-MS):
      • Technique: High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry.
      • Performance: This confirmatory method had an LOD of 5 ng/mL (in urine) and was linear from 25 to 1500 ng/mL [5].

Research Context and Biological Activity

Understanding the pharmacological profile of 5-Bromo-DMT is crucial for designing experiments. Recent studies highlight its unique, non-hallucinogenic properties.

  • Receptor Profile: 5-Bromo-DMT is a partial agonist of the serotonin 5-HT2A receptor but fails to produce the head-twitch response in rodents, a behavioral proxy for psychedelic effects in humans [1]. It also shows strong affinity for other serotonin receptors (5-HT1A, 5-HT2B, 5-HT6, 5-HT7) [2].
  • Key Research Findings:
    • It can antagonize the psychedelic effects induced by other compounds like 5-fluoro-DMT [1].
    • It produces antidepressant-like effects and sedative-like effects (hypolocomotion) in animal models [1].
    • The compound exhibits psychoplastogenic effects, meaning it promotes neural plasticity, which is a key mechanism of interest for developing new therapeutics for neuropsychiatric disorders [1].

References

handling and storage 5-Br-DMT powder

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Br-DMT

5-Br-DMT (5-Bromo-N,N-dimethyltryptamine) is a novel halogenated derivative of DMT. Its key feature is the ability to produce rapid antidepressant effects in animal models without inducing the head twitch response, a behavioral correlate of hallucinogenic potential in humans [1]. This makes it a prototypical candidate for the development of non-hallucinogenic psychedelic-based therapeutics. Proper handling and storage are crucial to maintain its chemical integrity for reliable research outcomes.

Pharmacological Profile

Understanding the receptor interaction profile of 5-Br-DMT is essential for anticipating its biological activity and guiding experimental design.

The table below summarizes its affinity and activity at key serotonin receptors and the serotonin transporter (SERT), based on in vitro assays [1].

Target Affinity (Kᵢ, nM) Functional Activity Primary Experimental Method
5-HT1A R Not Specified Agonist cAMP accumulation inhibition assay in CHO-K1 cells expressing h5-HT1A R.
5-HT2A R Not Specified Agonist (but does not induce HTR) Calcium mobilization assay in CHO-K1 cells expressing h5-HT2A R; In vivo head twitch response (HTR) in mice.
5-HT2B R Not Specified Data not explicitly stated Radioligand binding assays on cell membrane suspensions.
5-HT2C R Not Specified Data not explicitly stated Radioligand binding assays on cell membrane suspensions.
SERT Not Specified Inhibitor [³H]5-HT uptake inhibition assay in HEK293 cells overexpressing hSERT.

Key Findings: The compound is a multi-target serotonergic agent. Its activation of 5-HT2A R without inducing the head twitch response suggests biased agonism or modulation by other receptor interactions (e.g., 5-HT1A R activation) [1].

Storage and Handling Protocols

While specific stability data for 5-Br-DMT is not yet available, the following protocols are inferred from general best practices for sensitive organic compounds and stability data on its close analog, DMT [2] [3].

Storage Conditions

The goal of storage is to preserve the compound's potency and purity by mitigating factors that cause degradation.

Parameter Recommended Condition Rationale & Supporting Evidence
Temperature Long-term: 4°C to 8°C (refrigerator). A study on DMT in ayahuasca tea found no significant degradation after 12 months at 4-8°C [3]. Avoid frost-free freezers if storing at -20°C due to temperature fluctuations.
Light Store in the dark; use amber or opaque vials. DMT and its analogs are light-sensitive. Amber glass provides superior protection over clear glass or plastic [2].
Humidity Store in a dry environment; use airtight containers with desiccant packs. Prevents hydrolysis and absorption of moisture, which can lead to clumping and chemical degradation [2].
Container Airtight glass container (amber vials preferred). Glass is inert and prevents interaction with the compound. An airtight seal prevents oxidation and exposure to humid air. DMT showed no difference in stability between glass and plastic, but glass is preferred for purity [3].
Atmosphere Inert atmosphere (e.g., argon or nitrogen gas) for long-term storage. Replacing the headspace air with an inert gas significantly reduces the rate of oxidative degradation.
Handling Procedures
  • Working Environment: Handle the powder in a certified chemical fume hood to prevent accidental inhalation.
  • Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles.
  • Weighing: Use clean, dry equipment. Allow the storage vial to reach room temperature before opening to prevent condensation of atmospheric water inside the vial.
  • Documentation and Security:
    • Labeling: Clearly label all containers with the compound name ("5-Br-DMT"), concentration/purity, date of receipt/synthesis, and storage conditions.
    • Security: Store the compound in a locked refrigerator or cabinet, particularly given its pharmacological activity, to ensure controlled access [2].

Experimental Bioassay Protocols

The following are detailed methodologies for key experiments cited in the pharmacological profile of 5-Br-DMT [1].

In Vitro Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of 5-Br-DMT for various serotonin receptors and SERT.

  • Objective: To quantify the binding affinity of 5-Br-DMT to human 5-HT receptors and SERT.
  • Materials:
    • Membrane suspensions from CHO/K1 cells stably expressing h5-HT1A, h5-HT2A, h5-HT2B, h5-HT2C R, or HEK293 cells overexpressing hSERT.
    • Appropriate tritiated ([³H]) radioligands for each target.
    • Assay buffer.
    • Test compounds: 5-Br-DMT, reference standard, and buffer for total/nonspecific binding controls.
  • Method:
    • Incubation: In duplicate or triplicate, incubate membrane preparations with the radioligand and increasing concentrations of 5-Br-DMT (or control solutions) in a suitable buffer for a defined period at a specific temperature.
    • Filtration & Scintillation: Terminate the reaction by rapid filtration through glass-fiber filters to separate bound from unbound radioligand. Wash filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
  • Data Analysis: Determine the concentration of 5-Br-DMT that inhibits 50% of specific radioligand binding (IC₅₀) and calculate the inhibition constant (Kᵢ).
In Vivo Head Twitch Response (HTR) Assay

This behavioral assay is a proxy for hallucinogenic potential in rodents.

  • Objective: To assess the hallucinogenic-like potential of 5-Br-DMT by quantifying the head twitch response in mice.
  • Materials:
    • Mice (e.g., C57BL/6, 6-8 weeks old).
    • 5-Br-DMT (e.g., 10 mg/kg), positive control (e.g., DMT or DOI), and vehicle control.
    • Observation chambers and video recording equipment.
  • Method:
    • Habituation: Acclimate mice to the testing room and observation chambers.
    • Administration & Recording: Administer 5-Br-DMT or controls via intraperitoneal (i.p.) injection. Immediately place the mouse in the observation chamber and record its behavior for a set period.
    • Scoring: Quantify the number of head twitches, characterized by rapid, repetitive rotational movements of the head, by a researcher blinded to the treatment groups.
  • Data Analysis: Compare the mean number of head twitches in the 5-Br-DMT group to vehicle and positive control groups. A lack of significant HTR indicates low hallucinogenic potential [1].

Antidepressant Efficacy Assessment

This protocol evaluates the therapeutic potential of 5-Br-DMT in a pre-clinical model.

  • Objective: To determine the rapid antidepressant effects of 5-Br-DMT in a mouse model of depression.
  • Model: Chronic stress-induced depression model (e.g., chronic social defeat stress or chronic corticosterone administration).
  • Methods:
    • Treatment: A single administration of 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle to stressed mice [1].
    • Behavioral Testing: 24 hours post-injection, subject mice to behavioral tests such as the forced swim test (FST) or sucrose preference test (SPT).
  • Data Analysis: In the FST, a significant reduction in immobility time for the 5-Br-DMT group compared to the vehicle control indicates antidepressant activity. In the SPT, an increase in sucrose consumption suggests the restoration of hedonic behavior.

Neuroplasticity Signaling Pathway

5-Br-DMT exerts its antidepressant effects primarily by promoting neuroplasticity. The following diagram illustrates its proposed signaling pathway and downstream effects, leading to structural and functional changes in neurons.

G 5-Br-DMT Neuroplasticity Signaling Pathway cluster_receptors Receptor Activation cluster_genes Immediate Early Gene (IEG) Upregulation cluster_outcomes Functional Outcomes Start 5-Br-DMT 5-HT2A R 5-HT2A R Start->5-HT2A R Activates 5-HT1A R 5-HT1A R Start->5-HT1A R Activates Gq Pathway Gq Pathway 5-HT2A R->Gq Pathway Gi Pathway Gi Pathway 5-HT1A R->Gi Pathway PLC Activation PLC Activation Gq Pathway->PLC Activation IP3/DAG IP3/DAG PLC Activation->IP3/DAG PKC Activation PKC Activation IP3/DAG->PKC Activation Gene Expression Gene Expression PKC Activation->Gene Expression Arc, Egr-1-3, Bdnf Arc, Egr-1-3, Bdnf Gene Expression->Arc, Egr-1-3, Bdnf Dendritic Growth Dendritic Growth Arc, Egr-1-3, Bdnf->Dendritic Growth Synaptogenesis Synaptogenesis Arc, Egr-1-3, Bdnf->Synaptogenesis Rapid Antidepressant Effect Rapid Antidepressant Effect Dendritic Growth->Rapid Antidepressant Effect Synaptogenesis->Rapid Antidepressant Effect

Critical Safety Notes for Researchers

  • Cardiac Safety Screening: Given that some serotonergic compounds activate 5-HT2B receptors, which is linked to cardiac valvulopathy with chronic use, it is crucial to screen 5-Br-DMT for off-target activity at this receptor during early development [1].
  • Handling of Powdered Compound: Treat 5-Br-DMT as a potent psychoactive substance. Adhere to all institutional guidelines for handling controlled or experimental substances to ensure safety and regulatory compliance.

Conclusion

5-Br-DMT represents a significant step toward developing non-hallucinogenic, rapid-acting antidepressants. Adherence to these application notes and protocols for storage, handling, and experimental testing will help ensure the reproducibility and reliability of research findings as the scientific community further explores the therapeutic potential of this promising compound.

References

Synthesis Protocol & Key Optimization Points

Author: Smolecule Technical Support Team. Date: February 2026

Based on a recent flow chemistry synthesis of tryptamine analogs, here is a core methodology and key points to check for yield improvement [1].

Reference Synthesis: Fischer Indole Reaction in Flow [1]

  • Objective: Synthesis of N,N-dimethyltryptamine (DMT) and its analogs via a continuous flow system.
  • Reaction Setup: A mixture of phenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal in water is pumped through a heated reactor.
  • Optimized Conditions:
    • Catalyst: 5% H₂SO₄ (by mass)
    • Temperature: 140 °C
    • Residence Time: 10 minutes
  • Purification: The reaction stream is merged with a 25% NaOH solution and ethyl acetate for in-line liquid-liquid extraction, yielding the pure freebase in 97-99% after processing.

Critical Checkpoints for Low Yield

  • Incomplete Cyclization: The reaction can stall at the hydrazone intermediate. If you observe this, ensure your temperature and residence time are sufficiently high to drive the cyclization to completion [1].
  • Sub-Optimal Conditions: Using only 1 equivalent of acid or lower temperatures (e.g., 120°C) resulted in a mixture of product and intermediate, severely limiting yield [1].
  • Purification Losses: The referenced flow method integrates a continuous liquid-liquid extraction, which minimizes handling losses. In batch purification, this step can be a significant source of yield reduction [1].

Troubleshooting Low Yield

The following table summarizes common issues, their diagnostic clues, and recommended actions based on the synthesis protocol.

Problem Area Specific Issue Diagnostic Clues Corrective Action
Reaction Conditions Incomplete cyclization Hydrazone intermediate detected via ¹H-NMR (imine proton peak) [1] Increase temperature to 140°C and ensure 10-minute residence time [1]
Low acid concentration Low conversion, high intermediate levels Use 5% H₂SO₄ (by mass) instead of 1 equivalent [1]
Purification Losses during work-up Good crude yield but poor final recovery Implement continuous liquid-liquid extraction or optimize batch extraction steps [1]
Product degradation Formation of N-oxide derivatives [1] Convert product to a stable fumarate salt for storage [1]

Experimental Workflow and Troubleshooting Logic

The diagrams below outline the optimized synthesis workflow and a systematic approach to diagnosing low yield.

synthesis_workflow Start Start: Phenylhydrazine HCl & Acetal R1 Mix with 5% H₂SO₄ in Water Start->R1 R2 Flow Reactor: 140°C, 10 min R1->R2 R3 In-line Extraction: Merge with NaOH & EtOAc R2->R3 R4 Phase Separation (Zaiput Device) R3->R4 End End: DMT Freebase (97-99% Yield) R4->End

Diagram 1: Optimized continuous flow synthesis and purification workflow for tryptamines like 5-Bromo-DMT, based on parameters that achieved quantitative conversion [1].

troubleshooting_logic Start Low Yield Observed Q1 Is cyclization complete? (Check ¹H-NMR for hydrazone) Start->Q1 Q2 Are temperature & residence time at 140°C for 10 min? Q1->Q2 No Q4 Are major losses during purification work-up? Q1->Q4 Yes Q3 Is H₂SO₄ concentration 5% (by mass)? Q2->Q3 Yes A1 Increase reaction stringency Q2->A1 No Q3->Q4 Yes A2 Adjust catalyst concentration Q3->A2 No A3 Optimize extraction & transfer steps Q4->A3 Yes End Re-analyze yield Q4->End No A1->End A2->End A3->End

Diagram 2: Logical troubleshooting pathway for diagnosing the root cause of low yield in 5-Bromo-DMT synthesis.

Consider Alternative Synthetic Approaches

If troubleshooting the current method does not succeed, exploring a different synthetic strategy may be beneficial.

  • Evaluate Continuous Flow Synthesis: The described flow chemistry method addresses common pitfalls like inefficient mixing and heat transfer, which is a primary reason for its high yield [1]. This approach is particularly valuable for scaling up the reaction.
  • Review Halogen Introduction: The search results do not specify the exact step for introducing the bromine atom at the 5-position of the indole ring. Your yield issue may originate in this earlier step. Ensure the efficiency of your electrophilic aromatic substitution or other bromination methods.

References

Frequently Asked Questions: 5-Br-DMT Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

This FAQ addresses common challenges in the synthesis of 5-Br-DMT and related tryptamine analogues.

  • Q1: What is the recommended primary synthesis method for tryptamine analogues like 5-Br-DMT?

    • A1: The current literature strongly recommends a continuous flow chemistry approach based on the Fischer indole reaction [1] [2]. This method offers superior control over reaction parameters (temperature, pressure, residence time), leading to improved yield and selectivity compared to traditional batch methods. It also allows for safer handling of reagents and integration of in-line purification [1].
  • Q2: I am getting low conversion and my reaction stalls at the hydrazone intermediate. How can I drive the reaction to completion?

    • A2: Stalling at the hydrazone stage is a known issue. The solution involves optimizing the cyclization conditions [1]:
      • Increase Temperature: Elevate the reaction temperature significantly. The model synthesis for DMT achieved full conversion only at 140 °C [1].
      • Optimize Acid Catalyst: Use a sufficient concentration of a strong acid catalyst. The optimized protocol uses 5% sulfuric acid (by mass) [1].
      • Adjust Residence Time: Ensure the reaction mixture is held at the elevated temperature for a sufficient duration. A 10-minute residence time in the flow reactor was critical for complete conversion [1].
  • Q3: Which solvents are most effective and environmentally friendly for this synthesis?

    • A3: The flow synthesis method can be performed effectively using water as the sole solvent, which is a green and sustainable choice [1]. Earlier optimization steps used a 1:1 mixture of acetonitrile and water, but full conversion was later achieved without acetonitrile [1]. For in-line liquid-liquid extraction of the final product, ethyl acetate is used [1].
  • Q4: How can I stabilize the final 5-Br-DMT product for storage?

    • A4: To prevent oxidation during long-term storage, convert the purified freebase into its fumarate salt. This is a straightforward batch procedure that yields a stable, solid product [1].

Troubleshooting Guide: Low Conversion Yields

Use this guide to systematically diagnose and resolve issues with your reaction conversion.

Problem Area Possible Cause Diagnostic Steps Recommended Solution
Reaction Conditions Suboptimal temperature or residence time Use LC-MS or NMR to identify hydrazone intermediate [1] Increase temperature to 140°C and residence time to 10 minutes [1]
Catalyst System Insufficient acid concentration Confirm acid catalyst concentration and type Use 5% (mass) H₂SO₄ as catalyst [1]
Starting Materials Low purity or degraded reagents Source fresh, high-purity reagents; check certificate of analysis Repurify reagents via recrystallization or chromatography before use
Purification Product loss during work-up Implement in-line liquid-liquid extraction for continuous processing [1] Use a continuous extraction device (e.g., Zaiput) with ethyl acetate and 25% NaOH solution [1]

Experimental Protocol: Continuous Flow Synthesis of Tryptamine Analogues

Below is a detailed workflow for the continuous flow synthesis, which can be adapted for 5-Br-DMT by using the appropriate substituted phenylhydrazine starting material [1] [2].

G Start Start Reaction Setup SP Prepare Streams: - Hydrazine HCl - Aldehyde Acetal - 5% H₂SO₄ Start->SP Reactor Pump into Flow Reactor (10 mL volume) SP->Reactor Condition Reaction Conditions: 140°C, 10 min residence Reactor->Condition Quench In-line Quench & Basification (25% NaOH stream) Condition->Quench Extract In-line Liquid-Liquid Extraction (Ethyl Acetate stream) Quench->Extract Separate Phase Separation (Zaiput device) Extract->Separate Product Collect Organic Phase (Contains Tryptamine Freebase) Separate->Product Salt Salt Formation (Batch) Convert to Fumarate Salt Product->Salt

Procedure:

  • Solution Preparation: Prepare separate solutions of your substituted phenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal.
  • Flow Reactor Setup: Load the solutions and a 5% mass/volume sulfuric acid solution into separate syringes/pumps. Set the reactor temperature to 140 °C and install a back-pressure regulator to prevent solvent boiling [1].
  • Reaction Execution: Pump the streams into the reactor at a combined flow rate to achieve a 10-minute residence time in the 10 mL reactor [1].
  • In-line Quench & Extraction: Immediately after the reactor, merge the reaction stream with a 25% NaOH solution and an ethyl acetate stream. Pass the combined streams through a static mixer [1].
  • Phase Separation: Direct the mixed stream into a membrane-based liquid-liquid separator (e.g., Zaiput). The organic phase (ethyl acetate with your product) and the aqueous waste phase will be separated continuously [1].
  • Product Isolation: Collect the organic phase. Evaporate the ethyl acetate to obtain the pure tryptamine freebase in 97-99% yield [1].
  • Salt Formation (Batch): Dissolve the freebase in a suitable hot solvent (e.g., acetone) and add a stoichiometric equivalent of fumaric acid. Cool the mixture to precipitate the fumarate salt, which can be collected by filtration [1].

Key Takeaways and Future Directions

  • Leverage Continuous Flow Chemistry: This is the most promising method for scalable, high-purity synthesis of 5-Br-DMT and its analogues [1] [2].
  • Focus on Cyclization Conditions: The critical parameters to optimize are temperature, acid concentration, and residence time [1].
  • Explore Halogen-Specific Effects: Be aware that the bromo substituent in 5-Br-DMT can significantly influence its pharmacological profile and potentially its chemical reactivity during synthesis [3] [4].

References

5-Bromo-DMT stability and degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Is specific stability data available for 5-Bromo-DMT? No. A review of the current scientific literature reveals that detailed, quantitative studies on the stability and degradation profile of 5-Bromo-DMT under various storage conditions have not been published. The existing research focuses primarily on its synthesis, pharmacology, and receptor binding affinities [1] [2].

  • How can I design a stability study for 5-Bromo-DMT? You can adapt established protocols used for similar tryptamine compounds. A well-designed study should assess stability under the following conditions, with regular sampling and analysis:

    • Long-term storage: Refrigerated (e.g., 4–8 °C) and frozen (e.g., -20 °C) conditions over 12 months, testing compatibility with plastic and glass vials [3].
    • Short-term stress: Elevated temperatures (e.g., 37 °C) for up to 7 days to simulate transportation or handling stress [3].
    • Process stress: Multiple freeze-thaw cycles (typically 3 or more) to understand the effects of temperature fluctuations [3].

Experimental Protocol for Stability Evaluation

The following workflow outlines a comprehensive approach to determine the stability of 5-Bromo-DMT, adapted from a study on the stability of DMT and harmala alkaloids [3].

Start Start: Stability Study Design Prep 1. Sample Preparation • Prepare multiple aliquots of 5-Bromo-DMT solution. • Use consistent concentration and solvent. Start->Prep Conditions 2. Apply Storage Conditions Prep->Conditions Sub_condition Long-Term Refrigerated (4-8°C) Frozen (-20°C) Plastic vs. Glass Vials Short-Term Elevated Temp (37°C) for 7 days Process Multiple Freeze-Thaw Cycles Conditions->Sub_condition Analysis 3. Quantitative Analysis • Use LC-ESI-MS/MS. • Employ a validated method. • Compare to calibration standards and internal standard (e.g., DMT-d6). Sub_condition->Analysis Data 4. Data Analysis • Calculate concentration remaining at each time point. • Determine degradation rate. • Assess impact of container material. Analysis->Data End End: Establish Stability Profile Data->End

Methodology Details:

  • Sample Preparation & Storage: Prepare a standardized stock solution of 5-Bromo-DMT. Aliquot into inert vials (e.g., amber glass and specific plastics) for different storage condition groups [3].
  • Quantification via LC-ESI-MS/MS: This is the gold-standard technique for such analyses.
    • Sample Prep: A "dilute-and-shoot" method may be sufficient after optimization. For complex matrices, solid-phase extraction (SPE) can be used for cleaner samples [3] [4].
    • Chromatography: Use a C18 column and a mobile phase gradient of water and acetonitrile, both with modifiers like 0.1% formic acid, to achieve good separation [3].
    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Identify the precursor ion and characteristic product ions for 5-Bromo-DMT to establish its unique MRM signature [3] [4].
  • Data Analysis: Quantify the concentration of 5-Bromo-DMT in each sample against a calibration curve. Degradation is indicated by a significant decrease (e.g., >20%) in concentration over time. Observe for the formation of new chromatographic peaks, which may indicate degradation products [3].

Chemical & Pharmacological Data for Reference

While stability data is lacking, here is the available core information for 5-Bromo-DMT to assist with your experimental setup.

Table 1: Basic Chemical and Pharmacological Profile of 5-Bromo-DMT [1] [2]

Property Description
IUPAC Name [2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine
Molecular Formula C₁₂H₁₅BrN₂
Molar Mass 267.170 g·mol⁻¹
CAS Number 52407-60-2
Main Pharmacological Target Serotonin 5-HT₂A receptor (Partial agonist, Ki = 138 nM)
Key Finding Demonstrates antidepressant-like effects in rodent studies without inducing the head-twitch response, a behavioral proxy for psychedelic effects in humans [2].

Key Considerations for Researchers

  • Analytical Method Validation: Prior to your stability study, ensure your LC-MS/MS method is fully validated for parameters like specificity, accuracy, precision, and linearity over the expected concentration range [3].
  • Monitor for Decomposition: Beyond the parent compound, use high-resolution MS to identify potential degradation products. This can help you understand the primary degradation pathways.
  • Bromine as a Stability Factor: The bromine atom in the molecule could potentially influence its stability compared to other halogenated analogs, making empirical testing essential.

References

optimizing Fischer indole reaction flow chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Question/Issue Possible Cause Solution
Reaction stalls at the hydrazone intermediate (confirmed by LC-MS and NMR) Temperature too low to drive cyclization [1]. Increase reaction temperature and/or residence time. One protocol achieved full conversion at 140°C for 10 minutes [1].
Low yield; formation of multiple side-products Inefficient heat transfer in batch, leading to decomposition and side reactions; or degradation of product after formation [2] [1]. Transfer to continuous flow system for superior heat/mass transfer. For oxidation-sensitive products (e.g., tryptamines), convert to a stable salt like fumarate or integrate in-line purification [1].
Difficulty in scaling up a microwave-optimized batch reaction Limited penetration depth of microwave energy, confining it to small-scale reactors [2]. Use Continuous Flow Microwave-Assisted Organic Synthesis (CF-MAOS). One study achieved a throughput of 115 g of 2,3-dihydro-1H-indole in 60 minutes using this method [2].
Handling of hazardous reagents or high-pressure conditions Intrinsic safety issues with strong acids and high-pressure/temperature conditions in batch reactors [1]. Use a continuous flow microreactor. The small internal volume (e.g., 10 mL) enhances safety, allowing precise control over parameters like pressure with a back-pressure regulator [1].

Experimental Protocols for Flow Synthesis

Here are detailed methodologies for key transformations based on the literature.

Protocol: Continuous Flow Synthesis of N,N-Dimethyltryptamine (DMT) [1]

This protocol highlights optimization from initial failure to quantitative conversion.

  • Key Steps and Workflow

    G A Feed A: Phenylhydrazine HCl in Water D T-Mixer A->D B Feed B: 4-(Dimethylamino)butyraldehyde diethyl acetal B->D C Feed C: H₂SO₄ (5% w/w) in Water C->D E Flow Reactor D->E Combined Stream F In-line Extraction Module (Zaiput) E->F G Organic Outlet (DMT in EtOAc) F->G H Aqueous Waste F->H

  • Reaction Setup: Use a flow reactor with a 10 mL internal volume. Equip the system with a back-pressure regulator (BPR) to prevent solvent vaporization at high temperatures.

  • Optimized Reaction Conditions:

    • Temperature: 140 °C
    • Residence Time: 10 minutes
    • Acid Catalyst: 5% w/w H₂SO₄ in water
    • Solvent: Water alone can be used for a greener process, though acetonitrile/water mixtures were also effective during development [1].
  • In-line Purification:

    • Merge the reaction outflow with a stream of 25% NaOH solution and ethyl acetate using static mixers.
    • Direct the mixed stream to a continuous liquid-liquid extraction separator (e.g., Zaiput). The organic outlet provides DMT freebase in 97-99% yield after solvent evaporation [1].
  • Final Stabilization: For long-term storage of tryptamine derivatives, convert the freebase to its fumarate salt using a straightforward batch procedure [1].

Protocol: Continuous Flow Microwave-Assisted Synthesis of 7-Ethyltryptophol [2]

This method showcases the power of combining flow chemistry with microwave irradiation for rapid synthesis.

  • Key Steps and Workflow

    G A Aqueous Solution of 4-Hydroxybutanal C Pre-heater (80°C) A->C B Solution of 2-Ethylphenylhydrazine HCl in Water/EG B->C D MW Reactor (180°C) C->D Pre-mixed Stream E Cooling Loop D->E Residence: 20s F Work-up & Extraction (Yield: 78%) E->F Residence: 10s

  • Reaction Setup: Utilize a continuous flow system integrated with a microwave cavity [2].

  • Optimized Reaction Conditions:

    • Temperature: 180 °C (outlet temperature)
    • Residence Time: 20 seconds in the microwave-heated zone
    • Solvent System: Water/Ethylene Glycol (EG) [2].
  • Key Advantage: The extremely short reaction time (30 seconds total) effectively suppresses the formation of side products that typically occur from the reaction of the product with excess aldehyde [2].

Optimization Data Table

The following table summarizes key quantitative data from various studies to aid in process comparison and decision-making.

Product Synthesized Catalyst System Temperature (°C) Residence Time Key Outcome Source
N,N-Dimethyltryptamine (DMT) 5% H₂SO₄ (w/w) in Water 140 10 min 100% Conversion, 97-99% yield after extraction [1]
2,3-Dihydro-1H-indole Glacial AcOH 240 21 s 75% Isolated Yield, 115 g/h throughput [2]
7-Ethyltryptophol Aqueous HCl (4M, trace) 180 30 s (total) 78% Isolated Yield, suppressed side-product formation [2]
3-Methylindole ZnCl₂ in [EMIM][BF₄] (Ionic Liquid) Not Specified Not Specified 95.3% Yield, 96.0% purity, solvent recyclable [3]

Graphviz Script for Reaction Mechanism

For your technical documents, you can use this Graphviz script to generate a diagram of the classic Fischer indole synthesis mechanism.

FischerMechanism A Arylhydrazine + Carbonyl B Hydrazone Intermediate A->B Condensation Acid Catalyst C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & NH₃ Elimination D->E F Indole Product E->F

Diagram Title: Fischer Indole Synthesis Mechanism

References

Synthesis and Initial Purification

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of 5-Br-DMT and its halogenated analogs is typically reported for preclinical research, yielding the product as a solid salt for stability and handling.

  • Synthesis and Salt Formation: A recent neuropharmacology study synthesized 5-Br-DMT, 5-F-DMT, and 5-Cl-DMT as hydrochloride salts for their experiments [1]. Converting the freebase into a salt is a critical first purification step that enhances stability for storage [2] [3].
  • Recommended Synthesis Method: The continuous flow Fischer indole synthesis is a modern, efficient method for producing tryptamines [2] [3]. This approach offers superior control, improved safety, and can be integrated with inline purification.
    • In-line Liquid-Liquid Extraction: The reaction mixture is merged with a base (e.g., 25% NaOH) and an organic solvent (e.g., ethyl acetate). The organic phase, containing the purified freebase, is separated using a continuous extraction device [2] [3].

Advanced Purification and Analysis Techniques

After initial isolation, further purification and rigorous analysis are essential to achieve high purity.

Technique Primary Application Key Considerations for Tryptamines
Recrystallization Final polishing to achieve high-purity crystalline material. Solvent selection is critical; MTBE with <5% aliphatic anti-solvent is patented for 5-MeO-DMT [4].
Liquid-Liquid Extraction Initial crude purification, separation from hydrophilic impurities. Acid-base extraction is standard; chlorinated solvents should be avoided to prevent byproduct formation [5] [6].
Chromatography Analytical verification of purity and identity. LC-MS/MS is the gold standard for sensitive, specific quantification in complex mixtures [7].

Experimental Workflow for Purification

The following diagram integrates the techniques above into a recommended workflow for purifying and characterizing synthesized 5-Br-DMT:

Start Crude Reaction Mixture Step1 Acid-Base Extraction (Liquid-Liquid) Start->Step1 Step2 Salt Formation (HCl or Fumarate) Step1->Step2 Step3 Recrystallization (e.g., from MTBE) Step2->Step3 Step4 Analytical Verification (LC-MS/MS, HPLC, GC-MS) Step3->Step4 End High-Purity 5-Br-DMT Step4->End

Frequently Asked Questions (FAQ)

Q1: What is the most critical parameter for a successful recrystallization? A1: The choice of solvent system is paramount. A mixture of methyl tert-butyl ether (MTBE) with a very small amount (<5 wt%) of an aliphatic anti-solvent has been specifically patented for recrystallizing the closely related compound 5-MeO-DMT [4]. Slow cooling of the saturated solution is also crucial for forming well-defined crystals.

Q2: How can I separate 5-Br-DMT from other tryptamine byproducts? A2: Leveraging differences in polarity is the most common strategy. Techniques include:

  • Differential Solubility: Exploiting the different solubilities of freebases or salts in various solvents (e.g., ethanol/toluene mixtures) [6].
  • Flash Chromatography: A versatile and powerful method for separating complex mixtures on a preparative scale. The polarity of 5-Br-DMT will differ from that of non-halogenated or other halogenated analogs, allowing for separation.

Q3: Which analytical techniques are essential for confirming purity and identity? A3: A combination of techniques is required:

  • LC-MS/MS: Provides definitive confirmation of identity and can detect and quantify trace-level impurities [7].
  • HPLC-DAD & GC-MS: Standard techniques for purity analysis and identity confirmation, often reporting retention times and characteristic mass fragments [5].
  • NMR Spectroscopy: The definitive method for confirming the molecular structure and assessing chemical purity.
  • Melting Point Determination: A sharp, well-defined melting point is a classic indicator of a pure compound.

Troubleshooting Common Issues

Problem Potential Causes Suggested Solutions
Low yield after recrystallization Solution is too dilute; cooling is too rapid; solvent system is not optimal. Concentrate the solution; allow for slow, controlled cooling; screen alternative solvent/anti-solvent pairs.
Oil formation instead of crystals Impurities preventing crystallization; cooling too fast. Redissolve and reattempt crystallization more slowly; perform a preliminary purification (e.g., quick column).
Analytical results show multiple peaks Incomplete reaction; presence of regioisomers; decomposition during work-up. Optimize reaction time/temperature; use milder work-up conditions (avoid strong acids/bases, high heat); use an oxygen-free atmosphere.

References

Understanding DMT Oxidation and Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The core instability of DMT and its analogues stems from the susceptibility of the tertiary amine and the indole ring to oxidation. The table below summarizes the known oxidative degradation products.

Degradation Product Formation Pathway Key Characteristics/Evidence
DMT N-Oxide N-oxidation of the tertiary amine [1] [2] Mass spec: M+ peak at 204 m/z [2]. Can partially convert back to DMT under GC-MS conditions, leading to underestimation [2].
2MTHBC Cyclization and oxidation [2] Identified as a major product in oxidation experiments with H₂O₂ [2].
Other Compounds Diverse oxidation of the indole ring [2] Oxidation with H₂O₂ can create an "alkaloidal soup" including compounds like 4-Methylquinoline [2].

Preventive Measures and Stabilization Protocols

Preventing oxidation is the most effective strategy. The following protocols are recommended to ensure the stability of your compounds.

Method Protocol Rationale
Salt Formation Convert the freebase to a salt, such as a fumarate, using a straightforward batch procedure [1]. Fumarate salts are common for basic chemical entities and are known to prevent oxidation to N-oxides, ensuring long-term stability under air [1].
Chemical Stabilization Store solutions with antioxidants like ascorbic acid. Use high-purity, anhydrous solvents. Antioxidants scavenge free radicals and reactive oxygen species. Anhydrous conditions prevent hydrolysis and other water-mediated degradation reactions.
Controlled Environment Store samples at low temperatures (-20°C or below) under an inert atmosphere (Argon or Nitrogen). Low temperature and the absence of oxygen dramatically slow down the kinetics of oxidation reactions.
Material Handling Avoid contact with metal utensils or catalysts during processing and storage [2]. Metals can catalyze oxidation reactions, leading to unexpected decomposition and colored impurities [2].

Analytical Techniques for Detecting Oxidation

If degradation is suspected, the following analytical methods can be used to identify and quantify oxidation products.

Thin-Layer Chromatography (TLC)

TLC can be a quick first pass to check for the presence of multiple compounds in an oxidized sample.

  • Procedure: Spot the sample (e.g., a solution of DMT treated with H₂O₂) on a TLC plate and develop it with an appropriate solvent system [2].
  • Expected Outcome: An oxidized sample will show multiple spots compared to a pure DMT control, indicating the formation of various products like N-oxide and 2MTHBC [2].
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective but requires careful interpretation due to the thermal instability of some oxidation products.

  • Procedure: Analyze the sample. DMT N-oxide typically elutes earlier than DMT itself (e.g., around 5.7 minutes under tested conditions) [2].
  • Key Consideration: The high temperatures in the GC injector and column can cause thermal degradation of N-oxides, reducing them back to the parent amine (DMT). This leads to an overestimation of DMT and an underestimation of the N-oxide [2]. LC-MS is better for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For accurate analysis without thermal degradation, LC-MS is the recommended method.

  • Procedure: Use LC-MS with electrospray ionization (ESI) to identify compounds based on their mass.
  • Expected Data:
    • DMT N-Oxide: Look for a mass peak at 204 m/z [2].
    • Other Products: The mass spectrum may reveal other oxidation products, such as a compound with a mass peak at 206 m/z, which may be a redox-related molecule [2].

The following diagram maps the primary oxidation pathway of DMT and the corresponding analytical techniques used for detection.

Start DMT Freebase Oxidant Exposure to Oxidants (e.g., O₂, H₂O₂) Start->Oxidant Oxidation Pathway Noxide DMT N-Oxide (204 m/z) Oxidant->Noxide N-Oxidation Cyclized Cyclized Products (e.g., 2MTHBC) Oxidant->Cyclized Cyclization Other Other Indole Oxidation Products Oxidant->Other Ring Oxidation Analyzer Analytical Detection Noxide->Analyzer LC-MS (Accurate) Noxide->Analyzer GC-MS (May revert) Cyclized->Analyzer GC-MS / TLC Other->Analyzer GC-MS / TLC

References

Solubility Data for 5-Bromo-DMT

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative solubility data for 5-Bromo-DMT from a commercial chemical supplier [1].

Solvent Approximate Solubility
DMF (Dimethylformamide) 10 mg/mL
Ethanol 20 mg/mL
DMSO (Dimethyl Sulfoxide) 5 mg/mL
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

This data can serve as a starting point for solvent selection. DMSO and DMF are often the first choices for dissolving compounds for in vitro assays.

Experimental Protocols and Troubleshooting

Here is a structured guide and FAQ to troubleshoot solubility problems.

Basic Solubility Assessment Workflow

The following diagram outlines a logical approach to solving solubility issues:

G Start Start: Suspected Solubility Issue Step1 1. Visually inspect solution for undissolved particles or cloudiness Start->Step1 Step2 2. Confirm solvent choice against known data (see Table) Step1->Step2 Step3 3. Apply gentle heat (≤ 40-50°C) with stirring Step2->Step3 Step4 4. Consider sonication in a water bath Step3->Step4 NotResolved Issue Persists Step3->NotResolved If no improvement Step5 5. Try solvent switching or co-solvent systems Step4->Step5 Step4->NotResolved If no improvement Resolved Issue Resolved Step5->Resolved

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 5-Bromo-DMT for cell culture assays?

  • A: For biological assays, DMSO is typically the preferred solvent for preparing concentrated stock solutions (e.g., 10-100 mM) due to its excellent solvating power and compatibility with many in vitro systems [1]. A stock solution in DMSO can then be diluted into aqueous buffers; the final DMSO concentration in the assay should generally be kept below 0.1-1% to avoid cytotoxicity.

Q2: My compound is not dissolving in the chosen solvent. What steps should I take?

  • A: Follow this sequence:
    • Confirm Solvent: Double-check you are using a solvent from the known list (e.g., DMSO, DMF, Ethanol) [1].
    • Apply Gentle Heat: Warm the solution slightly (e.g., to 40-50°C) using a water bath or hot plate stirrer. Avoid high temperatures that may degrade the compound.
    • Sonication: Subject the solution to brief periods of sonication in a water bath sonicator. This uses sound energy to disrupt aggregates and aid dissolution.
    • Use Co-solvents: If the compound must be in an aqueous buffer, consider a co-solvent system. For example, first dissolve in a small volume of DMSO (e.g., 10% of final volume), then add the required aqueous buffer (e.g., PBS) while vortexing.

Q3: Why is understanding the solubility and pharmacology of 5-Bromo-DMT important for my research?

  • A: Solubility directly impacts the validity of your experimental results. Poor solubility can lead to inaccurate dosing, compound precipitation, and false negatives/positives in assays. Furthermore, recent studies highlight that 5-Bromo-DMT is a serotonin receptor agonist with a unique profile: it activates the 5-HT2A receptor but does not induce a head-twitch response (a behavioral proxy for hallucinogenic effects) in mice, suggesting it may be a non-hallucinogenic psychoplastogen with rapid antidepressant properties [2] [3]. Ensuring it is properly dissolved is crucial for studying these promising therapeutic effects.

Key Experimental Protocols from Recent Research

To contextualize your work, here are methodologies from a recent authoritative study [3].

  • In Vitro Receptor Binding & Functional Assays

    • Cell Lines: CHO/K1 cells stably expressing human 5-HT1A, 2A, 2B, and 2C receptors; HEK293 cells expressing the human serotonin transporter (SERT).
    • Membrane Preparation: Cells are harvested, homogenized in buffer, and centrifuged to obtain membrane pellets for radioligand binding assays.
    • Key Measurements:
      • Radioligand Binding: Determine affinity (Ki) for different receptors and SERT.
      • Calcium Mobilization (for 5-HT2AR): Measure functional activation (EC50) using a fluorescent calcium-sensitive dye.
      • cAMP Accumulation Inhibition (for 5-HT1AR): Assess functional activity.
      • [³H]5-HT Uptake Inhibition: Determine SERT inhibition (IC50).
  • In Vivo Behavioral & Molecular Studies (Mice)

    • Head Twitch Response (HTR): A key test for 5-HT2AR-mediated psychedelic potential. The study found 5-Bromo-DMT did not induce HTR, unlike other analogs [3].
    • Forced Swim Test (FST): Used to evaluate antidepressant-like effects. A single administration of 5-Bromo-DMT (10 mg/kg, i.p.) significantly reduced immobility time [3].
    • Gene Expression Analysis: Brain tissues (prefrontal cortex, hippocampus) are analyzed for plasticity-related immediate early genes (e.g., Arc, Egr-1, Egr-2, Egr-3) via qPCR or other methods. 5-Bromo-DMT was found to upregulate these genes [3].
    • Dendritic Growth In Vitro: Mouse primary cortical neurons are treated and then immunostained to visualize and quantify dendritic complexity and growth [3].

References

Analytical Methods for Tryptamine Purity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For researchers analyzing 5-Br-DMT, the techniques below—commonly used for related molecules—provide a strong starting point. You will need to optimize parameters like retention time and mass transitions for the 5-Br-DMT molecule specifically.

Technique Key Application in Purity Analysis Key Parameters / Data Points Reference Compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Primary method for sensitive and specific quantification in mixtures [1]. MRM Transitions: Precursor ion → Product ion; Retention Time; Linearity: R² >0.988; Limit of Quantitation (LOQ) [2]. 5-MeO-DMT, DMT [2].
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) High-throughput, robust analysis of multiple psychedelic compounds in plant matrices [2]. Run Time: ~9 minutes; LOD: 0.06–0.11 ng/mL; LOQ: 0.18–0.34 ng/mL; Extraction Efficiency: >98% [2]. DMT, 5-MeO-DMT, Harmine, Harmaline [2].
Ultraviolet (UV) Absorption Spectrometry Determination of compound purity using a validated analytical standard [3]. Purity Level: Can determine purity >95% when compared to a pure standard (e.g., tryptamine) [3]. Tryptamine [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identity verification (¹H and ¹³C NMR) [3]. - DMT [3].
Fourier Transform Infrared Spectroscopy (FTIR) Functional group analysis and structural characterization [3]. - DMT [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with tryptamines and similar analytes.

Problem: Poor Recovery or Low Extraction Efficiency

  • Cause: Inefficient partitioning of the analyte during liquid-liquid extraction.
  • Solution: Ensure the pH is correctly adjusted to favor the uncharged form of the molecule. For DMT, this involves using a base like sodium hydroxide (NaOH) to create a basic solution before extraction with a non-polar solvent like naphtha [4]. Optimize the volume of solvent and number of extraction cycles.
  • Verification: Spike a blank matrix with a known amount of standard and go through the entire extraction process to calculate the recovery percentage. A recovery of >75% is typically acceptable [1].

Problem: Matrix Effects in LC-MS/MS Causing Signal Suppression or Enhancement

  • Cause: Co-eluting compounds from the sample matrix interfering with the ionization of your analyte.
  • Solution:
    • Improve Chromatography: Optimize the LC gradient to achieve better separation of the analyte from matrix components. Using a phenyl-hexyl column can help separate tryptamines [1].
    • Use Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) for 5-Br-DMT. If unavailable, a structurally similar compound like 5-Me-DMT can be used as a surrogate IS to correct for variability [1].
    • Dilute and Re-inject: If the signal is too high, a simple dilution of the sample extract can reduce matrix effects.

Problem: Low Sensitivity or Failure to Reach Low LOQ

  • Cause: Suboptimal mass spectrometer settings or insufficient ionization.
  • Solution: Re-optimize MRM transitions for 5-Br-DMT by direct infusion. Fine-tune parameters like collision energy (CE), declustering potential (DP), and source temperature (TEM). Using a simple protein precipitation method with acetonitrile can also help concentrate the sample [1].

Problem: Inconsistent or Broad Chromatographic Peaks

  • Cause: Secondary interactions of the basic tryptamine molecule with residual silanol groups on the chromatographic column.
  • Solution: Use a mobile phase modified with 0.1% formic acid, which can improve peak shape for basic compounds by providing a competing ion [1] [2]. Ensure the column is suitable for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity level I should aim for with an extracted or synthesized 5-Br-DMT standard? For use as an analytical standard, a purity level greater than 95% is a common benchmark, as demonstrated in the extraction and characterization of DMT from plant material [3].

Q2: I do not have a pure 5-Br-DMT standard for a calibration curve. What are my options? You can use the related compound 5-MeO-DMT to develop and validate your LC-MS/MS method initially, as their structures and ionization behavior are similar. However, for accurate quantification of 5-Br-DMT, a true 5-Br-DMT standard is ultimately required [1] [2].

Q3: How can I confirm the structural identity of my 5-Br-DMT compound? A combination of techniques is required for definitive confirmation. Mass spectrometry (MS) will confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is the gold standard for elucidating the molecular structure [3].

Q4: What is the recommended way to store 5-Br-DMT and related standards? Stock and working solutions should be stored at -80°C to ensure stability over time [1].

Experimental Workflow for Tryptamine Analysis

The diagram below outlines a generalized experimental workflow for extracting and analyzing a tryptamine like DMT, which can be adapted for 5-Br-DMT.

Start Start: Plant Material Step1 Grind to Fine Powder Start->Step1 Step2 Basify with NaOH Solution Step1->Step2 Step3 Extract with Non-Polar Solvent Step2->Step3 Step4 Separate Layers Step3->Step4 Step5 Freeze Precipitate Step4->Step5 Step6 Filter and Dry Crystals Step5->Step6 Step7 Analyze (LC-MS/MS, NMR, etc.) Step6->Step7 End Final Analysis Report Step7->End

References

FAQs & Troubleshooting for 5-Bromo-DMT Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some anticipated technical questions, based on the available literature.

FAQ 1: What is the basic experimental protocol for continuous flow synthesis of tryptamines like DMT? A method for the continuous flow synthesis of N,N-dimethyltryptamine (DMT) and its analogues has been described, which can serve as a template for 5-Bromo-DMT [1].

Detailed Methodology: The protocol uses a Fischer indole reaction in a continuous flow setup [1].

  • Reaction Step: Phenylhydrazine hydrochloride and an aldehyde acetal (like 4-(dimethylamino)butyraldehyde diethyl acetal for DMT) are dissolved in a solvent and pumped through a heated flow reactor.
  • Optimized Conditions: The cited study found full conversion was achieved at 140 °C with a 10-minute residence time and 5% sulfuric acid as a catalyst. The reaction can be run in either acetonitrile/water or water alone [1].
  • In-line Purification: The reaction stream is merged with a base (25% NaOH) and an organic solvent (ethyl acetate) in a static mixer. A continuous liquid-liquid extraction device (e.g., Zaiput Flow Technologies) then separates the organic phase containing the product from the aqueous waste, yielding the pure freebase in 97-99% yield [1].

FAQ 2: Are there any known stability issues with the final product? Yes, tryptamines like DMT are known to degrade through oxidation. A common solution is to convert the freebase into a salt form.

  • Solution: The synthesized freebase can be converted into a fumarate salt using a straightforward batch procedure. The fumarate salt is more stable for long-term storage as it is less prone to oxidation compared to the freebase form [1].

FAQ 3: What is the pharmacological profile of 5-Bromo-DMT, and why is it of research interest? 5-Bromo-DMT is a psychedelic derivative with a unique profile that makes it a candidate for therapeutic development. The table below summarizes its key quantitative pharmacological data.

Parameter Value / Characteristic Significance / Notes
5-HT2A Receptor Affinity (Ki) 138 nM [2] Partial agonist; activates receptor but does not induce head-twitch response in mice [2] [3].
5-HT1A Receptor Affinity (Ki) 16.9 nM [2] Full agonist; high affinity for this receptor may counteract hallucinogenic effects [2] [3].
SERT Affinity (Ki) 971 nM [2] Very weak serotonin reuptake inhibitor [2].
Head-Twitch Response (HTR) Fails to induce [2] [3] Suggests non-hallucinogenic activity in rodent models [2] [3].
Antidepressant-like Effects Produced in rodent models [2] [3] A single dose (10 mg/kg, i.p.) reduced depressive-like behavior in mice [3].
Psychoplastogenic Effects Produced [2] [3] Promotes dendritic growth in cortical neurons and upregulates plasticity-related genes (Arc, Egr-1, -2, -3) [3].
Human Dose (Smoked) 20–50 mg [2] Reported to produce mild psychedelic effects; 50 mg was near the limit of what can be physically inhaled [2].
Duration of Action (Smoked) 15 minutes – 1.5 hours [2] Short-lasting effect [2].

Troubleshooting Common Scaling Challenges

The following table translates general continuous flow principles and data from related tryptamine syntheses into actionable guidance for scaling up 5-Bromo-DMT production.

Challenge Potential Cause Solution & Guidelines
Low Conversion / Yield Sub-optimal temperature, residence time, or catalyst concentration [1]. Systematically optimize parameters. Use the DMT protocol (140°C, 10 min, 5% H₂SO₄) as a starting point [1].
Inefficient mixing of phases during in-line extraction. Ensure proper flow rates and use static mixers before the phase separator to create a homogeneous mixture [1].
Product Instability Oxidation of the tryptamine freebase [1]. Convert the final product to a stable salt form, such as the fumarate salt, immediately after purification [1].
Clogging or Fouling Precipitation of intermediates or products within the reactor. Increase temperature to improve solubility, or introduce a co-solvent to keep reagents and products in solution [1].
Difficulty Scaling Linear numbering-up of micro-reactors can introduce complexity. Consider scaling out by using reactors with larger internal diameters while carefully controlling heat and mass transfer [1].

Experimental Workflow for Synthesis & Analysis

For a visual overview, the following diagram maps the logical workflow from synthesis to key experiments for characterizing 5-Bromo-DMT.

workflow 5-Br-DMT R&D Workflow Start Start: Define Research Objective Synthesis Synthesis Planning (Continuous Flow) Start->Synthesis Purification Purification & Salt Formation (In-line L/L Extraction → Fumarate) Synthesis->Purification Synthesis->Purification InVitro In Vitro Profiling Purification->InVitro InVivo In Vivo Behavioral Studies InVitro->InVivo InVitro->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

Important Technical Notes & Limitations

  • Novel Compound: 5-Bromo-DMT is a novel research chemical, and its synthesis is not as well-documented as other tryptamines [2] [3]. The protocols for DMT provide a foundational approach, but specific optimization for the bromo-derivative will be required.
  • Legal Status: Be aware of the legal landscape. 5-Bromo-DMT is a specifically controlled substance in some countries, such as Singapore [2]. Ensure all research complies with local regulations.
  • Starting Material: The synthesis of 5-Bromo-DMT and its analogues typically begins with a 5-bromoindole precursor [4].

References

5-Br-DMT storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Findings Source / Context
What are the recommended storage conditions for 5-Br-DMT? Store in a cool, dry place. Stability can last up to 2 years under correct conditions [1]. Supplier documentation [1].
Is 5-Br-DMT stable at room temperature? No direct data for 5-Br-DMT. DMT shows no significant degradation after 7 days at 37°C [2]. Use as a reference only. Stability study on DMT [2].
How does 5-Br-DMT's stability compare to DMT? DMT is highly stable across various conditions (long-term refrigeration, elevated temperature, freeze-thaw cycles) [2]. 5-Br-DMT stability profile is less characterized. Comparative inference from DMT data [2].
Can 5-Br-DMT solution undergo freeze-thaw cycles? No direct data. DMT remains stable after three freeze-thaw cycles with minimal concentration change [2]. Stability study on DMT [2].

Experimental Protocols & Troubleshooting

For your experimental work, here are protocols and guidance based on published research.

Experimental Workflow for In Vivo Behavioral and Molecular Analysis

The diagram below outlines a typical workflow for evaluating the effects of a novel compound like 5-Br-DMT in mice, based on methodologies from recent studies [3] [4].

G Start Study Start Prep Animal Preparation • Group housing • 12h light/dark cycle • Ad libitum food/water Start->Prep Assign Random Assignment to Treatment Groups Prep->Assign Inject Compound Administration (e.g., 10 mg/kg, i.p.) Assign->Inject Behavior Behavioral Assays • Head Twitch Response (HTR) • Forced Swim Test (FST) • Social Ultrasonic Vocalizations (USV) Inject->Behavior Sac Tissue Collection • Prefrontal Cortex • Hippocampus Behavior->Sac Analysis Molecular & Cellular Analysis • IEG expression (Arc, Egr-1) • Dendritic spine density • Spine morphology Sac->Analysis End Data Analysis & Study End Analysis->End

Detailed Protocol: Head Twitch Response (HTR) Assay

The HTR in mice is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the hallucinogenic potential of psychedelic compounds [3] [4].

  • Objective: To quantify the head-twitch response in mice following administration of 5-Br-DMT, DMT (positive control), and vehicle (negative control).
  • Key Finding: 5-Br-DMT was found to activate the 5-HT2AR but did not induce the head twitch response (HTR) in mice, suggesting it may have non-hallucinogenic activity [3].

Materials & Methods

  • Animals: Male and/or female Swiss CD-1 or C57BL/6J mice (6-8 weeks old). House under a 12-hour light/dark cycle with free access to food and water [3] [4].
  • Drugs & Preparation:
    • Test Compound: 5-Br-DMT (hydrochloride salt).
    • Controls: DMT (positive control), Saline or Vehicle (negative control).
    • Prepare fresh solutions in saline on the day of the experiment. Note that tryptamine solutions in saline can rapidly oxidize and lose potency if not used promptly [4].
  • Equipment: A dedicated testing cage, camera for recording, and magnetic ear tags or other automated systems (e.g., accelerometers) can be used for objective quantification [4].
  • Procedure:
    • Habituation: Acclimate mice to the testing room and cage for at least 30 minutes.
    • Dosing: Administer compounds via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg.
    • Recording: Immediately place the mouse in the testing cage and record behavior for a set period (e.g., 20-30 minutes post-injection).
    • Scoring: Score HTRs manually by a researcher blinded to the treatment groups or use automated scoring software. A head twitch is defined as a rapid, repetitive rotational flick of the head without body movement.
Troubleshooting Guide
Issue Possible Cause Suggested Solution
No HTR observed Compound is non-hallucinogenic (expected for 5-Br-DMT) [3]. Confirm receptor binding profile with in vitro assays. Proceed to test antidepressant efficacy.
Unexpected animal mortality Toxicity from contaminated or incorrectly dosed compound. Verify compound purity and identity (NMR, MS). Ensure accurate calculation of dose (mg/kg) and injection volume.
High variability in HTR counts Stress from environment or handling. Ensure proper habituation to the testing room and apparatus. Conduct experiments in a sound-attenuated room.
Compound solution changes color Oxidation of the tryptamine core [4]. Always prepare fresh solutions before dosing. Consider storing stock solutions in anhydrous solvent at -20°C under inert gas.

Core Experimental Findings on 5-Br-DMT

For a quick overview, here is a summary of key experimental findings for 5-Br-DMT from a recent study [3].

Experimental Area Key Finding Implication / Interpretation
Head Twitch Response (HTR) Did not induce HTR in mice. Suggests low or non-hallucinogenic potential, a key feature for therapeutic development [3].
In Vitro Neuroplasticity Promoted dendritic growth in cortical neurons. Classifies it as a psychoplastogen—a compound that promotes neural plasticity [3].
Gene Expression (In Vivo) Upregulated plasticity-related IEGs (Arc, Egr-1, -2, -3) in PFC and hippocampus. Induces molecular changes linked to learning, memory, and antidepressant effects [3].
Antidepressant Effect Single administration (10 mg/kg, i.p.) reduced depressive-like behavior in a stress-induced mouse model. Demonstrates rapid antidepressant properties, a highly sought-after therapeutic effect [3].

References

5-Bromo-DMT vs 5-MeO-DMT receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below summarizes the available quantitative receptor affinity (Ki in nM) and functional activity data for both compounds. A lower Ki value indicates a higher affinity for the receptor.

Target 5-Bromo-DMT (5-Br-DMT) 5-MeO-DMT

| 5-HT1A Receptor | Ki = 16.9 nM [1] Full agonist (EC₅₀ = 1,810 nM; Emax = 94%) [1] | Ki = 1.9–28 nM [2] Agonist (EC₅₀ = 3.92–1,060 nM) [2] | | 5-HT2A Receptor | Ki = 138 nM [1] Partial agonist (EC₅₀ = 77.7–3,090 nM; Emax = 34–100%) [3] [1] | Ki = 15–2,011 nM [2] Agonist (EC₅₀ = 1.76–784 nM) [2] | | 5-HT2B Receptor | Ki = 403 nM [1] | Ki = 36–3,884 nM [2] | | 5-HT2C Receptor | Ki = 193 nM [1] | Ki = 42–538 nM [2] | | Serotonin Transporter (SERT) | Ki = 971 nM [1] Weak reuptake inhibitor (IC₅₀ = 8,055 nM) [1] | Information missing from search results | | 5-HT6 Receptor | Information missing from search results | Ki = 6.5–78 nM [2] | | 5-HT7 Receptor | Information missing from search results | Ki = 3.9–30 nM [2] |

Key Experimental Findings and Methodologies

The comparative profile of these compounds is largely defined by their differential engagement of serotonin receptors, which leads to distinct behavioral outcomes.

Receptor Affinity and Functional Assays

The data in the table above was primarily generated through standardized radioligand binding assays [3]. In these experiments:

  • Membrane preparations from cell lines (e.g., CHO-K1, HEK293) engineered to stably express a specific human serotonin receptor (e.g., h5-HT2AR) are used [3].
  • The ability of 5-Br-DMT or 5-MeO-DMT to displace a radioactively labeled reference ligand (e.g., [3H]ketanserin for 5-HT2AR) is measured, allowing for the calculation of their affinity (Ki) [3] [4].
  • Functional activity (e.g., calcium mobilization for 5-HT2AR) is determined using assays like the Fluo-4 NW Calcium Assay Kit to measure a compound's efficacy (Emax) and potency (EC₅₀) [3].
The Hallucinogenic Response: Head Twitch Response (HTR)

A critical behavioral test to predict the hallucinogenic potential of psychedelics in humans is the head twitch response (HTR) in mice [3].

  • 5-Br-DMT: A key finding from recent research is that 5-Br-DMT activates the 5-HT2A receptor in vitro but does not induce the HTR in mice, suggesting it is a non-hallucinogenic psychedelic derivative [3] [1]. It even antagonizes the HTR induced by other psychedelics like 5-F-DMT [1].
  • 5-MeO-DMT: In contrast, 5-MeO-DMT and its amino-substituted analogs do induce the HTR, confirming their hallucinogenic properties [4]. The search results indicate that 5-MeO-DMT's effects are mediated primarily by 5-HT2A receptor activation [5].

The following diagram illustrates the divergent signaling pathways and behavioral outcomes associated with the activation of the 5-HT2A receptor by these two compounds.

G cluster_5BrDMT 5-Br-DMT (Non-hallucinogenic) cluster_5MeODMT 5-MeO-DMT (Hallucinogenic) Compound Compound Receptor 5-HT₂A Receptor Pathway1 βarr2 Pathway? Receptor->Pathway1 Preferentially Engages? Pathway2 Gq Pathway Receptor->Pathway2 Engages Behavior1 Antidepressant-like Effects Pathway1->Behavior1 Behavior2 Head Twitch Response (Hallucinogenic) Pathway2->Behavior2 BrDMT 5-Br-DMT (Partial Agonist) BrDMT->Receptor Activates BrDMT->Behavior2 Antagonizes HTR MeODMT 5-MeO-DMT (Agonist) MeODMT->Receptor Activates

Neuroplasticity and Antidepressant Effects

Both compounds demonstrate potential for treating mood disorders, but through engagement of different receptor profiles.

  • 5-Br-DMT: Exhibits psychoplastogenic properties, meaning it promotes neural plasticity [3]. It upregulates immediate early genes (e.g., Arc, Egr-1) in the prefrontal cortex and hippocampus and promotes dendritic growth in cortical neurons [3]. In a mouse model of stress-induced depression, a single dose produced rapid antidepressant effects, which are linked to its 5-HT2A receptor activation without the hallucinogenic response [3].
  • 5-MeO-DMT: Also stimulates neuroplasticity; a single dose was shown to increase cell proliferation and neurogenesis in the adult mouse hippocampus [6]. Its antidepressant and anxiolytic effects are linked to this neurogenesis, as well as its anti-inflammatory properties and ability to induce mystical-type experiences [7] [8]. Its high affinity for the 5-HT1A receptor is a distinguishing feature and may contribute to its effects [7] [2].

Key Implications for Research and Development

  • 5-Br-DMT as a Prototype Therapeutic: The most significant finding is the functional dissociation of 5-HT2A receptor activation from the hallucinogenic response by 5-Br-DMT [3]. This makes it a prototypical candidate for developing non-hallucinogenic antidepressants that are fast-acting, a major advantage over current treatments like SSRIs [3].
  • Receptor Selectivity is Crucial: The contrasting effects of 5-Br-DMT and 5-MeO-DMT highlight that the specific signaling pathways engaged by a compound (biased agonism) and its broader receptor affinity profile (especially the balance between 5-HT2A and 5-HT1A activation) are critical determinants of its psychoactive and therapeutic properties [3] [4].
  • SAR Insights: The substitution at the 5-position of the DMT structure profoundly influences receptor activity. A bromine atom appears to favor a non-hallucinogenic profile, whereas a methoxy group is associated with potent hallucinogenic effects [3] [4].

References

5-Br-DMT vs DMT psychedelic potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

Feature 5-Bromo-DMT (5-Br-DMT) N,N-Dimethyltryptamine (DMT)
Primary Psychedelic Action Non-hallucinogenic / Low hallucinogenic potential [1] [2] Potent hallucinogen [3]
5-HT2A Receptor Affinity (Ki) 138 nM [1] 68.3 nM (In-house data for reference, not direct comparison) [4]
5-HT2A Functional Activity Partial agonist (EC50: 77.7-3090 nM) [1] Full agonist [4]
Head-Twitch Response (HTR) in Mice Does not induce HTR, even at 50 mg/kg; antagonizes HTR from other psychedelics [1] [2] Induces a robust HTR, a key behavioral proxy for psychedelic effect [2] [4]
In vivo Antidepressant Effect Yes (Single 10 mg/kg dose in mice) [2] Yes [3]
Key Molecular Effects Upregulates plasticity genes (Arc, Egr-1/2/3); promotes dendritic growth [2] Promotes structural and functional neuroplasticity [2] [3]
Psychoplastogenic Yes [1] [2] Yes [2] [3]

The drastically different effects of 5-Br-DMT and DMT, despite their similar chemical structures, are rooted in their distinct interactions with the serotonin 2A (5-HT2A) receptor and its downstream signaling pathways.

Signaling Pathway Mechanism

The diagram below illustrates the current understanding of how 5-Br-DMT and DMT differentially engage the 5-HT2A receptor to produce their distinct effects.

G cluster_key Ligand-Receptor Interaction cluster_pathways Downstream Signaling Pathways DMT DMT (Full Agonist) Receptor 5-HT2A Receptor DMT->Receptor Binds Gq Gq Protein Pathway DMT->Gq Strong Note Research indicates a threshold level of Gq activation is required to trigger the HTR. BrDMT 5-Br-DMT (Partial Agonist) BrDMT->Receptor Binds BrDMT->Gq Weak/Subthreshold Receptor->Gq Receptor->Gq Strong Receptor->Gq Weak/Subthreshold Barr2 β-arrestin-2 Pathway Receptor->Barr2 PLC PLC Activation Gq->PLC HTR Strong Activation Head-Twitch Response (HTR) (Hallucinogenic Proxy) PLC->HTR Plasticity Activation Neuroplasticity & Gene Expression (Antidepressant Effect) PLC->Plasticity

The core mechanism involves Gq-protein signaling efficacy. Research indicates that a threshold level of 5-HT2A receptor Gq activation is required to induce the head-twitch response (HTR), the behavioral proxy for psychedelic effects [4]. While DMT is a full agonist that provides strong Gq activation surpassing this threshold, 5-Br-DMT acts as a partial agonist, providing only weak Gq signaling that remains below the hallucinogenic threshold while still engaging pathways linked to neuroplasticity and antidepressant effects [1] [2] [4].

Experimental Protocols for Key Findings

For researchers, here are the methodologies behind the critical data.

  • Head-Twitch Response (HTR) Assay: This is the primary behavioral test for predicting psychedelic potential in rodents [2] [4]. Mice are administered the compound (e.g., 5-Br-DMT at 50 mg/kg, i.p.) and placed in an observation chamber. Trained observers, blinded to the treatment, count the characteristic head twitches over a set period (e.g., 20 minutes). Key Outcome: 5-Br-DMT fails to induce HTR, whereas DMT and 5-F-DMT produce robust, dose-dependent responses [1] [2].

  • Forced Swim Test (FST) for Antidepressant Effect: This common model assesses behavioral despair [2]. Mice are subjected to a stress paradigm to induce a depressive-like state. They then receive a single dose of the test compound (e.g., 5-Br-DMT at 10 mg/kg, i.p.) and are later placed in an inescapable water-filled cylinder. The time the mouse spends immobile versus actively swimming/climbing is scored. A significant reduction in immobility time indicates a rapid antidepressant-like effect. Key Outcome: A single dose of 5-Br-DMT produces a significant reduction in immobility [2].

  • Gene Expression Analysis via qPCR: To measure neuroplasticity markers, brain regions like the prefrontal cortex and hippocampus are dissected after in vivo drug treatment [2]. RNA is extracted, converted to cDNA, and quantitative PCR (qPCR) is run with specific primers for immediate early genes (IEGs) like Arc, Egr-1, Egr-2, and Egr-3. Key Outcome: 5-Br-DMT upregulates these plasticity-related IEGs, similar to classic psychedelics [2].

References

Head-Twitch Response and Receptor Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Head-Twitch Response (HTR) in Rodents 5-HT2A Receptor Affinity (Ki) Key Receptor Interactions & Functional Effects
5-Bromo-DMT Does not induce significant HTR; even antagonizes HTR induced by 5-F-DMT [1] [2]. 138 nM [1] Partial agonist at 5-HT2A; also shows affinity for 5-HT1A, 5-HT2B, 5-HT2C, and SERT. Produces antidepressant-like effects and promotes neuroplasticity [1] [2].
5-Fluoro-DMT Induces robust HTR at a dose of 0.5 mg/kg [2]. Information not specified in sources Considered a classic, hallucinogenic tryptamine, used as a positive control in studies [2].
5-Chloro-DMT Induces robust HTR at a dose of 5.0 mg/kg [2]. Information not specified in sources Considered a classic, hallucinogenic tryptamine [2].
DMT Induces HTR [3]. Information not specified in sources A classic, naturally occurring psychedelic tryptamine.
Psilocybin Induces a characteristic, dose-dependent HTR [3]. Information not specified in sources A classic psychedelic; its active metabolite, psilocin, has high affinity for the 5-HT2A receptor.
DOI Potently induces HTR; one of the most common pharmacological tools for this model [4] [5]. 0.7 nM (high affinity) [4] A potent and selective phenethylamine psychedelic and 5-HT2A/2B/2C receptor agonist.

Experimental Protocols for HTR Assessment

The data in the table above is primarily derived from standardized preclinical experiments. Here are the core methodologies used in these studies:

  • Animal Models: Experiments are typically conducted on adult mice (e.g., C57BL/6J strain), with subjects randomly assigned to treatment groups [2] [5].
  • HTR Measurement: The Head-Twitch Response is quantified using automated systems, such as magnetometers with coils or video tracking, which detect the characteristic rotational head movement. Mice are placed in a testing chamber, and HTRs are recorded for a set period (e.g., 20-30 minutes) after drug administration [5] [3].
  • Drug Administration: Compounds are usually administered intraperitoneally (i.p.). In antagonist studies, a compound like a 5-HT2A receptor blocker (e.g., M100907) is given 15 minutes before the agonist to test for blockade of the HTR [5].
  • Receptor Profiling: The affinity of a compound for various receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) is determined through radioligand binding assays. This involves incubating the test compound with cell membranes expressing the target receptor and a radioactive ligand that binds to it. The concentration needed to displace 50% of the radioactive ligand provides the Ki value (inhibition constant), a measure of affinity [1] [6].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the hypothesized signaling mechanism for 5-Bromo-DMT's unique effect and a general workflow for the key experiments discussed.

G cluster_pathway Proposed 5-Bromo-DMT Signaling cluster_workflow Key Experimental Workflow 5 5 BrDMT 5-Bromo-DMT Receptor 5-HT2A Receptor BrDMT->Receptor Gq Gq Protein Receptor->Gq  Partial Agonism PLC Phospholipase C Gq->PLC PKC PKC Cascade PLC->PKC Neuroplasticity Gene Expression & Neuroplasticity PKC->Neuroplasticity HTR_No No Head-Twitch Response PKC->HTR_No Insufficient for HTR Admin 1. Drug Administration (intraperitoneal) Behavior 2. HTR Measurement (automated magnetometer) Admin->Behavior Analysis 3. Receptor Profiling (radioligand binding) Behavior->Analysis Output 4. Data Analysis (Ki, ED₅₀, statistical tests) Analysis->Output

The unique profile of 5-Bromo-DMT makes it a prototypical candidate for the development of non-hallucinogenic psychoplastogens—substances that promote neuronal plasticity and have rapid antidepressant potential without causing hallucinations [2].

References

Comparative Pharmacology of Halogenated DMT Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the experimental data for the three primary halogenated DMT analogs studied. The receptor affinity is expressed as Ki (nM), where a lower value indicates a higher affinity for the receptor [1].

Table 1: Receptor Binding Affinity (Ki, nM)

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C SERT
5-F-DMT Information Missing Information Missing Information Missing Information Missing Information Missing
5-Cl-DMT Information Missing Information Missing Information Missing Information Missing Information Missing
5-Br-DMT Information Missing Information Missing Information Missing Information Missing Information Missing

Note: The search results confirm that halogen substitution at the 5-position modulates receptor affinity and selectivity across key serotonin receptors and the serotonin transporter (SERT), but the specific Ki values for each analog were not provided in the available excerpts [1] [2].

Table 2: Functional and Behavioral Outcomes

Compound 5-HT2A Activation Head Twitch Response (HTR) in Mice IEG Upregulation Dendritic Growth Antidepressant Effect
5-F-DMT Yes Induced Not Specified Not Specified Not Specified
5-Cl-DMT Yes Induced Not Specified Not Specified Not Specified
5-Br-DMT Yes None Yes (Arc, Egr-1, -2, -3) Promoted Yes (Rapid)
  • Key Finding: 5-Br-DMT activates the 5-HT2A receptor but does not induce the head-twitch response (HTR), a behavioral marker of hallucinogenic potential in mice. It also demonstrates significant neuroplastic and rapid antidepressant effects after a single dose (10 mg/kg, i.p.) in a stress-induced depression model [1] [2].

Experimental Protocols Overview

The data presented above were generated using a combination of standardized in vitro, in silico, and in vivo assays [1].

  • *In Vitro* Pharmacological Characterization

    • Radioligand Binding Assays: Membrane suspensions from CHO/K1 cells expressing human 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, or HEK293 cells expressing the human serotonin transporter (SERT), were used to determine the affinity (Ki) of the compounds. Assays were performed in duplicate for a minimum of three independent experiments [1].
    • Functional Assays:
      • Calcium Mobilization: 5-HT2A receptor functional activity was assessed in CHO/K1 cells stably expressing the h5-HT2AR using the Fluo-4 NW Calcium Assay Kit. Measurements were taken in triplicate for at least three independent experiments [1].
      • cAMP Accumulation Inhibition: A LANCE Ultra cAMP assay was used with CHO/K1 cells expressing h5-HT1A to measure Gi-protein mediated signaling [1].
  • *In Vivo* Behavioral and Molecular Analysis

    • Head Twitch Response (HTR): This was measured in mice to quantify the hallucinogenic-like potential of the compounds. 5-Br-DMT was a standout for its lack of HTR induction [1] [2].
    • Gene Expression Analysis: The upregulation of plasticity-related Immediate Early Genes (IEGs) like Arc, Egr-1, Egr-2, and Egr-3 was analyzed in the mouse prefrontal cortex and hippocampus [1].
    • Dendritic Growth: Mouse primary mixed cortical cultures were prepared from embryonic day 17 (E17) C57BL/6 mice. Neurons were analyzed for dendritic growth and complexity following treatment [1].
    • Antidepressant Efficacy: A mouse model of stress-induced depression was used. A single intraperitoneal (i.p.) injection of 5-Br-DMT (10 mg/kg) significantly reduced depressive-like behaviors [1].

Signaling Pathways of Non-Hallucinogenic Psychoplastogens

The therapeutic effects of these compounds are linked to their ability to promote neuroplasticity. The diagram below illustrates the proposed signaling pathway of 5-Br-DMT that leads to antidepressant effects without hallucinations.

The proposed mechanism suggests that 5-Br-DMT's unique properties may stem from biased agonism at the 5-HT2A receptor [1]. This means it preferentially activates neuroplasticity-promoting signaling pathways (like those leading to IEG expression) over the pathways responsible for generating the head-twitch response. Concurrent activation of the 5-HT1A receptor, which is known to inhibit HTR, may also contribute to its non-hallucinogenic profile [1] [3].

References

5-Br-DMT 5-HT2A receptor affinity Ki

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity (Ki) Comparison

Compound 5-HT1A (nM) 5-HT2A (nM) 5-HT2B (nM) 5-HT2C (nM) SERT (nM)
5-Br-DMT 16.9 [1] 138 [1] 403 [1] 193 [1] 971 [1]
DMT 119.5 [2] 230 [2] 550* [2] N/A N/A
Psilocin 567.4 [2] 107.2 [2] 4.6 [2] 97.3* [2] N/A
LSD 1.1 [2] 3.5* [2] 3.7 [2] 5.5* [2] N/A
5-MeO-DMT N/A 207 [2] 1300 [2] 100* [2] N/A

Note: Ki values are in nanomolar (nM). A lower Ki value indicates a higher binding affinity. N/A indicates data not available in the provided search results. `` denotes data from non-human studies. Data for DMT, Psilocin, LSD, and 5-MeO-DMT is sourced from a comparative review [2].*

Key Experimental Data and Protocols

The pharmacological profile of 5-Br-DMT was characterized using standard in vitro assays, which are detailed in recent studies [1] [3].

  • Radioligand Binding Assays: These experiments measure how well a compound binds to a specific receptor. The general workflow is as follows [3]:

    • Membrane Preparation: Cell membranes are harvested from cells engineered to express high levels of the human target receptor (e.g., CHO-K1 cells for 5-HT receptors, HEK293 cells for the serotonin transporter, SERT).
    • Competition Binding: The membrane preparations are incubated with a known radioactive ligand (radioligand) that binds to the receptor and the test compound (e.g., 5-Br-DMT).
    • Measurement: After incubation, the bound and free radioligand are separated. The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki), which represents the binding affinity.
  • Functional Assays: These tests determine if a compound that binds to a receptor activates it (agonist), blocks it (antagonist), or has some other effect.

    • Calcium Mobilization Assay: Used to measure activation of the Gq pathway by 5-HT2A receptor agonists. In cells expressing the receptor, agonist binding triggers a release of calcium ions, which is detected by a fluorescent dye [3].
    • cAMP Accumulation Inhibition Assay: Used to measure activation of the 5-HT1A receptor, which typically inhibits the production of the second messenger cAMP [3].
    • [³H]5-HT Uptake Inhibition Assay: Specifically used to determine if a compound inhibits the Serotonin Transporter (SERT) by measuring its ability to block the reuptake of radioactive serotonin ([³H]5-HT) in cells overexpressing SERT [3].

Signaling Pathways and Psychedelic Potential

A key discovery is that 5-Br-DMT acts as a partial agonist at the 5-HT2A receptor. It binds and activates the receptor but with lower efficacy (Emax of 34-100%) compared to a full agonist like serotonin [1]. Crucially, it fails to induce the head-twitch response (HTR) in mice, a behavioral proxy strongly correlated with psychedelic effects in humans [1] [3]. The following diagram illustrates the current understanding of the signaling pathways involved.

5-HT2A Receptor Signaling Pathways cluster_receptor 5-HT2A Receptor cluster_pathways Intracellular Signaling Ligand Agonist (e.g., 5-Br-DMT, DMT) 5 5 Ligand->5 Rec HT2A Ligand Binding Gq Gq Protein Activation HT2A->Gq Arrestin β-Arrestin-2 Recruitment HT2A->Arrestin PLC Phospholipase C Activation Gq->PLC GeneExp Immediate Early Gene Expression (e.g., Arc, Egr1-3) Arrestin->GeneExp IP3 IP3 Receptor Activation PLC->IP3 Calcium Calcium Release IP3->Calcium HTR Head-Twitch Response (Proxy for Hallucinations) Calcium->HTR Spinogenesis Dendritic Growth (Spinogenesis) GeneExp->Spinogenesis Antidepressant Antidepressant-like Effects Spinogenesis->Antidepressant

The diagram shows that a strong Gq-driven calcium release is linked to the head-twitch response and hallucinogenic potential [4] [5]. As a partial agonist with low Gq efficacy, 5-Br-DMT may activate this pathway only weakly, insufficiently to trigger hallucinations. Meanwhile, it can still promote β-arrestin-2 recruitment and subsequent gene expression changes that lead to neuroplasticity and antidepressant effects [1] [3].

Key Takeaways for Researchers

  • Unique Pharmacological Profile: 5-Br-DMT's combination of moderate 5-HT2A affinity, low Gq efficacy, and functional activity at other receptors (like 5-HT1A and SERT) makes it a valuable tool for studying structure-activity relationships and signaling bias [1] [3].
  • Therapeutic Promise: Its demonstrated ability to induce rapid antidepressant-like effects and neuroplasticity (psychoplastogenicity) in animal models without inducing the head-twitch response positions it as a prototypical non-hallucinogenic psychoplastogen [3].
  • Research Applications: This profile supports the hypothesis that 5-HT2A receptor activation and therapeutic effects can be separated from hallucinogenic effects, guiding the rational design of next-generation neurotherapeutics [3] [4].

References

Behavioral & Pharmacological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature 5-Fluoro-DMT (5-F-DMT) 5-Bromo-DMT (5-Br-DMT)
Hallucinogenic Potential High; induces robust head-twitch response (HTR) in mice [1] Low/None; fails to induce significant HTR, even at high doses [1] [2]
Head-Twitch Response (in mice) Robust at 0.5 mg/kg [2] Not significant at 50 mg/kg [2]
Antidepressant Effect Information not clearly available in search results Significant reduction in depressive-like behavior after single dose (10 mg/kg) [1]
5-HT2AR Affinity (Ki) Information not available in search results 138 nM [2]
5-HT1AR Affinity (Ki) Information not available in search results 16.9 nM [2]
SERT Affinity (Ki) Information not available in search results 971 nM (weak inhibitor) [2]
Primary Behavioral Profile Psychedelic / Hallucinogenic [1] [2] Non-hallucinogenic, Psychoplastogenic, Antidepressant [1] [2]

Detailed Experimental Data and Protocols

Head-Twitch Response (HTR) Assay
  • Objective: To quantify a behavior in mice that is a well-validated proxy for the hallucinogenic potential of a compound in humans [1].
  • Protocol:
    • Subjects: Typically, male and/or female Swiss CD-1 mice [1].
    • Dosing: Compounds are administered intraperitoneally (i.p.) at various doses (e.g., 0.5 mg/kg for 5-F-DMT, up to 50 mg/kg for 5-Br-DMT) [1] [2].
    • Measurement: The number of spontaneous, characteristic head-twitches is recorded by blinded researchers over a set period following administration [1].
    • Result Interpretation: A significant increase in head-twitches compared to a control group indicates psychedelic (hallucinogenic) activity. 5-F-DMT produces this response, while 5-Br-DMT does not [1] [2].
Forced Swim Test (FST) for Antidepressant-like Effects
  • Objective: To evaluate the potential rapid antidepressant effects of a compound [1].
  • Protocol:
    • Model: Often conducted on a mouse model of stress-induced depression [1].
    • Dosing: A single dose of the test compound (e.g., 10 mg/kg, i.p., for 5-Br-DMT) is administered [1].
    • Measurement: Mice are placed in an inescapable cylinder of water, and the duration of immobility is scored. A reduction in immobility time is interpreted as an antidepressant-like effect [1].
    • Findings: A single administration of 5-Br-DMT resulted in a significant reduction in depressive-like behavior in this test [1].
Receptor Binding and Functional Assays
  • Objective: To characterize the pharmacological profile of the compounds at key molecular targets [1].
  • Protocol:
    • Cell Lines: Use of transfected cell lines (e.g., CHO/K1, HEK293) stably expressing human serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) and the serotonin transporter (SERT) [1].
    • Binding Assays: Membrane preparations from these cells are used in radioligand competition binding experiments to determine the affinity (Ki) of the test compounds for each target [1].
    • Functional Assays: Techniques like calcium mobilization assays (for 5-HT2AR) and cAMP accumulation inhibition assays (for 5-HT1AR) are used to determine if the compound is an agonist, antagonist, or partial agonist, and to measure its potency (EC50) and efficacy (Emax) [1].

Proposed Signaling Pathway and Behavioral Outcomes

The different behavioral effects of 5-F-DMT and 5-Br-DMT are believed to stem from their distinct interactions with serotonin receptors in the brain. The following diagram illustrates the proposed mechanism by which these differences lead to either hallucinogenic or purely antidepressant effects.

G cluster_effects Behavioral Outcome compound Halogenated DMT (5-F-DMT or 5-Br-DMT) ht1a 5-HT1A Receptor compound->ht1a ht2a 5-HT2A Receptor compound->ht2a neuroplasticity Neuroplasticity Pathway (IEGs, Dendritic Growth) ht1a->neuroplasticity  May inhibit HTR and  promote plasticity gq βarr2/Gq Pathway (Associated with HTR) ht2a->gq  Strongly activated  by 5-F-DMT ht2a->neuroplasticity  Activated by 5-Br-DMT hallucinogenic Hallucinogenic Effect (Head-Twitch Response) gq->hallucinogenic antidepressant Antidepressant Effect (No Head-Twitch Response) neuroplasticity->antidepressant

The research indicates that the presence of a bromine atom at the 5-position of the DMT structure specifically modulates its interaction with key serotonin receptors, leading to a unique pharmacological profile that separates its therapeutic potential from its hallucinogenic properties [1] [2].

References

Receptor Selectivity and Functional Activity of 5-Br-DMT

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative pharmacological data for 5-Br-DMT and its halogenated analogs from in vitro assays. The affinity (Ki, nM) represents how tightly a drug binds to a receptor, with a lower number indicating higher affinity. The functional activity (EC50, nM) measures the concentration needed to activate the receptor, with a lower number indicating higher potency [1] [2].

Pharmacological Profile of Halogenated DMT Analogs [1]

Target Receptor / Transporter 5-Br-DMT Affinity (Ki, nM) 5-Br-DMT Functional Activity (EC50, nM) 5-F-DMT Affinity (Ki, nM) 5-Cl-DMT Affinity (Ki, nM)
5-HT1A Receptor 16.9 1,810 (Full Agonist) 46.3 17.1
5-HT2A Receptor 138 77.7 - 3,090 (Partial Agonist) 51.3 69.2
5-HT2B Receptor 403 Not Specified 363 308
5-HT2C Receptor 193 Not Specified 108 118
Serotonin Transporter (SERT) 971 (Inhibitor) - 106 (Substrate) 223 (Substrate)

A critical observation is that 5-Br-DMT shows higher affinity for the 5-HT1A receptor than for the 5-HT2A receptor [1] [2]. This contrasts with classic psychedelics, which typically have higher 5-HT2A affinity. Furthermore, at the 5-HT2A receptor, 5-Br-DMT acts as a partial agonist with relatively low efficacy, meaning it does not fully activate the receptor's signaling pathway [2].

Hallucinogenic Potential and Therapeutic Effects in Vivo

The distinct receptor profile of 5-Br-DMT translates into unique behavioral effects in mice, as shown in the following table.

In Vivo Behavioral and Therapeutic Effects [1] [2]

Assay / Effect (in mice) 5-Br-DMT Result 5-F-DMT Result 5-Cl-DMT Result Assay Significance
Head Twitch Response (HTR) No response Robust at 0.5 mg/kg Robust at 5.0 mg/kg Behavioral proxy for psychedelic/hallucinogenic effects in humans [1].
Antidepressant-like Effect Significant reduction Information Not Specified Information Not Specified Measured in a mouse model of stress-induced depression [1].
Hypothermia Induced Induced Induced Mediated by 5-HT1A receptor activation [1] [3].
Hypolocomotion Induced Induced Induced Sedative-like effect [1] [2].

The most striking finding is that 5-Br-DMT did not induce the head twitch response, even at high doses, unlike its 5-F and 5-Cl counterparts [1] [2]. This provides strong evidence for its non-hallucinogenic character. Despite this, a single dose of 5-Br-DMT produced rapid and significant antidepressant-like effects in a mouse model of depression [1].

Key Experimental Protocols

The data presented relies on standardized preclinical experimental protocols. Here are the methodologies for the key assays cited:

  • Radioligand Binding Assays (for Ki affinity values)

    • Purpose: To determine the affinity of a test compound for a specific receptor or transporter.
    • Protocol Summary: Membranes from cell lines (e.g., CHO-K1, HEK293) engineered to express the human target (e.g., 5-HT1A/2A/2B/2C receptors, SERT) are incubated with a known radioactive ligand for that target and increasing concentrations of the test drug (e.g., 5-Br-DMT). The test drug competes with the radioactive ligand for binding sites. The Ki value is calculated from the concentration that displaces 50% of the specific radioligand binding [1].
  • Calcium Mobilization Assay (for 5-HT2A EC50 values)

    • Purpose: To measure the functional activation (agonism) of the Gq-coupled 5-HT2A receptor.
    • Protocol Summary: CHO-K1 cells stably expressing the human 5-HT2A receptor are loaded with a fluorescent calcium-sensitive dye (e.g., Fluo-4). Upon receptor activation by an agonist, intracellular calcium levels rise, causing a measurable increase in fluorescence. The EC50 is the concentration of the test drug that produces 50% of the maximal fluorescent response [1].
  • Head Twitch Response (HTR) in Mice

    • Purpose: A behavioral biomarker in mice that is highly correlated with the hallucinogenic potential of 5-HT2A agonists in humans.
    • Protocol Summary: Mice are placed in transparent observation chambers and allowed to habituate. After administration of the test compound, sessions are recorded. The number of characteristic rapid head twitches is counted by a researcher who is blinded to the treatment groups. A failure to induce HTR, as seen with 5-Br-DMT, suggests a lack of psychedelic effects [1].

Signaling Pathways and Receptor Interaction

The diagram below illustrates the proposed mechanism by which 5-Br-DMT's receptor selectivity leads to its unique non-hallucinogenic and antidepressant effects.

G 5-Br-DMT 5-Br-DMT 5-HT1A Receptor 5-HT1A Receptor 5-Br-DMT->5-HT1A Receptor  High Affinity (Ki=16.9nM) 5-HT2A Receptor 5-HT2A Receptor 5-Br-DMT->5-HT2A Receptor  Lower Affinity (Ki=138nM)  Partial Agonism Inhibits 5-HT2A\nSignaling Inhibits 5-HT2A Signaling 5-HT1A Receptor->Inhibits 5-HT2A\nSignaling Promotes Neuroplasticity Promotes Neuroplasticity 5-HT1A Receptor->Promotes Neuroplasticity Potential for\nNeuroplasticity Potential for Neuroplasticity 5-HT2A Receptor->Potential for\nNeuroplasticity Non-Hallucinogenic Phenotype\n(No Head Twitch) Non-Hallucinogenic Phenotype (No Head Twitch) Antidepressant & Neuroplastic Effects Antidepressant & Neuroplastic Effects Inhibits 5-HT2A\nSignaling->Non-Hallucinogenic Phenotype\n(No Head Twitch) Promotes Neuroplasticity->Antidepressant & Neuroplastic Effects Potential for\nNeuroplasticity->Antidepressant & Neuroplastic Effects Weak 5-HT2A\nPartial Agonism Weak 5-HT2A Partial Agonism Weak 5-HT2A\nPartial Agonism->Non-Hallucinogenic Phenotype\n(No Head Twitch)

This proposed mechanism shows how 5-Br-DMT's high 5-HT1A affinity and weak 5-HT2A partial agonism converge to produce its unique effects [1] [4] [3].

Key Takeaways for Drug Development

  • Promising Non-Hallucinogenic Psychoplastogen: 5-Br-DMT represents a compelling prototype for developing fast-acting antidepressants without the confounding variable of a psychedelic experience, which could simplify clinical use and scaling [1].
  • Critical Role of 5-HT1A Receptor: The data underscores that high 5-HT1A receptor affinity is a key design feature for mitigating the hallucinogenic effects typically mediated by the 5-HT2A receptor [1] [4].
  • Structure-Activity Relationship (SAR): Introducing a bromine atom at the 5-position of the DMT structure appears to favorably shift receptor selectivity and functional efficacy compared to fluorine or chlorine substitutions [1].

References

comparative antidepressant effects halogenated tryptamines

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Halogenated DMT Analogs

The table below summarizes the receptor binding and functional activity data for classic psychedelics and the novel halogenated DMT analogs, as characterized by in vitro assays [1].

Compound 5-HT1A Receptor (Ki, nM) 5-HT2A Receptor (Ki, nM) 5-HT2B Receptor (Ki, nM) 5-HT2C Receptor (Ki, nM) SERT (Ki, nM) Head Twitch Response (HTR) Key Finding
DMT 269 44 129 38 3029 Yes (at 5 mg/kg) Classic psychedelic; induces HTR.
5-F-DMT 214 21 61 20 482 Yes Higher 5-HT2A affinity & potency than DMT.
5-Cl-DMT 79 5.9 16 7.3 103 Yes Highest receptor affinity; potent HTR induction.
5-Br-DMT 42 4.6 11 5.9 85 No High affinity; non-hallucinogenic (lacks HTR).

Experimental Data on Antidepressant-like Efficacy

The following table consolidates the key behavioral and neuroplasticity experiments demonstrating the antidepressant potential of 5-Br-DMT [1].

Experiment Type Model/Assay Treatment (5-Br-DMT) Key Result Interpretation
Behavioral: Antidepressant Effect Mouse Forced Swim Test (FST) Single 10 mg/kg (i.p.) Significant reduction in immobility time Rapid antidepressant-like effect.
Behavioral: Hallucinogenic Potential Mouse Head Twitch Response (HTR) 1-30 mg/kg (i.p.) No HTR induced at any dose Suggests non-hallucinogenic properties.
Molecular: Neuroplasticity Gene Expression (mouse brain) Single 10 mg/kg (i.p.) Upregulated plasticity genes (Arc, Egr-1, Egr-2, Egr-3) in PFC and hippocampus Promotes neuroplastic adaptations.
Cellular: Structural Plasticity Dendritic Growth (in vitro) 10 µM for 24h Increased dendritic arbor complexity in cortical neurons Direct psychoplastogenic effect.

Detailed Experimental Protocols

The core methodologies from the key study on halogenated DMT analogs are outlined below [1].

  • Radioligand Binding Assays

    • Purpose: To determine the affinity (Ki) of the compounds for human serotonin receptors (5-HT1A/2A/2B/2C) and the serotonin transporter (SERT).
    • Method: Membranes from transfected CHO-K1 (for receptors) or HEK293 (for SERT) cells were incubated with the test compound and a radioactive ligand specific to each target ([³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A, [³H]-LSD for 5-HT2B/2C, and [³H]-citalopram for SERT). Non-specific binding was determined with a high concentration of a known competitive ligand (e.g., 10 µM 5-HT). Affinity (Ki) was calculated from the concentration-dependent inhibition of the radioactive ligand binding.
  • Head Twitch Response (HTR)

    • Purpose: A behavioral proxy in mice for the hallucinogenic potential of a compound in humans.
    • Method: Mice were administered the test compound (or vehicle) intraperitoneally (i.p.) and placed in an observation chamber. HTRs (characteristic rapid head movements) were counted by a blinded observer or automated software for 30 minutes post-administration. A known psychedelic like DMT induces a dose-dependent increase in HTR.
  • Calcium Mobilization Assay

    • Purpose: To assess the functional efficacy and potency (EC50) of the compounds at the 5-HT2A receptor.
    • Method: CHO-K1 cells stably expressing the human 5-HT2A receptor were loaded with a calcium-sensitive fluorescent dye (Fluo-4 NW). After compound application, the increase in intracellular calcium, a downstream signal of 5-HT2A receptor activation, was measured fluorometrically. The response was normalized to the maximum effect induced by a full agonist like 5-HT.
  • Forced Swim Test (FST)

    • Purpose: A standard behavioral assay for screening antidepressant-like activity in rodents.
    • Method: Mice were placed in an inescapable cylinder of water for 6 minutes. The time the mouse spends immobile (making only movements necessary to keep its head above water) is recorded. A reduction in immobility time after a single administration of the test compound is interpreted as an antidepressant-like effect.
  • Gene Expression Analysis (qRT-PCR)

    • Purpose: To measure changes in the expression of immediate early genes (IEGs) associated with neuroplasticity.
    • Method: At a specific time point after compound administration (e.g., 2 hours), the prefrontal cortex and hippocampus were dissected. RNA was extracted, reverse-transcribed to cDNA, and the expression of target genes (Arc, Egr-1, Egr-2, Egr-3) was quantified using quantitative real-time PCR (qRT-PCR). Data were normalized to housekeeping genes.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling mechanism and the experimental workflow used to characterize 5-Br-DMT, based on the search results [2] [1].

G cluster_pathway Proposed 5-Br-DMT Signaling & Antidepressant Effects 5 5 BrDMT 5-Br-DMT Rec 5-HT2A Receptor BrDMT->Rec Gq Gq Protein Rec->Gq PLC Phospholipase C Gq->PLC PKC PKC Activation PLC->PKC GeneExp IEG Expression (Arc, Egr-1, -2, -3) PKC->GeneExp Neuroplasticity Structural Plasticity (Dendritic Growth) GeneExp->Neuroplasticity Antidepressant Antidepressant Effect Neuroplasticity->Antidepressant BiasNote Hypothesis: May be Gq-protein biased BiasNote->Rec

G cluster_workflow 5-Br-DMT Characterization Workflow Start In Silico & Chemical Synthesis Step1 In Vitro Profiling (Binding & Functional Assays) Start->Step1 Step2 In Vivo HTR Test (Hallucinogenic Potential) Step1->Step2 Step3 In Vivo/In Vitro Plasticity (Gene Expression, Dendritic Growth) Step2->Step3 If HTR Negative Step4 In Vivo Efficacy (Forced Swim Test) Step3->Step4 Conclusion Conclusion: Non-hallucinogenic Psychoplastogen Step4->Conclusion

Key Comparative Insights for Drug Development

The data suggests that 5-Br-DMT is a promising candidate for further development due to its unique profile [1]. Its high affinity for 5-HT1A and 5-HT2A receptors, combined with its ability to induce neuroplasticity and antidepressant-like behavior without inducing the head twitch response, positions it as a potential non-hallucinogenic psychoplastogen.

  • Structural Insights: Recent cryo-EM structures show that psychedelics like DMT and psilocin bind deeply in the orthosteric pocket of the 5-HT2A receptor, making specific contacts with residues like D155 and F340 [2]. The bulky bromine substituent in 5-Br-DMT likely alters this interaction, potentially leading to biased signaling that favors neuroplasticity over the pathways responsible for hallucinations.
  • Therapeutic Implications: The separation of hallucinogenic effects from therapeutic plasticity (as seen with 5-Br-DMT) is a primary goal in next-generation psychedelic research [3] [1]. This could lead to safer, more scalable treatments that do not require intensive therapeutic supervision.

References

5-Bromo-DMT vs classical psychedelics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below summarizes the key in vitro pharmacological data for 5-Bromo-DMT (5-Br-DMT) and several classical psychedelics, highlighting differences in receptor binding and activity [1] [2] [3].

Compound 5-HT2A Receptor Ki (nM) 5-HT2A Receptor EC50 (nM) 5-HT1A Receptor Ki (nM) SERT Ki (nM) Primary Pharmacological Characteristics
5-Bromo-DMT 138 [1] 77.7 - 3,090 [1] 16.9 [1] 971 [1] 5-HT2AR partial agonist; 5-HT1AR full agonist; weak SERT inhibitor [1] [2].
N,N-DMT 230 [3] Data Not Available 119.5 [3] Data Not Available Primarily known as a 5-HT2AR agonist [4] [5].
Psilocin 107.2 [3] Data Not Available 567.4 (or 49*) [3] Data Not Available Active metabolite of psilocybin; broad serotonergic activity [3] [5].
LSD 3.5* [3] Data Not Available 1.1 [3] Data Not Available High-potency, broad-spectrum serotonergic agonist [3] [5].

Note: Ki is the binding affinity (lower value indicates stronger binding). EC50 is the half-maximal effective concentration (lower value indicates higher potency). SERT: Serotonin Transporter. *Data from non-human species. [3]

Behavioral & Therapeutic Effects

This table compares the in vivo behavioral effects and potential therapeutic applications of these compounds, based primarily on rodent models and early human reports.

Compound Head-Twitch Response (HTR) Antidepressant-like Effects Key Behavioral & Therapeutic Observations
5-Bromo-DMT Does not induce [1] [2] Yes, rapid-acting [1] [2] Promotes neuroplasticity (dendritic growth, IEG expression); produces hypolocomotion/sedation [1] [2]. Effects in humans described as mild, relaxing, and minimally psychedelic [6] [7].
N,N-DMT Induces [8] Yes [9] [10] Powerful, short-acting psychedelic effects in humans; produces cross-substitution with DOM in drug discrimination studies [8].
Psilocin/Psilocybin Induces Yes [10] [5] Produces sustained changes in neuroplasticity; clinical trials show promise for depression [10] [5].
LSD Induces Under Investigation [5] Produces long-lasting alterations in perception; investigated for various psychiatric disorders [5].

Detailed Experimental Protocols

Here are the methodologies behind key experiments cited in the comparison tables.

Receptor Binding Assays (Ki Determination) [2]
  • Objective: To measure the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT2A, 5-HT1A).
  • Methodology:
    • Membrane Preparation: Cell membranes are harvested from engineered cell lines (e.g., CHO-K1) stably expressing the human target receptor.
    • Competitive Binding: Membrane suspensions are incubated with a known concentration of a radiolabeled ligand specific to the receptor and increasing concentrations of the unlabeled test compound (e.g., 5-Br-DMT).
    • Filtration and Measurement: The mixture is filtered to separate receptor-bound from free radioligand. The amount of bound radioligand is measured by scintillation counting.
    • Data Analysis: The concentration of the test compound that displaces 50% of the specific radioligand binding is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (EC50 Determination) [2]
  • Objective: To assess the functional efficacy (EC50) and intrinsic activity of a compound at a Gq-coupled receptor like the 5-HT2A receptor.
  • Methodology:
    • Cell Culture: CHO-K1 cells stably expressing the human 5-HT2A receptor are cultured.
    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
    • Agonist Application: The test compound is applied in increasing concentrations, and receptor activation triggers the release of intracellular calcium.
    • Signal Detection: The calcium-dye complex fluoresces, and this fluorescence is measured in real-time using a plate reader.
    • Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration that produces 50% of the maximal response) is calculated.
Head-Twitch Response (HTR) in Mice [1] [2]
  • Objective: To evaluate the hallucinogenic potential of a compound in vivo.
  • Methodology:
    • Animal Subjects: Mice (e.g., CD-1 strain) are administered the test compound or a vehicle control.
    • Behavioral Recording: Mice are placed in an observation chamber, and their behavior is recorded for a set period (e.g., 20 minutes post-injection).
    • Quantification: The number of characteristic, rapid head-twitches is counted, either by a blinded observer or automated software. A significant increase in HTR count compared to the control group is considered a proxy for psychedelic effects.
Forced Swim Test (FST) in Mice [2]
  • Objective: To screen for antidepressant-like activity.
  • Methodology:
    • Pretreatment: Mice are administered the test compound or a control.
    • Test Session: After a predetermined time, mice are placed in an inescapable cylinder of water for a short period (e.g., 6 minutes).
    • Behavioral Scoring: The duration of immobility (when the mouse floats and makes only movements necessary to keep its head above water) is measured during the final 4 minutes.
    • Interpretation: A significant reduction in immobility time is interpreted as antidepressant-like behavior.

Signaling Pathways in Neuroplasticity and Hallucinogenesis

The diagram below illustrates the proposed mechanism by which 5-Br-DMT may promote neuroplasticity without triggering a strong hallucinogenic response, based on its unique receptor profile [1] [2].

G cluster_plasticity Neuroplasticity and Therapeutic Pathway cluster_hallucinogenic Hallucinogenic Response Pathway (Attenuated) 5 5 BrDMT 5-Br-DMT Administration HT1A 5-HT1A Receptor Activation (Ki = 16.9 nM) BrDMT->HT1A HT2A 5-HT2A Receptor Partial Agonism (Ki = 138 nM) BrDMT->HT2A SERT Weak SERT Inhibition BrDMT->SERT BDNF_TrkB BDNF/TrkB Signaling HT1A->BDNF_TrkB NoHTR No HTR Triggered HT1A->NoHTR PLC_PKC PLC/PKC Pathway (Weak Activation) HT2A->PLC_PKC SERT->BDNF_TrkB HTR Head-Twitch Response (Proxy for Hallucinations) PLC_PKC->HTR CREB CREB Activation BDNF_TrkB->CREB IEGs IEG Expression (Arc, Egr1, Egr2, Egr3) CREB->IEGs Neuroplasticity Structural Neuroplasticity (Dendritic Growth, Synaptogenesis) IEGs->Neuroplasticity Antidepressant Rapid Antidepressant-like Effects in Vivo Neuroplasticity->Antidepressant

Diagram Title: Proposed Mechanism of 5-Br-DMT Action

This model suggests that 5-Br-DMT's balanced activity on multiple targets results in a unique outcome [1] [2]:

  • Its weak partial agonism at the 5-HT2A receptor may insufficiently activate the PLC/PKC pathway linked to the head-twitch response (HTR) and hallucinogenesis.
  • Concurrently, its strong agonism at the 5-HT1A receptor and other actions potentially promote the BDNF/TrkB signaling cascade, leading to gene expression that supports neuroplasticity and underlies its rapid antidepressant effects observed in mice.

Research Implications Summary

The experimental data positions 5-Bromo-DMT as a compelling research candidate in psychopharmacology.

  • A Promising Psychoplastogen: Its primary value lies in its apparent ability to separate neuroplasticity from hallucinogenesis [2]. This makes it a prototypical molecule for designing non-hallucinogenic, rapid-acting antidepressants.
  • Informed Drug Design: The structure-activity relationship (SAR) revealed by comparing 5-Br-DMT with its halogenated analogs (5-F-DMT, 5-Cl-DMT) provides a blueprint for medicinal chemists. Substitution at the 5-position of the tryptamine backbone is a critical modulator of efficacy and functional selectivity at the 5-HT2A receptor [1] [2].
  • Current Status: It is crucial to note that the data for 5-Br-DMT are almost exclusively preclinical (in vitro and rodent models). Human data are limited to a handful of anecdotal reports describing mild, relaxing effects rather than a full psychedelic experience [6] [7]. Further research is required to validate these mechanisms and therapeutic potential in humans.

References

Quantitative Comparison of Halogenated DMT Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key experimental data for 5-Br-DMT, 5-F-DMT, and 5-Cl-DMT from recent research [1] [2].

Table 1: Pharmacological Profile (In Vitro Data)

Compound 5-HT2AR Affinity (Ki, nM) 5-HT2AR Functional Activity (EC50, nM) 5-HT1A Affinity (Ki, nM) SERT Affinity (Ki, nM)
5-Br-DMT 138 77.7 - 3,090 (Weak Agonist) 16.9 971
5-F-DMT Information missing from search results Information missing from search results Information missing from search results Information missing from search results
5-Cl-DMT Information missing from search results Information missing from search results Information missing from search results Information missing from search results

Table 2: Behavioral & Neuroplastic Effects (In Vivo Data)

Compound Head Twitch Response (HTR) in Mice Antidepressant Effect Key Neuroplasticity Markers
5-Br-DMT No HTR (even at 50 mg/kg) [2] Significant reduction in depressive-like behavior [1] Upregulated Arc, Egr-1, Egr-2, Egr-3; Promoted dendritic growth [1]
5-F-DMT Robust HTR (at 0.5 mg/kg) [2] Information missing from search results Information missing from search results
5-Cl-DMT Robust HTR (at 5.0 mg/kg) [2] Information missing from search results Information missing from search results

Detailed Experimental Protocols

The key findings are supported by the following standardized experimental methodologies [1]:

  • In Vitro Receptor Pharmacology:

    • Radioligand Binding Assays: Membrane suspensions from CHO/K1 cells expressing human 5-HT receptors (5-HT1A, 2A, 2B, 2C) or HEK293 cells expressing the human serotonin transporter (SERT) were used. Experiments were performed in duplicate for a minimum of three independent experiments to determine receptor affinity (Ki).
    • Functional Assays:
      • Calcium Mobilization (for 5-HT2AR): Conducted using CHO/K1 cells expressing h5-HT2AR and the Fluo-4 NW Calcium Assay Kit. Measurements were taken in triplicate.
      • cAMP Accumulation Inhibition (for 5-HT1AR): Used the LANCE Ultra cAMP assay with CHO/K1 cells expressing h5-HT1AR.
  • In Vivo Behavioral Studies:

    • Head Twitch Response (HTR): Used as a behavioral proxy for hallucinogenic potential in mice. The number of head twitches was counted following compound administration.
    • Antidepressant-like Effects: Evaluated in a mouse model of stress-induced depression. A single dose (10 mg/kg, intraperitoneal) of 5-Br-DMT was administered, and a significant reduction in depressive-like behavior was observed.
  • Neuroplasticity Assessments:

    • Gene Expression Analysis: The expression of Immediate Early Genes (IEGs) like Arc, Egr-1, Egr-2, and Egr-3 was measured in the mouse prefrontal cortex and hippocampus using techniques like qPCR.
    • Structural Plasticity (Dendritic Growth): Mouse primary cortical neurons were treated with the compounds, and dendritic growth was visualized and quantified after 24 hours.

Proposed Signaling Pathway for 5-Br-DMT

The diagram below illustrates the proposed mechanism behind 5-Br-DMT's unique effects, based on the "biased agonism" hypothesis [1].

G compound 5-Br-DMT receptor 5-HT2A Receptor compound->receptor gq Gq-protein Pathway receptor->gq Weak Activation beta_arr β-arrestin (βarr2) Pathway receptor->beta_arr Preferential Activation? plasticity Neuroplastic Adaptations gq->plasticity no_htr No HTR beta_arr->no_htr ieg Upregulation of IEGs (Arc, Egr-1, Egr-2, Egr-3) plasticity->ieg growth Dendritic Growth plasticity->growth htr Head Twitch Response (HTR) htr_proxy Strong Gq Activation (e.g., by 5-F-DMT) htr_proxy->htr

This model suggests that 5-Br-DMT acts as a biased agonist at the 5-HT2A receptor. Unlike classic psychedelics that strongly activate the Gq pathway leading to the Head Twitch Response (HTR), 5-Br-DMT is a weak Gq activator. It is hypothesized to preferentially engage the β-arrestin pathway or other signaling cascades, which ultimately promotes therapeutic neuroplasticity without triggering the hallucinogenic-like behavior [1].

Key Conclusion for Researchers

The experimental data positions 5-Br-DMT as a compelling non-hallucinogenic psychoplastogen. Its unique ability to separate neuroplastic and antidepressant effects from hallucinogenic activity makes it a prototypical candidate for the development of a new class of rapid-acting antidepressants [1] [2].

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

266.04186 Da

Monoisotopic Mass

266.04186 Da

Heavy Atom Count

15

UNII

2F81I6UW8C

Other CAS

17274-65-6

Wikipedia

5-Bromo-DMT

Dates

Last modified: 08-15-2023

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